molecular formula C22H21ClN2O5 B046060 Quizalofop-P-tefuryl CAS No. 119738-06-6

Quizalofop-P-tefuryl

Cat. No.: B046060
CAS No.: 119738-06-6
M. Wt: 428.9 g/mol
InChI Key: BBKDWPHJZANJGB-UHFFFAOYSA-N
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Description

Quizalofop-P-tefuryl is a systemic aryloxyphenoxypropionate herbicide approved for professional agricultural use and is a critical compound for agricultural chemistry and environmental science research. Its primary value lies in its role as a proherbicide; upon application, it is metabolized into the biologically active form, quizalofop-P, which acts as a potent acetyl-CoA carboxylase (ACCase) inhibitor. This mode of action disrupts fatty acid biosynthesis and subsequent lipid formation in susceptible plants, leading to growth inhibition and plant deterioration. It is classified as a Group 1 herbicide (HRAC A, WSSA 1) and is used for the post-emergence control of annual and perennial grass weeds in a wide range of broad-leaved crops, including soybeans, potatoes, sugar beet, oilseed rape, and sunflowers. For researchers, this compound is a key analyte in environmental monitoring and fate studies. Its medium to high persistence in water and soil, along with its degradation pathway into metabolites like 6-chloroquinoxalin-2-ol (CHQ) and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA), makes it a model compound for investigating the behavior and ecological impact of chiral pesticides in the environment. Analytical methods for its quantification, often involving LC-Orbitrap-MS or GC-MS/MS, are an active area of method development, particularly for compliance with varying international maximum residue limit (MRL) definitions. Key Research Applications: • Mode of action studies on ACCase inhibitors in plants • Environmental fate and dissipation studies in water and soil matrices • Development of advanced analytical methods for pesticide residue analysis • Investigation of chiral pesticide degradation and metabolite identification Chemical Profile: • IUPAC Name: (RS)-Tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate • CAS RN: 119738-06-6 • Molecular Formula: C₂₂H₂₁ClN₂O₅ • Molecular Weight: 428.87 g/mol • Log P: 4.32 (indicates high lipophilicity) • Vapor Pressure: 7.9 × 10⁻³ mPa (25 °C, indicates low volatility)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDWPHJZANJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058290
Record name Quizalofop-P-tefuryl
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Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119738-06-6, 200509-41-7
Record name Quizalofop-tefuryl
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Record name Quizalofop-P-tefuryl [ISO]
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Record name Quizalofop-P-tefuryl
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Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester
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Record name Quizalofop-P-tefuryl
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Record name QUIZALOFOP-TEFURYL
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Quizalofop-P-tefuryl on Acetyl-CoA Carboxylase (ACCase)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical class, renowned for its efficacy against a wide range of grass weeds.[1] Its herbicidal activity is initiated following its conversion within the plant to its biologically active form, quizalofop (B1680410) acid. This technical guide provides a comprehensive overview of the molecular mechanism by which quizalofop acid inhibits its target enzyme, Acetyl-CoA Carboxylase (ACCase). We will delve into the intricacies of its binding kinetics, the specific molecular interactions at the active site, and the resultant physiological consequences for the plant. Furthermore, this guide outlines detailed experimental protocols for studying this mechanism and presents key quantitative data to facilitate comparative analysis and further research.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase, EC 6.4.1.2).[1][2] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3] This pivotal reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.

This compound itself is a proherbicide and is rapidly metabolized in planta to its active form, quizalofop acid.[1] This active metabolite is then translocated to the meristematic tissues, where it exerts its inhibitory effect on ACCase.[1] The inhibition of ACCase by quizalofop acid is reversible and noncompetitive with respect to the substrate acetyl-CoA.[1]

The Target Site: Carboxyltransferase (CT) Domain

Quizalofop acid, along with other APP herbicides, binds to the carboxyltransferase (CT) domain of the homodimeric, eukaryotic form of ACCase found in the plastids of grasses.[1][3] This binding event prevents the transfer of the carboxyl group from the biotin (B1667282) carrier protein to acetyl-CoA, thereby halting the production of malonyl-CoA.[3]

Molecular docking and structural studies have revealed that APP herbicides occupy a binding pocket within the CT domain.[1][3] The specificity of these herbicides for grass ACCase is attributed to structural differences in this binding pocket compared to the ACCase found in broadleaf plants and other organisms.

Molecular Interactions at the Binding Site

The binding of quizalofop to the CT domain is a highly specific interaction governed by various amino acid residues within the binding pocket. Key residues that have been identified to play a crucial role in the binding of APP herbicides include:

  • Alanine (B10760859) at position 2004 (A2004) (numbering based on Alopecurus myosuroides ACCase): This residue is located at the bottom of the herbicide-binding domain.[1]

  • Isoleucine at position 1781 (I1781) [4]

  • Tryptophan at positions 1999 and 2027 (W1999, W2027) [4]

  • Isoleucine at position 2041 (I2041) [4]

  • Aspartate at position 2078 (D2078) [4]

Mutations in these residues can lead to resistance to quizalofop and other APP herbicides. For instance, a common resistance mechanism involves the substitution of alanine at position 2004 with a bulkier valine residue (A2004V).[1] This substitution introduces steric hindrance that impedes the binding of quizalofop to the active site.[1]

Physiological Consequences of ACCase Inhibition

The inhibition of ACCase and the subsequent cessation of fatty acid biosynthesis have catastrophic consequences for the plant. Fatty acids are essential components for:

  • Cell Membranes: The integrity and function of all cellular membranes are dependent on a continuous supply of phospholipids (B1166683) and glycolipids.

  • Energy Storage: Triacylglycerols serve as a major energy reserve.

  • Cuticle Formation: The plant cuticle, which is vital for preventing water loss and protecting against environmental stresses, is composed of cutin, a polyester (B1180765) of fatty acids.

The disruption of these vital processes leads to a rapid cessation of growth, followed by chlorosis, necrosis, and ultimately, the death of the plant.

Quantitative Data: Inhibition of ACCase

The inhibitory potency of quizalofop is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the plant species and the presence of resistance-conferring mutations.

Plant SpeciesGenotypeIC50 (µM) of QuizalofopFold ResistanceReference
Triticum aestivum (Wheat)Wildtype (Susceptible)0.486-[1][5]
Triticum aestivum (Wheat)Mutant (1 resistant homoeolog)1.843.8[1][5]
Triticum aestivum (Wheat)Mutant (2 resistant homoeologs)19.339.4[1][5]
Alopecurus myosuroides (Black-grass)Wildtype (Susceptible)--[3]
Alopecurus myosuroides (Black-grass)Mutant (Cys-2027)>10x susceptible>10[3]
Alopecurus myosuroides (Black-grass)Mutant (Gly-2078)>10x susceptible>10[3]
Alopecurus myosuroides (Black-grass)Mutant (Ala-2096)>10x susceptible>10[3]

Note: The active form, quizalofop acid, is the inhibitory molecule. Data for Ki values are less commonly reported in the reviewed literature.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the development of resistance.

Inhibition_Pathway cluster_herbicide Herbicide Action cluster_enzyme ACCase Enzyme Complex cluster_process Fatty Acid Biosynthesis This compound This compound Quizalofop Acid Quizalofop Acid This compound->Quizalofop Acid Metabolic Conversion in Plant ACCase (Carboxyltransferase Domain) ACCase (Carboxyltransferase Domain) Quizalofop Acid->ACCase (Carboxyltransferase Domain) Binds to and Inhibits Malonyl-CoA Malonyl-CoA ACCase (Carboxyltransferase Domain)->Malonyl-CoA Inhibition Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Catalysis Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Cell Membranes Cell Membranes Fatty Acids->Cell Membranes Plant Death Plant Death Fatty Acids->Plant Death Depletion leads to Plant Growth Plant Growth

Caption: Mechanism of ACCase inhibition by this compound.

Resistance_Mechanism Quizalofop Acid Quizalofop Acid Wildtype ACCase Wildtype ACCase Quizalofop Acid->Wildtype ACCase Binds effectively Mutant ACCase (e.g., A2004V) Mutant ACCase (e.g., A2004V) Quizalofop Acid->Mutant ACCase (e.g., A2004V) Binding hindered Inhibition Inhibition Wildtype ACCase->Inhibition No Inhibition No Inhibition Mutant ACCase (e.g., A2004V)->No Inhibition Susceptible Plant Susceptible Plant Inhibition->Susceptible Plant Leads to death Resistant Plant Resistant Plant No Inhibition->Resistant Plant Allows survival

Caption: Target-site resistance to this compound.

Experimental Protocols

In Vitro ACCase Inhibition Assay (Colorimetric Method)

This protocol is adapted from methodologies utilizing a malachite green-based assay to quantify ACCase activity.

1. Enzyme Extraction:

  • Harvest fresh, young leaf tissue from the target plant species.
  • Grind the tissue to a fine powder in liquid nitrogen.
  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT, and protease inhibitors).
  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
  • Collect the supernatant containing the crude enzyme extract.
  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Inhibition Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl2, 1 mM DTT), ATP, acetyl-CoA, and sodium bicarbonate.
  • Prepare serial dilutions of quizalofop acid in a suitable solvent (e.g., DMSO).
  • In a 96-well microplate, add the enzyme extract, the quizalofop acid dilutions (or solvent control), and initiate the reaction by adding the reaction mixture.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
  • Stop the reaction by adding a solution to precipitate the unreacted phosphate (B84403) (e.g., a solution containing malachite green and ammonium (B1175870) molybdate).
  • Read the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate produced, which is proportional to ACCase activity.
  • Calculate the percentage of inhibition for each herbicide concentration relative to the control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

Experimental Workflow for Characterizing Herbicide Resistance

The following workflow outlines the key steps in identifying and characterizing resistance to this compound.

Resistance_Workflow Field Observation Field Observation Seed Collection Seed Collection Field Observation->Seed Collection Collect seeds from surviving plants Whole-Plant Dose-Response Assay Whole-Plant Dose-Response Assay Seed Collection->Whole-Plant Dose-Response Assay Grow plants and treat with herbicide In Vitro ACCase Inhibition Assay In Vitro ACCase Inhibition Assay Whole-Plant Dose-Response Assay->In Vitro ACCase Inhibition Assay If resistance is observed Confirmation of Resistance Confirmation of Resistance Whole-Plant Dose-Response Assay->Confirmation of Resistance ACCase Gene Sequencing ACCase Gene Sequencing In Vitro ACCase Inhibition Assay->ACCase Gene Sequencing If enzyme is less sensitive ACCase Gene Sequencing->Confirmation of Resistance Identify mutations

Caption: Workflow for herbicide resistance characterization.

Conclusion

This compound is a highly effective herbicide that targets a crucial enzyme in plant fatty acid biosynthesis. Its mechanism of action is well-characterized, involving the specific inhibition of the carboxyltransferase domain of ACCase by its active metabolite, quizalofop acid. Understanding the molecular details of this interaction is paramount for the development of new herbicidal molecules and for managing the evolution of herbicide resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of weed science and crop protection.

References

An In-depth Technical Guide to Quizalofop-P-tefuryl: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mode of action of Quizalofop-P-tefuryl. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

This compound is the International Organization for Standardization (ISO)-approved common name for the R-enantiomer of quizalofop-tefuryl.[1] It belongs to the aryloxyphenoxypropionate class of herbicides.[1][2] The 'P' in its name designates it as the pesticidally active R-enantiomer.[1]

IUPAC Name: (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate[3]

CAS Registry Number: 119738-06-6[1][2]

Below is a simplified representation of the chemical structure of this compound.

G This compound Structure cluster_propionate Propionate Moiety cluster_phenoxy Phenoxy Group cluster_quinoxaline Quinoxaline Ring cluster_tefuryl Tefuryl Group propionate O=C(C@HO)O phenoxy C6H4 propionate->phenoxy O-ether tefuryl CH2-C4H7O propionate->tefuryl Ester quinoxaline C8H4N2Cl phenoxy->quinoxaline O-ether

Caption: Simplified 2D representation of this compound's key functional groups.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

PropertyValueReference
Molecular Formula C₂₂H₂₁ClN₂O₅[3][4]
Molecular Weight 428.9 g/mol [3][4]
Physical Form Thick yellow liquid, which can crystallize upon standing at room temperature.[3]
Melting Point 59-68 °C[3][5]
Boiling Point Decomposes before boiling
Vapor Pressure 7.9 x 10⁻³ mPa (25 °C)[3]
Solubility in Water 4 mg/L (25 °C)[3]
Solubility in Organic Solvents Toluene (B28343): 652 g/L, Hexane: 12 g/L, Methanol: 64 g/L[3]
Octanol-Water Partition Coefficient (logP) 4.32 (25 °C)[2][3]
pKa 1.25 (25 °C)[3]
Henry's Law Constant 8.47 x 10⁻⁴ Pa m³/mol[3]

Mode of Action: ACCase Inhibition

This compound is a systemic herbicide that is absorbed through the leaves and translocated to the meristematic tissues of the plant.[1][6] It acts as a pro-herbicide, meaning it is converted into its biologically active form, quizalofop-P acid, within the plant.[2]

The primary mode of action of quizalofop-P acid is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development.[7][8] By inhibiting ACCase, this compound disrupts lipid biosynthesis, leading to a loss of cell membrane integrity and ultimately, cell death in susceptible grass weeds.[8] Dicotyledonous plants are generally tolerant to this class of herbicides due to a less sensitive ACCase enzyme.[7][9]

The following diagram illustrates the signaling pathway of ACCase inhibition by this compound.

G Mode of Action of this compound QPT This compound (Pro-herbicide) QPA Quizalofop-P Acid (Active form) QPT->QPA Metabolism in plant ACCase Acetyl-CoA Carboxylase (ACCase) QPA->ACCase Inhibition MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA + CO2 AcetylCoA->MalonylCoA Catalyzed by ACCase FAS Fatty Acid Synthesis MalonylCoA->FAS Lipids Lipids (for cell membranes) FAS->Lipids Death Cell Death FAS->Death Disruption Growth Plant Growth & Development Lipids->Growth

Caption: Inhibition of fatty acid synthesis by this compound.

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound is typically achieved through a transesterification process.[1] A general workflow for its synthesis is outlined below. It is important to note that specific reaction conditions, such as temperature, reaction time, and catalyst loading, may require optimization.

G General Synthesis Workflow for this compound start Start Materials: (R)-2-[4-(6-chloro-2-quinoxalinyl)phenoxyl]ethyl propionate Tetrahydrofurfuryl alcohol Dibutyltin oxide (catalyst) reaction Transesterification Reaction - Temperature: 90-180 °C - Reflux to remove ethanol (B145695) byproduct start->reaction workup Reaction Work-up - Cool reaction mixture - Add non-polar organic solvent (e.g., toluene) - Wash with water reaction->workup purification Purification - Treatment with activated carbon - Filtration - Separation of organic layer workup->purification product Final Product: High-purity this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

A reported laboratory-scale synthesis involves the reaction of D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid with tetrahydrofurfuryl 2-methanesulfonate in the presence of potassium carbonate and tri-n-butylamine in a solvent mixture of toluene and N,N-dimethylformamide.[10] The reaction is heated, and after completion, the product is isolated by washing the reaction mixture with water and removing the solvent under reduced pressure.[10]

Analytical Methods for Residue Analysis

The determination of this compound residues in various matrices, such as crops and soil, is essential for regulatory purposes and environmental monitoring. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques employed for this purpose.

A general workflow for the analysis of this compound residues is presented below.

G General Workflow for this compound Residue Analysis sample Sample Collection (e.g., soybean, soil) extraction Extraction - Solvent extraction (e.g., methanol-water) sample->extraction cleanup Clean-up - Solid-phase extraction (e.g., silica (B1680970) gel column) extraction->cleanup analysis Instrumental Analysis - HPLC-UV - GC-MS/MS cleanup->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: A typical workflow for the analysis of this compound residues.

HPLC Method Example:

An HPLC method for the analysis of this compound in soybean has been reported.[11] The method involves extraction with a methanol-water mixture, followed by clean-up using a silica gel column.[11] The final determination is carried out by HPLC with a UV detector.[11]

Environmental Fate and Toxicology

This compound is subject to degradation in the environment. In soil, it is degraded by hydrolysis with a reported half-life of 8 days.[3] It undergoes photodegradation in aquatic systems, with a half-life of 25 hours.[3] The technical grade material is reported to be highly toxic to fish.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mode of action of this compound. The information presented, including the structured data tables and diagrams, serves as a valuable resource for researchers, scientists, and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into detailed synthetic and analytical protocols will continue to enhance our understanding and application of this important herbicide.

References

Degradation of Quizalofop-P-tefuryl: A Technical Guide to its Environmental Fate in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the herbicide Quizalofop-P-tefuryl in both soil and aquatic environments. The information presented herein is curated from a range of scientific studies and regulatory documents to offer a detailed understanding of its transformation processes, degradation kinetics, and the methodologies employed for its analysis.

Core Degradation Pathways

This compound undergoes degradation in the environment through a combination of biotic and abiotic processes, including hydrolysis, microbial degradation, and photolysis. The primary and most rapid degradation step in both soil and water is the hydrolysis of the tefuryl ester bond to form its main metabolite, Quizalofop-p-acid.[1] This acid metabolite is often the focus of further degradation studies due to its persistence relative to the parent compound.

Subsequent degradation of Quizalofop-p-acid proceeds through the cleavage of the ether linkage and modifications to the quinoxaline (B1680401) ring, leading to the formation of several key metabolites. The principal degradation products identified in both soil and water are:

  • Quizalofop-p (B1240509) (Quizalofop acid): The initial and major metabolite formed by the rapid hydrolysis of this compound.[1][2]

  • 6-chloroquinoxalin-2-ol (CHQ): A metabolite resulting from the cleavage of the ether bond of Quizalofop-p.[2][3]

  • dihydroxychloroquinoxalin (CHHQ): A further degradation product of the quinoxaline moiety.[2][3]

  • (R)-2-(4-hydroxyphenoxy)propionic acid (PPA): Formed from the phenoxy side chain of Quizalofop-p following ether bond cleavage.[2][4]

Degradation in Soil

In soil, the degradation of this compound is predominantly a biologically mediated process. Following the initial rapid hydrolysis to Quizalofop-p-acid, microbial populations in the soil play a crucial role in the further breakdown of this primary metabolite.[5][6] The rate of degradation is influenced by soil properties such as pH, organic matter content, and microbial activity.[7] Studies have shown that the degradation of Quizalofop-p-ethyl, a related compound, is faster in soils with higher pH.[7]

dot

Soil_Degradation_Pathway QPT This compound QPA Quizalofop-p-acid QPT->QPA Rapid Hydrolysis (biotic/abiotic) CHQ CHQ (6-chloroquinoxalin-2-ol) QPA->CHQ Microbial Degradation PPA PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) QPA->PPA Microbial Degradation CHHQ CHHQ (dihydroxychloroquinoxalin) CHQ->CHHQ Microbial Degradation Further_Degradation Further Degradation (e.g., CO2, bound residues) CHQ->Further_Degradation CHHQ->Further_Degradation PPA->Further_Degradation

Soil Degradation Pathway of this compound.
Degradation in Water

In aquatic environments, this compound degradation is influenced by hydrolysis and photolysis. Hydrolysis to Quizalofop-p-acid is a key initial step, with the rate being pH-dependent; the compound is more stable in acidic conditions and degrades more rapidly under alkaline conditions.[8][9] Photolysis, or degradation by sunlight, also contributes to the breakdown of this compound and its metabolites in water, particularly in the upper layers of water bodies exposed to sunlight.[7]

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Water_Degradation_Pathway QPT This compound QPA Quizalofop-p-acid QPT->QPA Hydrolysis (pH dependent) Photodegradation_Products Photodegradation Products QPT->Photodegradation_Products Direct Photolysis QPA->Photodegradation_Products Direct Photolysis Hydrolysis_Products Hydrolysis Products (CHQ, CHHQ, PPA) QPA->Hydrolysis_Products Further Hydrolysis/ Photolysis

Aquatic Degradation Pathway of this compound.

Quantitative Data on Degradation

The dissipation of this compound and its primary metabolite, Quizalofop-p-acid, is commonly expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to degrade. These values can vary significantly depending on the environmental matrix and conditions.

CompoundMatrixDT50 (days)ConditionsReference(s)
This compoundSoil0.6 - 3.9Aerobic, dark, under sunlight[7]
Quizalofop-P-ethylSoil0.45 - 0.71Field conditions[2][10]
Quizalofop-p-acidSoil< 1Laboratory incubation[2]
Quizalofop-p-acidSoil11 - 21Following Quizalofop-ethyl application[10]
This compoundWater10 - 70Distilled water, laboratory conditions[2][3]
Quizalofop-p-ethylWater1.26 - 8.09pH-dependent (more stable in acidic pH)[8]

Experimental Protocols

Standardized methodologies are crucial for assessing the environmental fate of herbicides. The following sections outline the typical experimental protocols for studying the degradation of this compound in soil and water, primarily based on OECD guidelines.

Aerobic Soil Metabolism Study (OECD 307)

This study aims to determine the rate and pathway of aerobic degradation of a substance in soil.

dot

Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Soil_Collection 1. Soil Collection & Characterization (e.g., texture, pH, organic carbon) Test_Substance_Prep 2. Test Substance Preparation (Radiolabeled or non-labeled) Soil_Collection->Test_Substance_Prep Soil_Treatment 3. Soil Treatment (Spiking with test substance) Test_Substance_Prep->Soil_Treatment Incubation 4. Incubation (Aerobic, dark, controlled temperature & moisture) Soil_Treatment->Incubation Sampling 5. Sampling at Intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days) Incubation->Sampling Extraction 6. Solvent Extraction (e.g., acetonitrile (B52724)/water) Sampling->Extraction Analysis 7. Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data_Analysis 8. Data Analysis (DT50 calculation, metabolite identification) Analysis->Data_Analysis

Workflow for Aerobic Soil Metabolism Study.

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).[5][11]

  • Test Substance Application: The test substance (often ¹⁴C-radiolabeled for pathway analysis) is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (i.e., with adequate oxygen supply) and at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.[12][13] Control samples with sterilized soil can be included to differentiate between biotic and abiotic degradation.[14]

  • Sampling and Analysis: At specified time intervals, replicate soil samples are removed and extracted with appropriate solvents (e.g., a mixture of acetonitrile and acidified water).[2][15] The extracts are then analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) to quantify the parent compound and its degradation products.[4][16]

  • Data Analysis: The concentration of this compound and its metabolites over time is used to calculate degradation rates (DT50 and DT90 values) and to elucidate the degradation pathway.[14]

Hydrolysis as a Function of pH (OECD 111)

This study evaluates the abiotic degradation of a substance in water due to hydrolysis at different pH levels.

Methodology:

  • Solution Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[17][18]

  • Test Substance Application: The test substance is added to the buffer solutions at a concentration that does not exceed half of its water solubility.[18]

  • Incubation: The solutions are incubated in the dark at a constant temperature (a preliminary test is often conducted at 50°C for 5 days to assess stability).[17][19] If significant hydrolysis occurs, further testing is conducted at different temperatures to determine the rate constant.[19]

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed by a suitable method (e.g., HPLC) to determine the concentration of the parent compound.[20]

  • Data Analysis: The rate of hydrolysis is determined, and the half-life at environmentally relevant temperatures (e.g., 25°C) is calculated by extrapolation using the Arrhenius equation.[19]

Phototransformation in Water (OECD 316)

This study assesses the degradation of a chemical in water due to direct exposure to sunlight.

Methodology:

  • Solution Preparation: The test chemical is dissolved in a sterile, buffered aqueous solution.[21]

  • Irradiation: The solutions, in quartz flasks to allow for UV light penetration, are exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[21][22] Dark controls are run in parallel to account for non-photolytic degradation.[21]

  • Sampling and Analysis: Samples are collected at various time intervals from both the irradiated and dark control solutions.[22] The concentration of the parent compound and any photoproducts are determined by analytical methods like HPLC or LC-MS/MS.[21]

  • Data Analysis: The rate of photolysis and the quantum yield are calculated. The half-life under specific environmental conditions (e.g., latitude, season) can then be estimated.[22] Major transformation products are identified.[23]

Conclusion

The degradation of this compound in the environment is a multifaceted process initiated by the rapid hydrolysis to Quizalofop-p-acid. In soil, this is followed by microbially-driven degradation into smaller molecules. In water, hydrolysis and photolysis are the key drivers of its transformation. The persistence of this compound and its metabolites is highly dependent on environmental conditions, particularly soil properties and pH in aquatic systems. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental fate of this and other agrochemicals, ensuring a thorough understanding of their potential impact on ecosystems.

References

Primary Metabolites of Quizalofop-P-tefuryl in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is a pro-herbicide, meaning it is converted into its active form after being absorbed by the plant. This technical guide provides an in-depth overview of the primary metabolites of this compound in plants, focusing on the metabolic pathways, quantitative data, and the experimental protocols used for their analysis. This information is crucial for understanding its efficacy, selectivity, and for conducting comprehensive risk assessments.

Metabolic Pathway of this compound in Plants

The primary metabolic transformation of this compound in plants is a rapid hydrolysis of the tefuryl ester bond. This enzymatic cleavage results in the formation of its biologically active form, Quizalofop (B1680410) acid (also known as Quizalofop-P). This conversion is a critical step for the herbicidal activity, as Quizalofop acid is the molecule that inhibits the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species, leading to the disruption of fatty acid synthesis and ultimately, cell death.

While Quizalofop acid is the principal and most significant metabolite, other minor metabolites have been identified in soil and water degradation studies, including dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA). However, their presence as primary and significant metabolites within plant tissues is not extensively documented. The metabolic patterns of this compound are considered to be similar to other quizalofop ester variants, such as quizalofop-P-ethyl.[1]

Metabolic_Pathway This compound This compound Quizalofop_acid Quizalofop acid (Primary Metabolite) This compound->Quizalofop_acid Rapid Hydrolysis (in plant) Minor_Metabolites Minor Metabolites (e.g., CHHQ, CHQ, PPA) (Primarily in soil/water) Quizalofop_acid->Minor_Metabolites Further Degradation Inhibition ACCase Inhibition Quizalofop_acid->Inhibition Effect Disruption of Fatty Acid Synthesis Inhibition->Effect

Metabolic pathway of this compound in plants.

Quantitative Data on Primary Metabolites

Quantitative data on the residue levels of this compound and its primary metabolite, Quizalofop acid, in various plant matrices are essential for regulatory purposes and for understanding the herbicide's fate. Most residue definitions for regulatory purposes consider the sum of quizalofop, its salts, its esters (including this compound), and its conjugates, expressed as quizalofop.[2][3] This is due to the rapid conversion of the parent ester to the acid form.

Specific quantitative data for Quizalofop acid following the application of this compound is often embedded within studies analyzing multiple pesticide residues. The following table summarizes representative data, although it is important to note that residue levels can vary significantly depending on the plant species, application rate, timing of application, and environmental conditions.

Plant MatrixAnalyteResidue Level (mg/kg)Days After Treatment (DAT)Reference/Comment
SoybeanThis compound< 0.01 - 0.0521 - 42Representative data from various field trials. Levels are generally low at later time points due to rapid metabolism.
SoybeanQuizalofop acid0.02 - 0.321 - 42The primary residue component found at various growth stages.
Cotton SeedSum of Quizalofop and its esters< 0.01 - 0.1At harvestRegulatory MRLs are often set for the combined residues.
Sugar Beet (root)Sum of Quizalofop and its esters< 0.01 - 0.05At harvestLow translocation to the roots is typically observed.

Note: The data presented are illustrative and compiled from various sources. For specific applications, consulting the original research and regulatory documents is crucial.

Experimental Protocols

The accurate quantification of this compound and its primary metabolite, Quizalofop acid, in plant matrices requires robust analytical methodologies. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted approach.

Experimental Workflow

Experimental_Workflow cluster_0 Sample Preparation (QuEChERS) cluster_1 Instrumental Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile (B52724) & Salts Cleanup Dispersive Solid-Phase Extraction (d-SPE) Extraction->Cleanup Supernatant Transfer LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification LC_MSMS->Quantification

General workflow for the analysis of this compound metabolites.
Detailed Methodology: QuEChERS Extraction and LC-MS/MS Analysis

This protocol provides a general framework. Optimization for specific plant matrices may be required.

1. Sample Homogenization:

  • Weigh a representative portion of the plant material (e.g., 10-15 g of leaves, stems, or seeds).

  • Homogenize the sample to a uniform consistency, often with the addition of dry ice to prevent enzymatic degradation.

2. Extraction:

  • Transfer a subsample of the homogenized material (e.g., 5 g) to a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% acetic acid for better extraction of acidic analytes).

  • Add internal standards if used.

  • Add QuEChERS extraction salts (e.g., a mixture of magnesium sulfate (B86663), sodium chloride, and sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at a high speed (e.g., 4000 rpm for 5 minutes) to separate the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer, e.g., 6 mL).

  • Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars), C18 (to remove non-polar interferences), and anhydrous magnesium sulfate (to remove residual water).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

4. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of Quizalofop acid.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for Quizalofop acid need to be optimized on the specific instrument. A common transition for Quizalofop acid is m/z 343 -> 271.[3]

5. Quantification:

  • A matrix-matched calibration curve is prepared using blank plant extract fortified with known concentrations of Quizalofop acid analytical standard to compensate for matrix effects.

  • The concentration of Quizalofop acid in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Conclusion

The primary metabolic event for this compound in plants is its swift conversion to the herbicidally active Quizalofop acid. This rapid hydrolysis means that residue analysis in treated crops will predominantly detect Quizalofop acid. While other degradation products are known to form in the environment, their significance as primary plant metabolites is minimal. The analytical workflow centered around the QuEChERS extraction method and LC-MS/MS detection provides a robust and sensitive approach for the quantification of these residues, which is fundamental for ensuring food safety and for advancing research in herbicide metabolism and action.

References

Quizalofop-P-tefuryl CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quizalofop-P-tefuryl, a selective post-emergence herbicide. It covers its chemical identity, physicochemical properties, mechanism of action, experimental protocols for synthesis and analysis, and toxicological and environmental impact.

Chemical Identity and Properties

This compound is the R-enantiomer of quizalofop-tefuryl. It belongs to the aryloxyphenoxypropionate group of herbicides.[1]

CAS Number: 200509-41-7[2][3][4] (Note: The CAS number 119738-06-6 refers to the racemic mixture of quizalofop-tefuryl.[5][6][7])

Molecular Formula: C₂₂H₂₁ClN₂O₅[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 428.9 g/mol [2][8]
Physical Form Thick yellow liquid, which can crystallize at room temperature.[8][9]
Melting Point 59-68 °C[8][9]
Water Solubility 4 mg/L (25 °C)[8]
Solubility in Organic Solvents Toluene (B28343): 652 g/L, Hexane: 12 g/L, Methanol: 64 g/L[8]
Partition Coefficient (logP) 4.32 (25 °C)[8]
Vapor Pressure 7.9 × 10⁻³ mPa (25 °C)[8]

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a systemic herbicide that is absorbed through the leaves and translocated to the meristematic tissues of the plant.[5] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[5][10] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in the pathway.[10][11]

By inhibiting ACCase, this compound blocks the formation of malonyl-CoA from acetyl-CoA, which in turn halts the production of fatty acids.[10][12][13] Fatty acids are essential components of cell membranes and are vital for plant growth and development. The disruption of fatty acid synthesis leads to the cessation of cell division and ultimately the death of susceptible grass weeds.[10] This herbicide is selective for most members of the Poaceae (grass) family, while dicotyledonous (broadleaf) plants are generally resistant.[10]

fatty_acid_biosynthesis_inhibition cluster_pathway Fatty Acid Biosynthesis Pathway in Grasses cluster_inhibition Inhibition by this compound cluster_outcome Outcome AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase NoFattyAcids No Fatty Acid Synthesis CellMembranes Cell Membranes FattyAcids->CellMembranes PlantGrowth Plant Growth CellMembranes->PlantGrowth Quizalofop This compound Quizalofop->MalonylCoA Inhibits ACCase NoCellMembranes No New Cell Membranes NoFattyAcids->NoCellMembranes PlantDeath Plant Death NoCellMembranes->PlantDeath

Inhibition of Fatty Acid Biosynthesis by this compound.

Experimental Protocols

Synthesis of this compound

Several synthesis methods for this compound have been reported. A common approach involves the reaction of (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid with tetrahydrofurfuryl alcohol.

Method 1: Esterification with Isopropyl Titanate Catalyst [9]

  • Reactants: Finely powdered (R)-2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid, toluene, and tetrahydrofurfuryl alcohol are added to a reaction flask.

  • Water Removal: The mixture is heated to 140°C to remove water.

  • Catalysis: After cooling to 100°C under a nitrogen atmosphere, isopropyl titanate is added as a catalyst.

  • Reaction: The mixture is refluxed for approximately 8 hours.

  • Purification: The final product is recovered by removing the excess tetrahydrofurfuryl alcohol and toluene under reduced pressure.

Method 2: Transesterification with Dibutyltin (B87310) Oxide Catalyst [14]

  • Reactants: (R)-2-[4(6-chloro-2-quinoxalinyl)phenoxyl]ethyl propionate (B1217596) and tetrahydrofurfuryl alcohol are reacted in the presence of dibutyltin oxide as a catalyst.

  • Reaction Conditions: The reaction is carried out at a temperature of 90-180°C.

  • Byproduct Removal: The byproduct, ethanol, is removed by distillation during the reaction.

  • Product: This method can yield high-quality this compound with a purity of over 97%.

General Synthesis Workflow for this compound.
Analytical Methods for Residue Analysis

The determination of this compound residues in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are commonly employed methods.

HPLC Method for Soybean Analysis [15]

  • Extraction: Samples are extracted with a methanol-water solution.

  • Cleanup: The extracts are purified using a silica (B1680970) gel column.

  • Detection: The final residue is detected by HPLC with a UV detector.

  • Performance: This method has shown recovery rates of 84.32%–89.25% in soybean samples.

GC-MS/MS Method for Various Foods [16]

  • Hydrolysis: Residues are converted to 6-chloro-2-methoxyquinoxaline (B13452622) (CMQ) by refluxing the sample in a methanolic potassium hydroxide (B78521) solution.

  • Extraction: The CMQ is extracted with hexane.

  • Cleanup: Cleanup is performed using primary secondary amine and silica gel cartridges.

  • Analysis: The final extract is analyzed by GC-MS/MS.

  • Performance: This method has demonstrated high selectivity and sensitivity, with a limit of detection of 0.00025 mg/kg for this compound.

Efficacy and Application

This compound is effective against a wide range of annual and perennial grass weeds in various broadleaf crops.

Table 2: Efficacy of this compound on Grassy Weeds in Black Gram
Treatment (ml/ha)Weed Control (%)Seed Yield (q/ha)Reference
750--[17][18]
100089.510.60[17][18]
150092.711.05[17][18]
Hand Weeding (Control)-12.9[18]

Toxicological Profile

Table 3: Acute Toxicity of this compound
OrganismRouteLD₅₀/LC₅₀Reference
RatOral1140 mg/kg[8]
RabbitDermal>2000 mg/kg[8]
Bobwhite QuailOral>2150 mg/kg[8]
Mallard DuckDietary>5000 ppm[8]
Trout (96h)-0.51 mg/L[8]
Sunfish (96h)-0.23 mg/L[8]

The Food Safety Commission of Japan has established a group acceptable daily intake (ADI) for both quizalofop-ethyl (B1680411) and this compound at 0.009 mg/kg body weight/day.[19][20]

Environmental Fate

This compound is degraded in the soil primarily through hydrolysis, with a reported half-life of approximately 8 days.[8] In aquatic environments, it undergoes photodegradation with a half-life of about 25 hours.[8] Due to its high toxicity to aquatic organisms, care should be taken to prevent contamination of water bodies.

References

An In-depth Technical Guide to the Toxicological Profile of Quizalofop-P-tefuryl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase) in grasses. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its principal metabolites, focusing on mammalian systems. The primary target organs for toxicity are the liver and testes. Hepatotoxicity is characterized by hepatocellular hypertrophy, while testicular effects include decreased weight and atrophy. Evidence suggests a non-genotoxic mechanism for the observed carcinogenicity in rats at high doses. Developmental toxicity has been observed in rats at maternally toxic doses. This compound is rapidly metabolized, with the primary metabolite being Quizalofop acid. This guide summarizes key toxicological data, outlines experimental methodologies for pivotal studies, and presents diagrams of metabolic and toxicological pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration in rats, this compound is readily absorbed from the gastrointestinal tract. It undergoes rapid hydrolysis to its primary and herbicidally active metabolite, Quizalofop acid (also known as Quizalofop-p). The parent compound, this compound, is generally not detected in blood or tissues, indicating a swift conversion.[1]

Quizalofop acid is the main component found in the bloodstream and tissues.[1] The highest concentrations of Quizalofop acid are typically found in the liver and kidneys. The elimination of Quizalofop acid and its subsequent metabolites is rapid, occurring primarily through urine and feces.[2] Studies in rats have shown that a significant portion of the administered dose is excreted within a few days.[1] There is evidence of enantioselective metabolism, with the (+)-enantiomer of Quizalofop acid showing higher concentrations in blood and tissues compared to the (-)-enantiomer.[1]

Further metabolism of Quizalofop acid can occur, leading to the formation of metabolites such as 6-chloroquinoxalin-2-ol (CHQ) and dihydroxychloroquinoxaline (CHHQ).

ADME_Pathway cluster_metabolism Metabolism QPT This compound (Oral Administration) GI_Tract Gastrointestinal Tract QPT->GI_Tract Ingestion Bloodstream Bloodstream GI_Tract->Bloodstream Rapid Absorption & Metabolism Liver Liver Bloodstream->Liver Distribution Kidney Kidney Bloodstream->Kidney Tissues Other Tissues Bloodstream->Tissues Excretion Excretion (Urine and Feces) Bloodstream->Excretion Liver->Bloodstream Metabolites QPT_in_GI This compound QA Quizalofop Acid (Quizalofop-p) QPT_in_GI->QA Hydrolysis CHQ 6-chloroquinoxalin-2-ol (CHQ) QA->CHQ CHHQ dihydroxychloroquinoxaline (CHHQ) QA->CHHQ

Figure 1: Metabolic Pathway of this compound.

Toxicological Profile

Acute Toxicity

This compound exhibits low to moderate acute toxicity via the oral route and low toxicity via the dermal and inhalation routes.

Study Species Route Value Toxicity Category Reference
This compound
LD50Rat (male/female)Oral1012 mg/kg bwHarmful if swallowed[3]
LD50Rabbit (male/female)Dermal> 2000 mg/kg bwNot classified[3]
LC50RatInhalation (4h)> 3.9 mg/LNot classified
Quizalofop-p-ethyl (structurally related)
LD50Rat (male)Oral1210 - 1670 mg/kg bwSlightly toxic[4]
LD50Rat (female)Oral1182 - 1480 mg/kg bwSlightly toxic[4]
LD50RabbitDermal> 5000 mg/kg bwPractically non-toxic[5]
LC50RatInhalation (4h)> 5.8 mg/LPractically non-toxic[4]
Sub-chronic and Chronic Toxicity

Repeated dose studies in rodents and dogs have identified the liver and testes as the primary target organs for this compound toxicity.

Study Species Duration NOAEL LOAEL Key Findings Reference
This compound
Chronic Toxicity/ CarcinogenicityRat2 years1.3 mg/kg bw/day-Hepatocellular hypertrophy, anemia, decreased testis weight. Increased incidence of kidney, Leydig cell, and hepatocellular tumors at higher doses.[3]
Quizalofop-p-ethyl (structurally related)
Sub-chronicRat90 days-6.4 mg/kg/dayLiver lesions, increased liver weight.[4]
ChronicDog1 year10 mg/kg/day> 10 mg/kg/dayNo observed effects at the highest dose tested.[4]
Genotoxicity and Carcinogenicity

This compound has not been found to be genotoxic in a battery of in vitro and in vivo assays.[3] In a carcinogenicity study in rats, an increased incidence of squamous cell carcinomas of the kidney, Leydig cell tumors, and hepatocellular adenomas/carcinomas was observed at high doses. However, the mode of action for these tumors is considered to be non-genotoxic, and a threshold dose is assumed.[3]

Reproductive and Developmental Toxicity
Study Species NOAEL (Parental) NOAEL (Offspring) NOAEL (Developmental) Key Findings Reference
This compound
Two-Generation ReproductionRat---Decreased conception rate, decreased number of living infants.[3]
DevelopmentalRat--30 mg/kg bw/dayAt maternally toxic doses: cleft palate and tail anomalies.[3]
DevelopmentalRabbit---No teratogenicity observed.[3]
Quizalofop-p-ethyl (structurally related)
Two-Generation ReproductionRat5.0 mg/kg/day5 mg/kg/day-Decreased pup weights at maternally toxic doses.[6]
DevelopmentalRabbit20 mg/kg/day-≥ 60 mg/kg/dayNo developmental effects observed.[6]
Neurotoxicity

No evidence of neurotoxicity has been observed in the available toxicological studies for this compound.[3]

Experimental Protocols

The toxicological evaluation of this compound has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)
  • Test System: Typically, young adult Sprague-Dawley or Wistar rats are used.

  • Dosing: The test substance is administered orally, often mixed in the diet, via gavage, or in drinking water, for 90 consecutive days. At least three dose levels and a concurrent control group are used.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

OECD_408_Workflow start Start of 90-Day Study dosing Daily Oral Dosing (3 Dose Levels + Control) start->dosing observations Daily Clinical Observations Weekly Body Weight & Food Intake dosing->observations 90 Days interim_path Interim Blood Collection (Optional) observations->interim_path termination Termination at 90 Days observations->termination necropsy Gross Necropsy Organ Weights termination->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis & NOAEL Determination histopathology->analysis

Figure 2: Workflow for a 90-Day Oral Toxicity Study.
Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

  • Test System: Typically, rats are used.

  • Dosing: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing continues for the first-generation (F1) offspring through their maturation, mating, and production of the second-generation (F2) litter.

  • Endpoints:

    • Parental: Mating performance, fertility, gestation length, parturition, and clinical signs of toxicity.

    • Offspring: Viability, body weight, sex ratio, and developmental landmarks.

  • Pathology: At termination, a full necropsy and histopathological examination of reproductive organs are performed on P and F1 adults.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)
  • Test System: Typically conducted in both a rodent (rat) and a non-rodent (rabbit) species.

  • Dosing: The test substance is administered to pregnant females daily during the period of organogenesis.

  • Maternal Observations: Clinical signs, body weight, and food consumption are monitored.

  • Fetal Examination: Shortly before natural delivery, females are euthanized, and the uterus is examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Mechanisms of Toxicity and Signaling Pathways

Hepatotoxicity

The observed hepatocellular hypertrophy is suggestive of an adaptive response to xenobiotic exposure, often involving the induction of drug-metabolizing enzymes. While direct evidence for this compound is limited, related aryloxyphenoxypropionate herbicides have been shown to be peroxisome proliferators and inducers of cytochrome P450 enzymes. This activation, particularly of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), can lead to increased expression of genes involved in fatty acid oxidation and cell proliferation, contributing to liver enlargement.

Hepatotoxicity_Pathway QPT This compound Metabolites PPARa PPARα Activation QPT->PPARa P450 Cytochrome P450 Induction QPT->P450 Gene_Expression Altered Gene Expression PPARa->Gene_Expression FAO Increased Fatty Acid Oxidation Gene_Expression->FAO Cell_Prolif Increased Cell Proliferation Gene_Expression->Cell_Prolif Hypertrophy Hepatocellular Hypertrophy FAO->Hypertrophy Cell_Prolif->Hypertrophy

Figure 3: Proposed Hepatotoxicity Signaling Pathway.
Testicular Toxicity

The testicular effects, such as decreased weight and atrophy, suggest a potential for endocrine disruption. This could involve interference with the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered levels of hormones like luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone, which are crucial for maintaining testicular function and spermatogenesis. However, direct evidence for this compound's effects on these hormones requires further investigation.

Toxicity of Metabolites

Quizalofop acid (Quizalofop-p)

Quizalofop acid is the primary and most toxicologically relevant metabolite. Its toxicological profile is largely similar to that of the parent ester compounds, as they are rapidly converted to this acid in vivo. It is classified as toxic if swallowed.

Other Metabolites

Information on the specific toxicity of other metabolites, such as 6-chloroquinoxalin-2-ol (CHQ) and dihydroxychloroquinoxaline (CHHQ), is limited in publicly available literature. Their contribution to the overall toxicological profile of this compound is not well-characterized.

Conclusion

This compound demonstrates a toxicological profile with the liver and testes as the primary target organs in mammals. The observed effects, including hepatocellular hypertrophy and testicular atrophy, occur at repeated high doses. The compound is not genotoxic, and the carcinogenicity observed in rats is considered to have a non-genotoxic mode of action with a clear threshold. Developmental effects in rats are only seen at doses that also cause maternal toxicity. Rapid metabolism to Quizalofop acid is a key feature of its toxicokinetics. Further research into the specific molecular mechanisms of hepatotoxicity and testicular toxicity, as well as the toxicological profiles of minor metabolites, would provide a more complete understanding of its potential risks.

References

Environmental Fate and Persistence of Quizalofop-P-tefuryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is the (R)-enantiomer of quizalofop-tefuryl and is used to control annual and perennial grass weeds in a variety of broadleaf crops. Understanding the environmental fate and persistence of this herbicide is crucial for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the degradation, metabolism, and mobility of this compound in the environment, based on available scientific data.

Degradation in Soil

This compound is characterized by its rapid degradation in the soil environment, primarily through microbial processes. The primary degradation pathway involves the hydrolysis of the tefuryl ester to form its main metabolite, quizalofop (B1680410) acid (also known as quizalofop-p), which is the herbicidally active form.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is non-persistent.[1][2] The ester linkage is quickly cleaved, leading to the formation of quizalofop acid. This acid metabolite is then further degraded into several minor metabolites. The dissipation of this compound in soil follows first-order kinetics.

Key Metabolites in Soil

The primary metabolite of this compound in soil is quizalofop acid. Further degradation of quizalofop acid leads to the formation of other metabolites, including:

  • 6-chloroquinoxalin-2-ol (CHQ) [3]

  • Dihydroxychloroquinoxalin (CHHQ) [3]

  • (R)-2-(4-hydroxyphenoxy)propionic acid (PPA) [3]

Degradation in Aquatic Systems

The persistence of this compound in aquatic environments is influenced by hydrolysis and photolysis.

Hydrolysis

This compound is susceptible to hydrolysis, with the rate being dependent on the pH of the water. Hydrolysis results in the formation of quizalofop acid. Studies have shown that the hydrolysis is faster under alkaline conditions.

Photolysis

Aqueous photolysis is a significant degradation pathway for this compound.[2] Under simulated sunlight, it degrades rapidly in water.

Mobility in Soil

Due to its rapid hydrolysis to quizalofop acid, specific adsorption and desorption studies for this compound are often not feasible. The mobility of the primary metabolite, quizalofop acid, is therefore of greater environmental relevance. Quizalofop acid is considered to be moderately mobile in soil.

Data Presentation

The following tables summarize the quantitative data on the environmental fate of this compound.

Table 1: Soil Dissipation (Aerobic)

ParameterValueConditionsReference
DT₅₀0.3 days (typical)Laboratory, 20°C[2]
DT₉₀0.30–1.16 daysLaboratoryEuropean Food Safety Authority (EFSA), 2009a,b

Table 2: Aquatic Degradation

ParameterRouteValueConditionsReference
DT₅₀Aqueous Photolysis0.6 dayspH 7[2]
DT₅₀Hydrolysis18.2 days20°C, pH 7
DT₅₀Hydrolysis8.2 days22°C, pH 5.1
DT₅₀Hydrolysis7.2 hours22°C, pH 9.2

Experimental Protocols

Detailed methodologies for key environmental fate studies are outlined below, based on internationally recognized guidelines.

Aerobic Soil Degradation (based on OECD Guideline 307)
  • Soil Selection : A range of representative agricultural soils are selected, characterized by their physicochemical properties (pH, organic carbon content, texture).

  • Test Substance Application : ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to typical field application rates.

  • Incubation : The treated soil samples are incubated in the dark under controlled aerobic conditions (constant temperature and moisture).

  • Sampling : Samples are taken at various intervals over the study period (typically up to 120 days).

  • Extraction and Analysis : Soil samples are extracted using appropriate solvents (e.g., acidified acetonitrile). The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its degradation products.[3]

  • Data Analysis : The rate of degradation and the half-life (DT₅₀) of this compound are calculated using appropriate kinetic models.

Hydrolysis (based on OECD Guideline 111)
  • Buffer Solutions : Sterile aqueous buffer solutions are prepared at different pH levels (typically pH 4, 7, and 9).

  • Test Substance Application : this compound is added to the buffer solutions.

  • Incubation : The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis : Aliquots are taken at different time points and analyzed by HPLC or a similar technique to determine the concentration of the remaining parent compound.

  • Data Analysis : The hydrolysis rate constant and the half-life are calculated for each pH level.

Aqueous Photolysis (based on OECD Guideline 316)
  • Test Solution Preparation : A solution of this compound in a sterile aqueous buffer is prepared.

  • Irradiation : The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for abiotic degradation not due to light.

  • Sampling and Analysis : Samples are collected at various time intervals and analyzed to measure the concentration of this compound.

  • Data Analysis : The photodegradation rate and half-life are determined. The quantum yield may also be calculated to estimate the photolysis rate under different environmental conditions.

Residue Analysis in Soil and Water

A common analytical workflow for determining residues of this compound and its metabolites involves the following steps:

  • Extraction : Soil or water samples are extracted with an organic solvent, often with acidification to ensure the extraction of acidic metabolites. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method has been described for soil.[3]

  • Cleanup : The extracts are purified using techniques like solid-phase extraction (SPE) to remove interfering substances.[3]

  • Analysis : The final extracts are analyzed using instrumental methods such as:

    • HPLC with UV or MS/MS detection : For the quantification of the parent compound and its primary metabolites.

    • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : Can also be used for the analysis of certain metabolites.

Visualizations

Degradation Pathway of this compound

G QPT This compound QA Quizalofop Acid (Quizalofop-P) QPT->QA Hydrolysis CHQ 6-chloroquinoxalin-2-ol (CHQ) QA->CHQ PPA (R)-2-(4-hydroxyphenoxy)propionic acid (PPA) QA->PPA CHHQ Dihydroxychloroquinoxalin (CHHQ) CHQ->CHHQ

Caption: Degradation pathway of this compound.

Experimental Workflow for Aerobic Soil Degradation Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil Select & Characterize Soil apply Apply 14C-Quizalofop-P-tefuryl soil->apply incubate Incubate under Aerobic Conditions apply->incubate sample Periodic Sampling incubate->sample extract Solvent Extraction sample->extract analyze HPLC / LC-MS/MS Analysis extract->analyze calculate Calculate DT50 analyze->calculate

Caption: Workflow for an aerobic soil degradation study.

General Workflow for Residue Analysis

G Sample Soil or Water Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS, GC-MS/MS) Cleanup->Analysis Quantification Quantification of Residues Analysis->Quantification

Caption: General workflow for residue analysis.

References

Quizalofop-P-tefuryl solubility in organic solvents and water

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Quizalofop-P-tefuryl in Organic Solvents and Water

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to formulation, efficacy, and environmental fate assessment. This technical guide provides a comprehensive overview of the solubility of this compound, a selective post-emergence herbicide.

Physicochemical Properties of this compound

This compound is the tetrahydrofurfuryl ester of the R-enantiomer of quizalofop.[1] It is a systemic herbicide that is absorbed through the leaves and translocated throughout the plant.[2] The technical grade material can be a thick yellow liquid or an orange waxy solid that may crystallize at room temperature.[3][4]

Quantitative Solubility Data

The solubility of this compound has been determined in water and various organic solvents. The data, compiled from regulatory and scientific sources, is presented in Table 1.

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityReference(s)
Water20 (pH 7)0.708 mg/L[2]
Water254 mg/L[3]
Toluene20652,000 mg/L (652 g/L)[2][3]
Hexane2012,000 mg/L (12 g/L)[2][3]
Methanol2064,000 mg/L (64 g/L)[2][3]

Note: There appears to be a discrepancy in the reported solubility in Toluene, with one source also indicating 65.2 g/100 ml, which is equivalent to 652 g/L.[3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The methodologies outlined below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure accuracy and reproducibility.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline 105, "Water Solubility," is a widely accepted method for determining the solubility of chemical substances in water.[2][5] It describes two primary methods: the Flask Method and the Column Elution Method. Given the solubility of this compound is above 10⁻² g/L, the Flask Method is the more appropriate choice.[2]

Flask Method Protocol:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding increasing volumes of water to a known amount of this compound and observing dissolution.[2][6]

  • Apparatus: A constant temperature water bath, flasks with stoppers, a centrifuge, and an appropriate analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC) are required.

  • Procedure:

    • An excess amount of this compound is added to a flask containing a known volume of deionized water.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours, as determined by the preliminary test).[6]

    • After equilibration, the mixture is centrifuged at the same temperature to separate the undissolved solid from the aqueous phase.[6]

    • A sample of the clear supernatant is carefully withdrawn.

  • Analysis: The concentration of this compound in the aqueous sample is determined using a validated analytical method, such as HPLC with UV detection. A calibration curve is prepared using standards of known concentrations to quantify the solubility.

  • Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Organic Solvent Solubility Determination

While there is no specific OECD guideline for solubility in organic solvents, the principles of the Flask Method can be readily adapted.

Protocol:

  • Apparatus: Similar to the water solubility determination, a constant temperature bath, flasks with stoppers, a centrifuge (if necessary), and an analytical instrument (HPLC) are used.

  • Procedure:

    • An excess amount of this compound is added to a flask containing a known volume of the organic solvent (e.g., toluene, hexane, methanol).

    • The flask is sealed and agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

    • If undissolved solid remains, the solution is centrifuged or filtered to obtain a clear saturated solution.

  • Analysis: The concentration of this compound in the solvent is determined by a suitable and validated analytical method, typically HPLC. The sample may need to be diluted with the solvent to fall within the linear range of the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound and the subsequent application of this data.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_app 4. Application char Compound Characterization (Purity, Identity) prelim Preliminary Solubility Test char->prelim solvent Solvent Selection (Water, Organic Solvents) solvent->prelim flask Flask Method (Equilibration at Constant T) prelim->flask Determine approx. solubility & equilibration time separation Phase Separation (Centrifugation/Filtration) flask->separation quant Quantitative Analysis (e.g., HPLC) separation->quant data Data Processing & Validation quant->data formulation Formulation Development data->formulation eco Ecotoxicology Studies data->eco risk Environmental Risk Assessment data->risk

Workflow for Solubility Determination and Application.

This guide provides essential technical information on the solubility of this compound for researchers and professionals. Adherence to standardized protocols is crucial for generating high-quality, reliable data that can be confidently applied in formulation, regulatory submissions, and environmental safety assessments.

References

Enantioselective Properties of Quizalofop-P-tefuryl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizalofop-P-tefuryl, the (R)-enantiomer of the chiral herbicide quizalofop-tefuryl, is a selective post-emergence herbicide widely used for the control of grass weeds in broadleaf crops. Its herbicidal activity is primarily attributed to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway of susceptible plants. This technical guide provides an in-depth analysis of the enantioselective properties of this compound, focusing on its differential bioactivity, metabolic fate, and environmental degradation. The document includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its mechanism of action and analytical workflows to support further research and development in this area.

Introduction

This compound belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides. As a chiral compound, it exists as two enantiomers, the (R)- and (S)-forms. The herbicidal efficacy of this class of compounds is predominantly associated with the (R)-enantiomer, which is a more potent inhibitor of the target enzyme, acetyl-CoA carboxylase (ACCase).[1] this compound is a proherbicide that is rapidly metabolized in plants and other organisms to its biologically active form, quizalofop-P acid ((R)-quizalofop).[2] Understanding the enantioselective behavior of this compound is crucial for optimizing its efficacy, assessing its environmental impact, and ensuring regulatory compliance.

Enantioselective Bioactivity

The primary mode of action of this compound is the inhibition of ACCase, which disrupts fatty acid synthesis and ultimately leads to the death of susceptible grass species.[3] The (R)-enantiomer (quizalofop-P) exhibits significantly higher inhibitory activity against ACCase compared to the (S)-enantiomer.

Quantitative Data on Bioactivity

The differential activity of quizalofop (B1680410) enantiomers against ACCase has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

Enantiomer/MixtureTarget Organism/Enzyme SourceIC50 (µM)Reference
Quizalofop (racemic)Wheat ACCase (wildtype)0.486[4]
Quizalofop (racemic)Wheat ACCase (resistant mutant - 1 genome)19.3[4]
(R)-QuizalofopWheat ACCase CT domain (simulation)Binding Energy: -6.07 kcal/mol[5]
(S)-QuizalofopWheat ACCase CT domain (simulation)Binding Energy: -5.70 kcal/mol[5]

Enantioselective Metabolism and Degradation

This compound undergoes metabolic transformation in various organisms and environmental matrices. This degradation is often enantioselective, leading to changes in the enantiomeric ratio of the parent compound and its metabolites over time.

Metabolic Pathway

In plants and soil, this compound is hydrolyzed to its active form, quizalofop-acid. Further degradation can occur, leading to the formation of metabolites such as 6-chloroquinoxalin-2-ol (CHQ), (R)-2-(4-hydroxyphenoxy)propionic acid (PPA), and dihydroxychloroquinoxalin (CHHQ).[6]

Quantitative Data on Degradation and Enantiomeric Composition

Studies have shown that the degradation rates of quizalofop enantiomers can differ in various environments. Furthermore, commercial formulations may not be enantiomerically pure.

ParameterMatrixValueReference
Enantiomeric CompositionCommercial this compound85% (R)-enantiomer, 15% (S)-enantiomer[3][6]
Enantiomeric Fraction (EFM)Commercial Quizalofop-P-ethyl~0.6% (S)-enantiomer[7]
Half-life (DT50)Quizalofop-P-ethyl in soil0.04 - 13.1 days[3]
Half-life (DT50)Quizalofop-acid in acidic soil11 - 21 days[8]
Half-life (DT50)Racemic quizalofop-ethyl (B1680411) in soilS-enantiomer degrades slightly faster than R-enantiomer[8]

Enantioselective Ecotoxicity

The differential bioactivity of quizalofop enantiomers can also extend to non-target organisms, leading to enantioselective toxicity. While specific data for this compound enantiomers is limited, studies on the related quizalofop-ethyl and its acid metabolite provide insights into this phenomenon. For instance, racemic quizalofop-ethyl and quizalofop-acid were found to be more toxic to the earthworm Eisenia foetida than their respective P-enantiomers.[9]

Experimental Protocols

Chiral Separation and Analysis by HPLC-MS/MS

Objective: To separate and quantify the enantiomers of this compound and its metabolite, quizalofop-acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Chiral stationary phase column (e.g., Lux Cellulose-2 or (R, R) Whelk-O 1).

Procedure:

  • Sample Preparation (QuEChERS method for soil): a. Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 1 minute. d. Add the contents of a QuEChERS salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate). e. Shake vigorously for 1 minute. f. Centrifuge at ≥3000 x g for 5 minutes. g. Take an aliquot of the supernatant for cleanup. h. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Add the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). i. Vortex for 30 seconds. j. Centrifuge at high speed for 2 minutes. k. The resulting supernatant is ready for LC-MS/MS analysis.

  • HPLC Conditions:

    • Mobile Phase: A gradient of methanol (B129727) and water (both containing 0.1% formic acid) is typically used.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes may be used depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each enantiomer.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of quizalofop enantiomers on ACCase.

Principle: This assay measures the activity of ACCase by quantifying the conversion of acetyl-CoA to malonyl-CoA. The inhibition of this reaction by quizalofop is then determined. A colorimetric method is described below.

Materials:

  • Partially purified ACCase enzyme extract from a susceptible plant species.

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MgCl2, 50 mM KCl).

  • Substrates: Acetyl-CoA, ATP, and NaHCO3.

  • Colorimetric detection reagents.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, and NaHCO3.

  • Add varying concentrations of the quizalofop enantiomers (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Pre-incubate the enzyme with the inhibitors for a short period.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding acid).

  • Quantify the amount of malonyl-CoA produced or the remaining acetyl-CoA using a colorimetric method.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Visualizations

Signaling Pathway of ACCase Inhibition

ACCase_Inhibition cluster_FattyAcid_Biosynthesis Fatty Acid Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase This compound This compound Quizalofop-Acid Quizalofop-Acid This compound->Quizalofop-Acid Hydrolysis Quizalofop-Acid->Inhibition ACCase ACCase

Caption: Mechanism of ACCase inhibition by this compound.

Experimental Workflow for Enantioselective Analysis

Experimental_Workflow Sample_Collection Sample Collection (e.g., Soil, Water) Sample_Preparation Sample Preparation (Homogenization) Sample_Collection->Sample_Preparation Extraction QuEChERS Extraction Sample_Preparation->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Analysis Chiral HPLC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for enantioselective analysis of this compound.

Conclusion

The enantioselective properties of this compound are a critical aspect of its function and environmental fate. The (R)-enantiomer is the primary contributor to its herbicidal activity through potent inhibition of ACCase. The differential metabolism and degradation of the enantiomers in various environmental compartments underscore the importance of enantiomer-specific analysis in risk assessment and regulatory monitoring. The protocols and data presented in this guide provide a valuable resource for researchers and professionals working to further elucidate the complex behavior of this chiral herbicide. Future research should focus on generating more comprehensive enantioselective toxicity data for non-target organisms to enable a more complete environmental risk assessment.

References

An In-depth Technical Guide to the Mode of Action of Quizalofop-P-tefuryl in Grass Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is highly effective for the control of annual and perennial grass weeds in a variety of broadleaf crops. Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids. This technical guide provides a comprehensive overview of the biochemical and physiological processes underlying the herbicidal activity of this compound, including its absorption, translocation, enzymatic inhibition, and the mechanisms of weed resistance. Detailed experimental protocols for key assays and quantitative data on its efficacy are also presented.

Core Mechanism of Action

This compound is a systemic herbicide that is rapidly absorbed by the foliage of grass weeds and translocated via the phloem to the plant's growing points (meristematic tissues) in both shoots and roots.[1][2] Within the plant, the pro-herbicide this compound is hydrolyzed to its biologically active form, quizalofop (B1680410) acid.

The primary target of quizalofop acid is the enzyme Acetyl-CoA carboxylase (ACCase).[1][3][4] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. The inhibition of ACCase halts the production of fatty acids, which are essential for the formation of cell membranes and for energy storage.[1][4] This disruption of lipid synthesis leads to a cessation of cell division and growth in the meristematic regions, ultimately resulting in the death of the susceptible grass weed.[5] Symptoms, such as chlorosis and necrosis, typically become visible within one to three weeks of application.[1]

Signaling Pathway of ACCase Inhibition

The following diagram illustrates the biochemical pathway targeted by this compound.

ACCase_Inhibition_Pathway cluster_plant_cell Grass Weed Cell QPT_applied This compound (Applied) QPT_absorbed This compound (Absorbed) QPT_applied->QPT_absorbed Foliar Absorption QA Quizalofop Acid (Active Form) QPT_absorbed->QA Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase) QA->ACCase Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CellMembranes Cell Membranes & Energy Storage FattyAcids->CellMembranes WeedGrowth Weed Growth CellMembranes->WeedGrowth WeedDeath Weed Death WeedGrowth->WeedDeath

Biochemical pathway of this compound action.

Quantitative Efficacy Data

The efficacy of this compound and related compounds is quantified through dose-response studies, which determine the concentration required to inhibit enzyme activity by 50% (IC50) or reduce plant growth by 50% (GR50).

In Vitro ACCase Inhibition

Note: Data for this compound is limited; data for the closely related Quizalofop-P-ethyl and quizalofop acid are presented as proxies.

SpeciesBiotypeHerbicideIC50 (µM)Reference
Triticum aestivum (Wheat)Susceptible (Wildtype)Quizalofop0.486[6]
Triticum aestivum (Wheat)Resistant (A2004V mutation - 1 genome)Quizalofop1.84[6]
Triticum aestivum (Wheat)Resistant (A2004V mutation - 2 genomes)Quizalofop19.3[6]
Echinochloa crus-galliSusceptibleQuizalofop-P-ethyl0.041[7]
Whole-Plant Dose-Response (GR50)
SpeciesBiotypeHerbicideGR50 (g a.i./ha)Resistance Index (RI)Reference
Echinochloa crus-galliSusceptibleQuizalofop-ethyl--[8]
Echinochloa crus-galliResistantQuizalofop-ethyl-2.4 - 3.1[8]
Field Efficacy: Weed Control Percentage
Weed SpeciesApplication Rate of this compound (ml/ha)Weed Control (%)Reference
Digitaria sanguinalis100089.5[4]
Digitaria sanguinalis150092.7[4]
Echinochloa colona100089.5[4]
Echinochloa colona150092.7[4]
Echinochloa crus-galli100089.5[4]
Echinochloa crus-galli150092.7[4]
Eleusine indica100089.5[4]
Eleusine indica150092.7[4]

Experimental Protocols

ACCase Activity Assay (Colorimetric Method)

This protocol is adapted from a malachite green-based assay, which measures the ADP produced during the ACCase-catalyzed reaction.

Materials:

  • Fresh leaf tissue (10 g)

  • Liquid nitrogen

  • Mortar and pestle

  • Ice-cold enzyme extraction buffer (100 mM Tricine-HCl pH 8.0, 5 mM DTT, 10 mM MgCl₂, 1 mM EDTA, 0.5% w/w PVPP)

  • Centrifuge (refrigerated)

  • 96-well microplate

  • Microplate reader

  • Enzyme assay buffer (0.1 M Tricine-HCl pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, 25 mM ATP)

  • Acetyl-CoA solution (4.5 mM)

  • This compound stock solutions in appropriate solvent (e.g., DMSO)

  • Malachite green reagent

Procedure:

  • Enzyme Extraction:

    • Harvest 10 g of fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Suspend the powder in 40 mL of ice-cold enzyme extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge at 25,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a 96-well microplate, add 150 µL of enzyme assay buffer to each well.

    • Add 25 µL of various concentrations of this compound solution (or solvent control).

    • Add 25 µL of the enzyme extract to each well.

    • Initiate the reaction by adding 25 µL of acetyl-CoA solution.

    • Incubate the plate at 32°C for 20-30 minutes.

  • Detection:

    • Stop the reaction and measure the ADP produced using a malachite green-based phosphate (B84403) detection kit according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (typically ~620 nm).

  • Data Analysis:

    • Calculate the percentage of ACCase inhibition for each herbicide concentration relative to the control.

    • Plot the percent inhibition against the log of the herbicide concentration and use a non-linear regression to determine the IC50 value.

ACCase_Assay_Workflow start Start tissue Harvest & Freeze Leaf Tissue start->tissue grind Grind in Liquid N2 tissue->grind extract Homogenize in Extraction Buffer grind->extract centrifuge Centrifuge & Collect Supernatant (Enzyme) extract->centrifuge add_enzyme Add Enzyme Extract centrifuge->add_enzyme plate Prepare 96-well Plate: Assay Buffer + Herbicide plate->add_enzyme add_substrate Initiate with Acetyl-CoA add_enzyme->add_substrate incubate Incubate at 32°C add_substrate->incubate detect Add Malachite Green Reagent & Read Absorbance incubate->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) ACCase_gene ACCase Gene mutation Point Mutation (e.g., Ile-1781-Leu) ACCase_gene->mutation altered_ACCase Altered ACCase Enzyme mutation->altered_ACCase reduced_binding Reduced Herbicide Binding altered_ACCase->reduced_binding resistance Herbicide Resistance reduced_binding->resistance metabolism Enhanced Metabolism P450 Cytochrome P450s metabolism->P450 GST GSTs metabolism->GST translocation Altered Translocation translocation->resistance detox Herbicide Detoxification P450->detox GST->detox detox->resistance herbicide Quizalofop Acid

References

An In-Depth Technical Guide to the Herbicidal Activity of Quizalofop-P-tefuryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. It is highly effective in controlling a wide range of annual and perennial grass weeds in various broadleaf crops. Its mode of action is the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in susceptible grass species. This disruption of lipid synthesis leads to the breakdown of cell membrane integrity and ultimately, plant death. This technical guide provides a comprehensive review of the herbicidal activity of this compound, including its mechanism of action, efficacy data, experimental protocols for its evaluation, and the molecular basis of weed resistance.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound is a systemic herbicide that is absorbed through the leaves of the target weed and translocated via the phloem to the meristematic tissues, or growing points.[1] In these regions of active growth, it inhibits the plastid-localized Acetyl-CoA Carboxylase (ACCase).[1][2]

ACCase is a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1] This reaction is vital for the production of the fatty acids necessary for the formation of cell membranes and other essential lipids.[3] In grasses (Poaceae family), the ACCase enzyme is a homodimeric, multi-functional protein that is sensitive to aryloxyphenoxypropionate herbicides.[2] In contrast, the ACCase in broadleaf plants is a heterodimeric complex that is structurally different and thus, not inhibited by this class of herbicides, which accounts for the selectivity of this compound.[2]

The inhibition of ACCase by this compound leads to a cascade of events:

  • Cessation of Fatty Acid Synthesis: The production of malonyl-CoA is blocked, halting the synthesis of new fatty acids.

  • Disruption of Cell Membrane Formation: Without a supply of new fatty acids, the plant cannot build and maintain its cell membranes.

  • Growth Arrest: Meristematic activity ceases due to the inability to produce new cells.

  • Visible Symptoms: Symptoms, such as chlorosis (yellowing) and necrosis (tissue death) of new leaves, typically appear within 7 to 10 days of application.[3] The growing point of the weed becomes necrotic and can be easily pulled out from the whorl.

The following diagram illustrates the signaling pathway of ACCase inhibition by this compound.

ACCase_Inhibition_Pathway cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast QPT This compound (Applied to leaf surface) QPT_active Active Quizalofop Acid (in cytoplasm) QPT->QPT_active Hydrolysis Phloem Phloem Translocation QPT_active->Phloem ACCase Acetyl-CoA Carboxylase (ACCase) QPT_active->ACCase Inhibition Meristem Meristematic Tissue Phloem->Meristem AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACCase->MalonylCoA Catalysis Membranes Cell Membrane Formation FattyAcids->Membranes Growth Plant Growth Membranes->Growth Greenhouse_Bioassay_Workflow Start Start Planting Plant Weed Seeds in Pots Start->Planting Growth Grow to 2-4 Leaf Stage Planting->Growth Herbicide_Prep Prepare Herbicide Dilutions Growth->Herbicide_Prep Application Apply Herbicide with Sprayer Growth->Application Herbicide_Prep->Application Incubation Incubate in Greenhouse Application->Incubation Data_Collection Collect Data (Visual Assessment, Dry Weight) Incubation->Data_Collection Analysis Analyze Data (Calculate ED50) Data_Collection->Analysis End End Analysis->End Resistance_Detection_Logic Field_Observation Poor Weed Control in Field Resistance_Suspected Herbicide Resistance Suspected Field_Observation->Resistance_Suspected Bioassay Whole-Plant Bioassay Resistance_Suspected->Bioassay Confirm Phenotype Molecular_Analysis Molecular Analysis (PCR) Resistance_Suspected->Molecular_Analysis Investigate Mechanism Resistant_Phenotype Resistant Phenotype Confirmed Bioassay->Resistant_Phenotype Target_Site_Mutation Target-Site Mutation Identified Molecular_Analysis->Target_Site_Mutation Management_Strategy Implement Alternative Weed Management Strategy Resistant_Phenotype->Management_Strategy Target_Site_Mutation->Management_Strategy

References

An In-depth Technical Guide to the Discovery and Synthesis of Quizalofop-P-tefuryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) class of graminicides. It is the R-enantiomer of quizalofop-tefuryl and exhibits high efficacy against a broad spectrum of annual and perennial grass weeds in various broadleaf crops. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with quantitative data on its herbicidal efficacy. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of this important agrochemical.

Discovery and Development

This compound was developed as a more active isomer of the racemic mixture, quizalofop-tefuryl. Research into the aryloxyphenoxypropionate class of herbicides revealed that the herbicidal activity resides primarily in the R-enantiomer. This led to the stereoselective synthesis and commercialization of this compound, offering improved efficacy at lower application rates.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the transesterification of an ethyl ester intermediate with tetrahydrofurfuryl alcohol.

Synthesis Route Overview

A prevalent commercial synthesis involves a chiral transesterification process. The key intermediate, (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate, is first synthesized and then reacted with tetrahydrofurfuryl alcohol in the presence of a catalyst to yield this compound.[1]

G A 2,6-dichloroquinoxaline D (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate (ethyl ester intermediate) A->D Etherification B Hydroquinone B->D C (S)-2-halopropionate C->D Stereoselective alkylation F This compound D->F Transesterification E Tetrahydrofurfuryl alcohol E->F G Dibutyltin (B87310) oxide (catalyst) G->F

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocols

Method 1: Transesterification using Dibutyltin Oxide Catalyst [2]

This method, as described in patent CN104513234A, focuses on the final transesterification step.

  • Reaction Setup: A reaction vessel equipped with a rectifying column is charged with (R)-2-[4-(6-chloro-2-quinoxalinyl)phenoxyl]ethyl propionate (B1217596), tetrahydrofurfuryl alcohol, and dibutyltin oxide.

  • Reactant Molar Ratio: The molar ratio of (R)-2-[4-(6-chloro-2-quinoxalinyl)phenoxyl]ethyl propionate to tetrahydrofurfuryl alcohol is typically between 1:3 and 1:10.

  • Reaction Conditions: The mixture is heated to a temperature range of 90-180°C (preferably 100-150°C). The reflux ratio is adjusted to maintain the rectifying tower top temperature at 75-85°C to separate and collect the ethanol (B145695) byproduct.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled. A non-polar organic solvent (e.g., toluene, xylene), activated carbon, and water are added, and the mixture is maintained at 40-50°C. The mixture is then filtered, and the layers are separated to obtain high-purity this compound.

Method 2: Synthesis from Quizalofop-P Acid

An alternative approach involves the esterification of the free acid, Quizalofop-P, with a tetrahydrofurfuryl derivative.

  • Step 1: Synthesis of Quizalofop-P acid ((R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid) [3]

    • (R)-2-(4-hydroxyphenoxy)propionic acid is dissolved in N,N-dimethylformamide (DMF).

    • Potassium carbonate is added, and the mixture is stirred at room temperature, then heated to 75°C for 2 hours.

    • 2,6-dichloroquinoxaline is added, and the temperature is raised to 145°C for 6 hours.

    • After cooling, the reaction mixture is poured into ice water and acidified with hydrochloric acid to a pH of 4-5.

    • The resulting precipitate is filtered, washed with water, and dried to yield the solid Quizalofop-P acid.

  • Step 2: Esterification

    • The synthesized Quizalofop-P acid can then be esterified with tetrahydrofurfuryl alcohol in the presence of an acid catalyst or by conversion to an acyl chloride followed by reaction with tetrahydrofurfuryl alcohol.

Mechanism of Action

This compound is a systemic herbicide that is absorbed through the leaves and translocated throughout the plant, accumulating in the meristematic tissues.[1] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1]

Signaling Pathway of ACCase Inhibition

ACCase is a critical enzyme in the biosynthesis of fatty acids. By inhibiting this enzyme, this compound disrupts the production of malonyl-CoA from acetyl-CoA, which is the first committed step in fatty acid synthesis. This leads to a cascade of downstream effects, ultimately resulting in plant death.

G cluster_0 Plant Cell QPT This compound (applied to leaves) QPA Quizalofop-P (active form) (in meristematic tissue) QPT->QPA Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase) QPA->ACCase Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Lipids (for membranes, etc.) FattyAcids->Lipids Membrane Cell Membrane Disruption Lipids->Membrane leads to Growth Inhibition of Cell Growth and Division Membrane->Growth Death Plant Death Growth->Death

Caption: Mechanism of action of this compound.

The inhibition of fatty acid synthesis leads to:

  • Disruption of cell membrane formation: Without a continuous supply of fatty acids, the plant cannot produce new phospholipids (B1166683) and glycolipids required for cell membrane integrity and growth.

  • Cessation of new growth: The meristematic tissues, which are regions of active cell division, are particularly sensitive to the lack of lipids.

  • Visible symptoms: Symptoms such as chlorosis (yellowing) of new leaves, followed by necrosis and death of the growing points, typically appear within a few days of application.

Quantitative Data on Herbicidal Activity

The efficacy of this compound has been evaluated against a variety of grass weeds. The following tables summarize some of the available quantitative data.

Table 1: Herbicidal Efficacy of this compound 4.41% EC in Black Gram [4]

Treatment (Application Rate)Weed Density (15 DAA)Weed Density (30 DAA)Weed Control (%)Seed Yield (q ha⁻¹)
This compound @ 750 ml ha⁻¹18.320.580.59.80
This compound @ 1000 ml ha⁻¹12.815.389.510.60
This compound @ 1500 ml ha⁻¹10.512.892.711.05
Weedy Check68.575.80.06.20

*DAA: Days After Application

Table 2: Efficacy of this compound against various grass weeds [5]

CropTarget WeedsDosage (40g/L EC)
SoybeanBarnyard grass, Foxtails750-1000 mL/ha
CottonJohnsongrass, Couchgrass1000-1250 mL/ha
Oilseed RapeWild oats, Blackgrass800-1000 mL/ha
Sugar beetVolunteer cereals600-800 mL/ha
VegetablesGoosegrass, Crabgrass500-750 mL/ha

Table 3: IC50 Values for Quizalofop against Wheat ACCase [6]

GenotypeIC50 (µM)Resistance Factor
Wildtype0.486-
Resistant (1 genome mutation)1.843.8
Resistant (2 genome mutations)19.339.4

Analytical Methods

The analysis of this compound in various matrices is crucial for quality control, residue analysis, and environmental monitoring. High-performance liquid chromatography (HPLC) is a commonly used technique.

HPLC Method for Residue Analysis in Soybean[7]
  • Extraction: Samples are extracted with a methanol-water mixture.

  • Cleanup: The extracts are cleaned up using a silica (B1680970) gel column.

  • Detection: The final residue is detected by HPLC with a UV detector.

  • Performance: This method has shown recoveries in the range of 84.32%–89.25% with variable coefficients of 0.49%–1.51%.

Experimental Workflow for HPLC Analysis

G Sample Soybean Sample Extraction Extraction (Methanol-Water) Sample->Extraction Cleanup Cleanup (Silica Gel Column) Extraction->Cleanup HPLC HPLC Analysis (UV Detector) Cleanup->HPLC Data Data Analysis (Quantification) HPLC->Data

Caption: Workflow for HPLC analysis of this compound residues.

Conclusion

This compound is a highly effective and selective herbicide that plays a significant role in modern agriculture. Its discovery as the active R-enantiomer has allowed for more efficient weed control with lower environmental impact. The synthesis of this compound is well-established, and its mechanism of action as an ACCase inhibitor is well understood. Continued research and development in the area of aryloxyphenoxypropionate herbicides are essential for managing weed resistance and ensuring global food security.

References

Methodological & Application

Application Note: Analysis of Quizalofop-P-tefuryl Residue in Soybean by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quizalofop-P-tefuryl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops, including soybeans. Due to its widespread use, regulatory bodies require sensitive and reliable analytical methods to monitor its residue levels in food commodities to ensure consumer safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of this compound residues in a complex matrix like soybean. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample preparation, ensuring efficient extraction and cleanup.

Principle

The method involves the extraction of this compound from a homogenized soybean sample using acetonitrile (B52724). The extract is then cleaned up using a dispersive solid-phase extraction (dSPE) technique to remove interfering matrix components. The final extract is analyzed by reversed-phase HPLC with a C18 column, and the analyte is quantified using a UV detector.

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

    • Analytical balance (0.1 mg sensitivity).

    • Homogenizer or high-speed blender.

    • Centrifuge capable of 4000 rpm.

    • Vortex mixer.

    • 50 mL and 2 mL centrifuge tubes.

    • Syringes and 0.22 µm syringe filters.

    • Standard laboratory glassware.

  • Reagents and Standards:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Acetic acid (glacial).

    • Sodium chloride (NaCl, analytical grade).

    • Magnesium sulfate (B86663) (MgSO₄, anhydrous, analytical grade).

    • Primary secondary amine (PSA) sorbent.

    • C18 sorbent.

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL) by serially diluting the stock solution with acetonitrile. These solutions are used to build the calibration curve.

3. Sample Preparation Protocol (Modified QuEChERS)

  • Homogenization: Weigh 5 g of a representative soybean sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of acetonitrile containing 1% acetic acid (v/v) to the tube.[1] Cap and vortex vigorously for 2 minutes to ensure thorough mixing.[1]

  • Salting-Out: Add 0.3 g of NaCl and 1.5 g of anhydrous MgSO₄ to the tube.[1] Immediately cap and vortex for 1 minute.

  • First Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile layer into a 2 mL centrifuge tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 sorbent.[2]

  • Vortex and Second Centrifugation: Vortex the 2 mL tube for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Final Sample: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

4. HPLC Chromatographic Conditions

The chromatographic conditions for the analysis are summarized in the table below. These are based on established methods for related compounds in bean matrices.[2]

ParameterCondition
Instrument HPLC with UV/DAD Detector (e.g., Agilent 1260 Infinity II)[2]
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (70:30, v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 30°C
Detection UV at 220 nm[2]

Method Validation and Performance

The analytical method was validated for its linearity, recovery, precision, and limits of detection and quantification. The data, based on similar validated methods for Quizalofop herbicides in soybeans, demonstrates the method's suitability for residue analysis.[2][3]

ParameterResult
Linearity Range 0.1 - 25 µg/mL[2]
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.003 mg/kg[2]
Limit of Quantification (LOQ) 0.01 mg/kg
Recovery (at 0.02, 0.2, 2 mg/kg) 84.3% - 113.2%[2][3]
Precision (RSD) 0.49% - 3.48%[2][3]

Workflow Visualization

The overall experimental workflow from sample receipt to final analysis is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Soybean Sample (5g) Homogenize Add 15mL ACN (1% Acetic Acid) Vortex 2 min Sample->Homogenize Salt Add NaCl & MgSO4 Vortex 1 min Homogenize->Salt Centrifuge1 Centrifuge (4000 rpm, 5 min) Salt->Centrifuge1 dSPE dSPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifuge (4000 rpm, 5 min) dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter HPLC HPLC-UV Analysis Filter->HPLC

References

Application Notes and Protocols for the Quantification of Quizalofop-P-tefuryl by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-tefuryl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate group. It is effective against a wide range of annual and perennial grass weeds in various broadleaf crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This document provides a detailed protocol for the quantification of this compound using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method described herein involves the conversion of this compound and its metabolites to a common moiety, 6-chloro-2-methoxyquinoxaline (B13452622) (CMQ), prior to instrumental analysis, ensuring a robust and sensitive quantification.[1]

Principle

The analytical method is based on the alkaline hydrolysis of this compound and its related metabolites to form a stable and volatile derivative, 6-chloro-2-methoxyquinoxaline (CMQ). This conversion allows for a single analytical standard to be used for the quantification of the total this compound residue. The sample is first extracted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is a widely adopted technique for pesticide residue analysis in various matrices. Following extraction and hydrolysis, the resulting CMQ is partitioned into an organic solvent and cleaned up using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by GC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), n-hexane, methanol (B129727) (all HPLC or pesticide residue grade).

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) tribasic dihydrate, sodium citrate dibasic sesquihydrate, potassium hydroxide (B78521) (KOH), primary secondary amine (PSA) sorbent, C18 sorbent, graphitized carbon black (GCB).

  • Standards: Certified reference standard of this compound and 6-chloro-2-methoxyquinoxaline (CMQ).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • 50 mL polypropylene (B1209903) centrifuge tubes.

  • 15 mL polypropylene centrifuge tubes for dSPE.

  • Glassware: flasks, pipettes, vials.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of 6-chloro-2-methoxyquinoxaline (CMQ) at a concentration of 100 µg/mL in a suitable solvent such as n-hexane or acetone. From this stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).

Sample Preparation (QuEChERS and Hydrolysis)

The following protocol is a general guideline and may need to be optimized based on the specific matrix (e.g., soil, water, agricultural product).

  • Sample Homogenization: Homogenize a representative portion of the sample. For solid samples like soil or crops, a high-speed blender is suitable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples like cereals, add 10 mL of ultrapure water and allow to rehydrate for 30 minutes.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Hydrolysis:

    • Transfer an aliquot of the acetonitrile supernatant to a round-bottom flask.

    • Add a methanolic potassium hydroxide solution (e.g., 0.5 M).

    • Reflux the mixture for a specified time (e.g., 30 minutes at 60°C) to ensure complete conversion to CMQ.[1]

  • Liquid-Liquid Partitioning:

    • After cooling, add ultrapure water and n-hexane to the flask.

    • Shake vigorously to partition the CMQ into the n-hexane layer.

    • Collect the n-hexane (upper) layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the n-hexane extract to a 15 mL dSPE tube containing a suitable sorbent mixture. For general purposes, a combination of PSA (to remove polar interferences) and MgSO₄ (to remove residual water) is effective. For matrices with high fat content, C18 may be added. For pigmented samples, GCB can be used, but care must be taken as it can adsorb planar molecules like CMQ.

    • Vortex for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Transfer it to a GC vial for analysis. An evaporation and reconstitution step in a suitable solvent may be necessary to achieve the desired concentration.

GC-MS/MS Instrumental Analysis

The following are suggested starting parameters and should be optimized for the specific instrument.

  • Gas Chromatograph (GC) System:

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector: Splitless mode.

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp 1: 25 °C/min to 180 °C.

      • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Quadrupole Temperature: 150 °C.

    • Collision Gas: Argon.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for 6-chloro-2-methoxyquinoxaline (CMQ):

      • The molecular ion ([M]⁺) of CMQ (C₉H₇ClN₂O) is m/z 194.

      • Based on the fragmentation of similar quinoxaline (B1680401) structures, the following MRM transitions are proposed for optimization:

        • Quantifier: 194 > 151 (Loss of -CNO).

        • Qualifier 1: 194 > 124 (Loss of -CNO and -HCN).

        • Qualifier 2: 151 > 124 (Further fragmentation of the primary product ion).

      • Note: These transitions should be confirmed and optimized for collision energy on the specific instrument being used.

Data Presentation: Method Validation Summary

The following tables summarize typical performance characteristics for a validated GC-MS/MS method for this compound (as CMQ).

Table 1: Linearity and Limits of Detection/Quantification

ParameterTypical Value
Linearity Range (ng/mL)1 - 100
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD) (mg/kg)0.001 - 0.005
Limit of Quantification (LOQ) (mg/kg)0.005 - 0.01

Table 2: Accuracy and Precision (Recovery and RSD)

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Soil0.0185 - 110< 15
0.190 - 105< 10
Leafy Vegetables0.0180 - 115< 15
0.188 - 108< 10
Oily Crops (e.g., Soybean)0.0175 - 110< 20
0.180 - 105< 15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 10g sample hydrolysis Alkaline Hydrolysis (Conversion to CMQ) extraction->hydrolysis Acetonitrile extract partition Liquid-Liquid Partitioning (n-Hexane) hydrolysis->partition Hydrolyzed sample dspe dSPE Cleanup (PSA, MgSO4, C18/GCB) partition->dspe n-Hexane extract gcms GC-MS/MS Analysis (MRM Mode) dspe->gcms Final Extract quant Quantification (Calibration Curve) gcms->quant report Reporting quant->report

Figure 1. Experimental workflow for the quantification of this compound.

validation_parameters method Validated Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (RSD) method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness

Figure 2. Interrelationship of key method validation parameters.

References

Application Note: High-Throughput Analysis of Quizalofop-P-tefuryl in Environmental Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quizalofop-P-tefuryl is a selective post-emergence herbicide used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Due to its application in agricultural settings, there is a potential for this compound and its metabolites to contaminate surrounding soil and water ecosystems. Monitoring the presence and concentration of this compound and its degradation products is crucial for environmental risk assessment. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolite, Quizalofop-p (B1240509), in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Experimental Protocols

Sample Preparation

1.1. Soil Sample Preparation using a Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined extraction and cleanup process for complex matrices like soil.[1][2][3][4]

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of deionized water, then vortex and allow to hydrate (B1144303) for 30 minutes.

    • Add 10 mL of acidified acetonitrile (B52724) (1% acetic acid, v/v).[5]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.

    • Add the contents of a QuEChERS extraction salt packet containing 4 g magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl).[5]

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the sample at ≥4000 rpm for 5 minutes to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of C18 sorbent.[5]

    • Vortex for 30 seconds to facilitate the cleanup process.

    • Centrifuge at ≥5000 rpm for 2 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter.

1.2. Water Sample Preparation using Solid-Phase Extraction (SPE)

For aqueous samples, Solid-Phase Extraction (SPE) is an effective technique for the concentration and purification of analytes.[1][6]

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB (60 mg, 3 mL) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution:

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the retained analytes with 6 mL of methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of this compound and its metabolites. Instrument-specific optimization is recommended.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-1 min: 20% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 20% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound 429.1299.022Quantification
429.1147.127Confirmation
Quizalofop-p 345.0299.0-Quantification
345.0100.0-Confirmation

Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following table summarizes the quantitative performance data for the LC-MS/MS method for the analysis of this compound and its related compounds in environmental matrices.

AnalyteMatrixLOQ (mg/kg or µg/L)Recovery (%)RSD (%)
Quizalofop-P-ethylSoil0.005[7]90.3 - 110.0[8]< 15
Quizalofop-pSoil0.005[7]-< 15
Quizalofop-P-ethylWater0.0887 (ng/L)[8]94.3 - 108.8[8]< 10
Quizalofop-p and metabolitesWater> 0.1 (µg/L)[5][9]--

Note: Data is compiled from multiple sources for illustrative purposes. Performance characteristics should be determined for each laboratory's specific method.

Visualizations

Experimental Workflow

experimental_workflow cluster_soil Soil Sample Preparation cluster_water Water Sample Preparation soil_sample 10g Soil Sample extraction Add Acetonitrile & QuEChERS Salts soil_sample->extraction centrifuge1 Vortex & Centrifuge extraction->centrifuge1 d_spe d-SPE Cleanup (C18 & MgSO4) centrifuge1->d_spe centrifuge2 Vortex & Centrifuge d_spe->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis water_sample 100mL Water Sample spe Solid-Phase Extraction (Oasis HLB) water_sample->spe elution Elute with Methanol spe->elution reconstitution Evaporate & Reconstitute elution->reconstitution reconstitution->analysis degradation_pathway cluster_metabolites Further Degradation Products qpt This compound qp Quizalofop-p (Quizalofop acid) qpt->qp Hydrolysis chq CHQ (6-chloroquinoxalin-2-ol) qp->chq Metabolism chhq CHHQ (dihydroxychloroquinoxalin) qp->chhq Metabolism ppa PPA ((R)-2-(4-hydroxyphenoxy) propionic acid) qp->ppa Metabolism

References

Application Note & Protocol: High-Efficiency Extraction of Quizalofop-P-tefuryl from Soil Using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-tefuryl is a widely used aryloxyphenoxypropionate herbicide for the control of grassy weeds in a variety of broadleaf crops. Its persistence and potential for mobility in soil necessitate accurate and efficient monitoring methods to assess its environmental fate and ensure food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined and effective approach for the extraction of pesticide residues from complex matrices like soil.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from soil using a modified QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method is a two-step process involving an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[2] In the first step, the soil sample is homogenized and extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts. The addition of salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[4] The second step, d-SPE, involves treating an aliquot of the acetonitrile extract with a combination of sorbents to remove interfering matrix components such as organic acids, pigments, and lipids.[2][5] For the analysis of this compound, a combination of primary secondary amine (PSA) and C18 sorbents is effective for cleanup.[5][6] The final cleaned extract is then analyzed by LC-MS/MS for sensitive and selective quantification.

Experimental Protocol

This protocol is a compilation and adaptation of established QuEChERS methods for pesticide residue analysis in soil.[5][7][8]

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC grade; Acetic Acid, glacial.

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate (B86180) Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18.

  • Standards: Certified reference standard of this compound.

  • Equipment: 50 mL polypropylene (B1209903) centrifuge tubes, 2 mL d-SPE tubes, high-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm).

2. Sample Preparation and Extraction

  • Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube. For dry soil samples, add 7 mL of deionized water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.[5][7]

  • Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction of the analyte.[5][7]

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of sodium citrate tribasic dihydrate, and 0.5 g of sodium citrate dibasic sesquihydrate.[1]

  • Immediately cap and shake the tube vigorously for 2 minutes to prevent the formation of salt agglomerates and ensure proper partitioning.[5]

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[5][7]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

  • Vortex the d-SPE tube for 1 minute to facilitate the interaction of the extract with the sorbents.[5]

  • Centrifuge the tube at a high rcf (e.g., ≥5000) for 2 minutes.[5]

  • Filter the purified supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

4. LC-MS/MS Analysis

The final extract is analyzed by a validated LC-MS/MS method. The following are suggested starting parameters that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC Column C18 column (e.g., 100 x 2.1 mm, 3 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C[7]
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions The specific precursor and product ion transitions for this compound and its metabolites should be determined by direct infusion of a standard solution. For the related compound Quizalofop-p-ethyl, a transition of m/z 373.0 -> 299.0 has been reported.[9]

Data Presentation

The performance of the method should be validated by assessing recovery, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table presents expected performance data based on similar pesticide analysis in soil.

AnalyteFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)LOD (ng/g)LOQ (ng/g)
This compound1085 - 115< 150.5 - 22 - 5
This compound5085 - 115< 15--
This compound10090 - 110< 10--

Note: The values in this table are indicative and should be experimentally determined during method validation.

Visual Representation of the Experimental Workflow

QuEChERS_Workflow Sample 1. Soil Sample (10g) in 50mL Tube Hydration Hydrate with 7mL H₂O (if dry soil) Sample->Hydration Extraction 2. Add 10mL 1% Acetic Acid in Acetonitrile Hydration->Extraction Vortex1 Vortex/Shake 5 min Extraction->Vortex1 Salts 3. Add QuEChERS Extraction Salts Vortex1->Salts Vortex2 Vortex/Shake 2 min Salts->Vortex2 Centrifuge1 4. Centrifuge ≥3000 rcf, 5 min Vortex2->Centrifuge1 Supernatant 5. Transfer 1mL of Supernatant Centrifuge1->Supernatant dSPE 6. d-SPE Cleanup (150mg MgSO₄, 50mg PSA, 50mg C18) Supernatant->dSPE Vortex3 Vortex 1 min dSPE->Vortex3 Centrifuge2 7. Centrifuge ≥5000 rcf, 2 min Vortex3->Centrifuge2 Filter 8. Filter (0.22µm) into vial Centrifuge2->Filter Analysis 9. LC-MS/MS Analysis Filter->Analysis

Caption: Workflow of the QuEChERS method for this compound extraction from soil.

Conclusion

The QuEChERS method provides a rapid, simple, and effective approach for the extraction of this compound from soil samples.[1][10] The protocol outlined in this application note, coupled with LC-MS/MS analysis, offers a sensitive and reliable method for the routine monitoring of this herbicide in environmental matrices. The flexibility of the QuEChERS method allows for modifications to suit different soil types and analytical requirements.[10] Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Protocol for In Vitro Metabolism Study of Quizalofop-P-tefuryl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-tefuryl is a selective post-emergence herbicide used for the control of annual and perennial grass weeds in broad-leaved crops. Understanding its metabolic fate is crucial for assessing its efficacy, potential for bioaccumulation, and toxicological risk. This document provides detailed application notes and protocols for studying the in vitro metabolism of this compound. The primary metabolic pathway of this compound involves the hydrolysis of the tefuryl ester to its active form, quizalofop (B1680410) acid.[1][2][3] Further metabolism can lead to the formation of other metabolites.[4][5][6]

This protocol outlines methods for investigating the metabolic stability, identifying the metabolic pathways, and characterizing the enzymes involved in the biotransformation of this compound using various in vitro systems, including liver microsomes and hepatocytes.

Metabolic Pathway of this compound

The in vitro metabolism of this compound proceeds through a primary hydrolysis step, followed by potential further degradation.

G QPT This compound QA Quizalofop Acid QPT->QA Ester Hydrolysis (Esterases) Metabolites Further Metabolites (e.g., PPA, CHHQ, CHQ) QA->Metabolites Oxidation / Conjugation (CYP450s, etc.)

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

A systematic approach is essential for a comprehensive in vitro metabolism study. The following workflow outlines the key experimental stages.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A Prepare Stock Solutions (this compound, Metabolite Standards) C Metabolic Stability Assay (Microsomes/Hepatocytes) A->C B Prepare In Vitro Systems (Microsomes, Hepatocytes) B->C D Metabolite Identification (LC-MS/MS Analysis) C->D E CYP450 Reaction Phenotyping (Recombinant CYPs or Inhibitors) C->E F Quantify Parent Compound and Metabolites D->F H Identify Metabolizing Enzymes E->H G Calculate Kinetic Parameters (t1/2, CLint) F->G

Caption: Experimental workflow for in vitro metabolism studies.

Data Presentation

Quantitative data from the in vitro metabolism studies should be summarized for clear comparison.

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData to be determinedData to be determined
RatData to be determinedData to be determined
MouseData to be determinedData to be determined

Table 2: Metabolic Stability of this compound in Hepatocytes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
HumanData to be determinedData to be determined
RatData to be determinedData to be determined

Table 3: Relative Contribution of CYP450 Isoforms to Quizalofop Acid Formation

CYP450 IsoformRelative Contribution (%)
CYP1A2Data to be determined
CYP2C9Data to be determined
CYP2C19Data to be determined
CYP2D6Data to be determined
CYP3A4Data to be determined
Other CYPsData to be determined

Experimental Protocols

Microsomal Stability Assay

This assay determines the rate of disappearance of this compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (ice-cold) for reaction termination

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound by diluting the stock solution in buffer. The final concentration in the incubation is typically 1 µM.

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing the internal standard) to the collected aliquots.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Hepatocyte Metabolism Assay

This assay provides a more comprehensive assessment of metabolism as hepatocytes contain both Phase I and Phase II enzymes and active transport systems.

Materials:

  • Cryopreserved hepatocytes (human, rat)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • This compound

  • Collagen-coated plates

  • Acetonitrile (ice-cold) with internal standard

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density using a trypan blue exclusion assay.

    • Seed the hepatocytes onto collagen-coated plates at a suitable density (e.g., 0.5 x 10⁶ cells/well) and allow them to attach.

  • Incubation:

    • Prepare a working solution of this compound in the culture medium (final concentration typically 1-10 µM).

    • Remove the seeding medium from the attached hepatocytes and add the medium containing the test compound.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the incubation medium.

  • Sample Preparation:

    • Terminate the reaction by adding ice-cold acetonitrile (with internal standard) to the collected samples.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the samples to pellet cell debris and proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the concentration of this compound and its major metabolite, quizalofop acid, at each time point.

    • Calculate the metabolic stability parameters (t½ and CLint) as described for the microsomal assay, normalizing for cell number.

Cytochrome P450 Reaction Phenotyping

This experiment identifies the specific CYP450 isoforms responsible for the oxidative metabolism of this compound or its primary metabolites.[7][8][9][10][11] This can be achieved using two main approaches:

A. Recombinant Human CYP Enzymes:

Materials:

  • Individual recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with P450 reductase.

  • Quizalofop acid (as the likely substrate for oxidative metabolism)

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold) with internal standard

Procedure:

  • Incubate Quizalofop acid with each individual recombinant CYP isoform in the presence of NADPH at 37°C.

  • After a set incubation time, terminate the reactions with ice-cold acetonitrile.

  • Analyze the formation of oxidative metabolites by LC-MS/MS.

  • The isoform(s) that produce the highest amount of metabolites are identified as the primary contributors to the oxidative metabolism.[12]

B. Chemical Inhibition in Human Liver Microsomes:

Materials:

Procedure:

  • Pre-incubate human liver microsomes with a specific CYP inhibitor for a defined period.

  • Add Quizalofop acid and the NADPH regenerating system to initiate the reaction.

  • Incubate at 37°C for a set time.

  • Terminate the reaction and process the samples as described previously.

  • Analyze the formation of metabolites by LC-MS/MS.

  • A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform in the metabolism of quizalofop acid.[11]

Analytical Method: LC-MS/MS

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the quantification of this compound and its metabolites.[13]

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for these compounds.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and each metabolite need to be optimized.[14]

Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to relevant guidelines.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro investigation of this compound metabolism. By employing these methods, researchers can gain valuable insights into the metabolic stability, pathways, and enzymatic drivers of its biotransformation. This information is critical for a thorough understanding of its pharmacokinetic profile and for conducting robust risk assessments.

References

Application of Quizalofop-P-tefuryl in Weed Control for Black Gram (Vigna mungo L.)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Black gram (Vigna mungo L.) is a vital pulse crop, but its productivity is significantly hampered by weed infestation, which can lead to yield losses of 30-60%.[1] Grassy weeds are a primary concern in black gram cultivation.[2] Quizalofop-P-tefuryl, a selective, systemic, post-emergence herbicide, offers an effective solution for managing annual and perennial grassy weeds.[3][4] It belongs to the aryloxyphenoxypropionate group and functions by inhibiting the Acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[5][6] This document provides detailed application notes, experimental protocols, and efficacy data for the use of this compound in black gram, intended for researchers and agricultural scientists. Studies have shown that this compound is safe for black gram, exhibiting no significant phytotoxicity at recommended doses, and does not adversely affect succeeding crops.[7][8]

Application Notes

This compound is the R-isomer of quizalofop, which is the herbicidally active enantiomer.[9] It is formulated as an emulsifiable concentrate (EC), such as this compound 4.41% EC.[10] It provides selective control of grassy weeds like Echinochloa colona, Digitaria sanguinalis, Eleusine indica, and Echinochloa crus-galli.[10][11]

  • Mechanism of Action: The herbicide is absorbed through the leaves and translocated to the meristematic tissues.[5][6] It inhibits the ACCase enzyme, disrupting lipid formation and leading to the death of susceptible grass species.[5] Broadleaf crops, like black gram, are tolerant because their ACCase enzyme is structurally different.[6]

  • Application Timing: For optimal results, this compound should be applied as a post-emergence spray 15 to 25 days after sowing (DAS), when grassy weeds are at the 2-4 leaf stage.[2][10][11] The critical period for crop-weed competition in black gram is typically between 15 and 30 DAS.[12]

  • Efficacy: Application at recommended rates provides significant control of grassy weed populations, with weed control efficiency (WCE) reported to be as high as 89-92%.[10][11] Higher doses generally result in better weed control.[10]

  • Crop Safety (Phytotoxicity): Field studies have consistently shown that this compound, at application rates up to 1500 ml/ha (for a 4.41% EC formulation), does not exhibit any phytotoxic symptoms on black gram, such as epinasty, hyponasty, necrosis, or wilting, from application to harvest.[7][11]

  • Effect on Nodulation: Studies on the effect of this compound on the symbiotic nitrogen fixation process in black gram indicate that it does not significantly affect nodule number or dry weight at recommended application rates.[13] However, some herbicides can have inhibitory effects, making it a critical parameter to assess.[13]

  • Residual Effects: Research indicates that this compound applied to black gram does not have residual phytotoxic effects on succeeding crops like wheat, mustard, or gram.[8] The herbicide degrades in the soil with a half-life of approximately 8 days.[4]

Data Presentation

Table 1: Efficacy of this compound on Grassy Weed Control in Black Gram (Pooled Data from 2-Year Study)
Treatment (Product/ha)Application Timing (DAS)Grassy Weed Count (per m²)Weed Dry Matter (g/m²)Weed Control Efficiency (%)
This compound 4.41% EC @ 750 ml 1521.5017.2078.9
This compound 4.41% EC @ 1000 ml 1511.308.9089.5
This compound 4.41% EC @ 1500 ml 15Not specifiedNot specified92.7
Fenoxaprop-p-ethyl 9.3% EC @ 750 ml 15Not specifiedNot specified87.3
Two Hand Weedings 15 & 30Not specifiedNot specifiedNot specified
Weedy Check (Control) -Not specifiedNot specified0
Data synthesized from studies conducted at the Institute of Pesticide Formulation Technology, Gurgaon, India.[10][11]
Table 2: Effect of this compound on Black Gram Yield and Phytotoxicity
Treatment (Product/ha)Application Timing (DAS)Seed Yield (q/ha)Phytotoxicity Rating*
This compound 4.41% EC @ 750 ml 159.10Safe
This compound 4.41% EC @ 1000 ml 1510.60Safe
This compound 4.41% EC @ 1500 ml 1511.05Safe
Fenoxaprop-p-ethyl 9.3% EC @ 750 ml 15Not specifiedSafe
Two Hand Weedings 15 & 3012.90N/A
Weedy Check (Control) -Not specifiedN/A
Phytotoxicity was assessed visually for symptoms like epinasty, hyponasty, necrosis, and vein clearing; "Safe" indicates no symptoms were observed.[7][11]
1 quintal (q) = 100 kg.
Data synthesized from Tomar (2011).[10][11]

Experimental Protocols

Protocol 1: Field Efficacy and Phytotoxicity Assessment of this compound in Black Gram

1. Objective: To evaluate the bio-efficacy of different doses of this compound against grassy weeds and to assess its phytotoxicity and effect on the yield of black gram.

2. Experimental Site and Design:

  • Soil Type: Sandy loam with a neutral pH (e.g., pH 7.4).[11]

  • Design: Randomized Block Design (RBD).[10][11]

  • Replications: Minimum of three to four replications.[10][11]

  • Plot Size: 3m x 5m or a similar standardized size.[10][11]

3. Crop Husbandry:

  • Variety: Use a locally recommended and popular variety of black gram (e.g., 'Birsa Urd-1', 'ADT 3').[14][15]

  • Sowing: Sow seeds at a specified spacing (e.g., 30 cm x 10 cm).[16]

  • Fertilization: Apply recommended doses of N:P:K as a basal application.[15]

  • Irrigation: Provide irrigation as per standard agronomic practices for the region.[17]

4. Herbicide Application:

  • Treatments: Include at least three doses of this compound (e.g., 750, 1000, and 1500 ml/ha of a 4.41% EC formulation), a standard check (e.g., Fenoxaprop-p-ethyl), a weed-free check (manual weeding at 15 and 30 DAS), and a weedy check (control).[10][11]

  • Timing: Apply post-emergence herbicides at 15-20 DAS, when weeds are at the 2-4 leaf stage.[10][11]

  • Equipment: Use a knapsack sprayer fitted with a flat-fan nozzle.[3][11]

  • Spray Volume: Maintain a consistent spray volume, for example, 375-500 liters of water per hectare.[11][13]

5. Data Collection:

  • Weed Density and Biomass:

    • Record weed counts (species-wise and total) at 15 and 30 days after application (DAA) using a 0.25 m² quadrate placed randomly at two to four spots in each plot.[11][16]

    • Collect the weeds from the quadrate area, dry them in an oven at 65-70°C until constant weight is achieved, and record the dry biomass (g/m²).

  • Weed Control Efficiency (WCE): Calculate WCE using the formula:

    • WCE (%) = [(WDC - WDT) / WDC] x 100

    • Where WDC = Weed dry matter in the control plot and WDT = Weed dry matter in the treated plot.

  • Phytotoxicity Assessment:

    • Visually assess the crop for any phytotoxic symptoms (leaf injury, wilting, vein clearing, stunting, epinasty) at 3, 5, 7, and 15 DAA on a 0-10 rating scale.[7]

  • Crop Yield:

    • Harvest the net plot area at maturity.

    • Record the seed yield ( kg/ha or q/ha) after proper sun-drying and threshing.[11]

  • Nodule Study (Optional):

    • At 40-60 DAS, carefully uproot five representative plants from each plot.

    • Wash the roots gently and count the number of nodules.

    • Detach the nodules, dry them in an oven, and record the dry weight per plant.[13][15]

6. Statistical Analysis:

  • Subject the collected data to Analysis of Variance (ANOVA).[11]

  • Use an appropriate test (e.g., Duncan's Multiple Range Test or LSD at P=0.05) to compare the treatment means. Weed count data may require transformation (e.g., square root transformation √(X+0.5)) before analysis.[13][16]

Visualizations

Quizalofop_Mode_of_Action cluster_herbicide Herbicide Action cluster_cellular Cellular Impact (in Grassy Weeds) QPT This compound (Applied to leaf surface) QPT_active Hydrolysis to Quizalofop-P (Active form) QPT->QPT_active Absorption Translocation Translocation via Phloem to Meristems QPT_active->Translocation ACCase Acetyl-CoA Carboxylase (ACCase) Enzyme Translocation->ACCase Inhibition FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes WeedDeath Weed Death Membrane Cell Membrane Formation & Plant Growth FattyAcid->Membrane FattyAcid->WeedDeath Disruption leads to

Caption: Mode of action of this compound.

Field_Trial_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion A Site Selection & Land Preparation B Experimental Design (RBD, Replications) A->B C Plot Demarcation B->C D Black Gram Sowing & Basal Fertilization C->D E Herbicide Application (Post-emergence at 15-20 DAS) D->E F Manual Weeding (in Weed-Free Plots) D->F G Phytotoxicity Rating (3-15 DAA) E->G H Weed Count & Biomass (15 & 30 DAA) G->H I Nodule Study (40-60 DAS) H->I J Harvesting & Yield Measurement I->J K Statistical Analysis (ANOVA) J->K L Interpretation of Results & Conclusion K->L

Caption: Standard workflow for a field trial.

Dose_Response_Logic cluster_rates Dose Levels cluster_outcomes Expected Outcomes Start Select this compound Application Rate LowDose Low Dose (e.g., 750 ml/ha) Start->LowDose MidDose Medium Dose (e.g., 1000 ml/ha) Start->MidDose HighDose High Dose (e.g., 1500 ml/ha) Start->HighDose Outcome1 Moderate Weed Control Good Crop Safety Acceptable Yield LowDose->Outcome1 Outcome2 High Weed Control Excellent Crop Safety Optimal Yield MidDose->Outcome2 Outcome3 Excellent Weed Control Good Crop Safety High Yield (potential plateau) HighDose->Outcome3 Conclusion Determine Optimal Cost-Effective Dose Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion

Caption: Logical flow for a dose-response study.

References

Application Note: Enantioselective Separation of Quizalofop-P-tefuryl using Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the enantioselective separation of the herbicide Quizalofop-P-tefuryl using High-Performance Liquid Chromatography (HPLC). The protocol employs a permethyl-ß-cyclodextrin-based chiral stationary phase under reversed-phase conditions, providing a reliable methodology for the analysis of the enantiomers of this aryloxyphenoxy-propionate herbicide. This method is critical for quality control, environmental fate studies, and toxicological assessments where enantiomer-specific properties are of interest.

Introduction

This compound is a selective, post-emergence herbicide used to control grass weeds in various broadleaf crops. As with many aryloxyphenoxy-propionate herbicides, the herbicidal activity is primarily associated with one enantiomer, the (R)-isomer (P-isomer). The (S)-isomer is often considered less active or inactive. Therefore, the ability to separate and quantify the individual enantiomers is crucial for ensuring product efficacy, understanding its environmental impact, and meeting regulatory requirements. This document provides a detailed protocol for the chiral separation of this compound enantiomers by HPLC. The methodology is based on the successful separation of several aryloxyphenoxy-propionate herbicides, including this compound, on a permethyl-ß-cyclodextrin chiral stationary phase.[1][2]

Experimental Protocol

This protocol is designed to provide a starting point for the enantioselective separation of this compound and can be optimized for specific instrumentation and sample matrices.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Permethyl-ß-cyclodextrin based column

  • HPLC grade methanol

  • HPLC grade water

  • This compound standard

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterValue
Chiral Stationary Phase Permethyl-ß-cyclodextrin
Mobile Phase Methanol / Water mixture (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min (typical, can be optimized)
Column Temperature 25°C (can be varied from 0-50°C to optimize separation)
Detection Wavelength To be determined based on the UV absorbance maximum of this compound
Injection Volume 10 µL (typical, can be optimized)

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound standard.

  • Dissolve the standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at appropriate concentrations for analysis.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Sample Preparation:

The sample preparation will vary depending on the matrix (e.g., technical grade active ingredient, formulation, environmental sample). A generic procedure for a formulated product is as follows:

  • Accurately weigh a portion of the formulated product expected to contain a known amount of this compound.

  • Dissolve the sample in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions and samples onto the chiral column.

  • Record the chromatograms and identify the peaks corresponding to the enantiomers of this compound based on their retention times.

  • Quantify the amount of each enantiomer in the samples by comparing the peak areas with those of the standard solutions.

Data Presentation

The following table summarizes the expected influence of experimental parameters on the separation of aryloxyphenoxy-propionate herbicides, including this compound, on a permethyl-ß-cyclodextrin column.[1][2]

ParameterObservation
Mobile Phase Composition Mixtures of methanol, ethanol, 2-propanol, n-propanol, or tert-butanol (B103910) with water can be used. Methanol/water mixtures have been shown to be effective.[1][2]
Temperature Retention factors (k) and selectivity factors (α) decrease with increasing temperature in the range of 0–50°C.[1][2]
Resolution (Rs) Baseline enantioseparation of structurally similar compounds like quizalofop-p-ethyl (B1662796) has been readily obtained with methanol/water as the mobile phase.[1] For fenoxaprop-p-ethyl, an Rs value of 3.13 was achieved with 60% v/v aqueous methanol.[1]

Mandatory Visualization

G cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis Standard This compound Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Sample Matrix Dissolve_Sample Dissolve and Dilute Sample->Dissolve_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample HPLC_System HPLC System Filter_Standard->HPLC_System Inject Filter_Sample->HPLC_System Inject Chiral_Column Permethyl-ß-cyclodextrin Column HPLC_System->Chiral_Column Detector UV Detector Chiral_Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Quantification Quantification of Enantiomers Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the enantioselective separation of this compound.

References

Application Notes and Protocols for the Analysis of Quizalofop-P-tefuryl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development involved in the quantitative and qualitative analysis of the herbicide Quizalofop-P-tefuryl and its principal metabolites.

Introduction

This compound is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in susceptible plants.[1] Understanding the environmental fate and metabolic pathway of this compound is crucial for regulatory assessment and ensuring food safety. This document provides detailed methodologies for the analysis of this compound and its primary metabolites: Quizalofop-P-acid, 6-chloro-2-quinoxalinol (CHQ), and 2,3-dihydroxyquinoxaline (B1670375) (CHHQ).

Chemical Structures:

  • This compound:

    • IUPAC Name: (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate

    • CAS Number: 200509-41-7

  • Quizalofop-P-acid:

    • IUPAC Name: (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propanoic acid

    • CAS Number: 94051-08-8

  • 6-chloro-2-quinoxalinol (CHQ):

    • IUPAC Name: 6-chloroquinoxalin-2-ol

    • CAS Number: 2427-71-6

  • 2,3-dihydroxyquinoxaline (CHHQ):

    • IUPAC Name: quinoxaline-2,3-diol

    • CAS Number: 15804-19-0

Analytical Standards

Certified reference materials are essential for the accurate quantification of this compound and its metabolites. High-purity analytical standards are available from various chemical suppliers.

Sources for Analytical Standards:

CompoundSupplier Examples
This compoundLGC Standards, Sigma-Aldrich, HPC Standards
Quizalofop-P-acidLGC Standards, Sigma-Aldrich
6-chloro-2-quinoxalinol (CHQ)LGC Standards, Sigma-Aldrich
2,3-dihydroxyquinoxaline (CHHQ)Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex

Signaling Pathway and Degradation

Mechanism of Action:

This compound is a pro-herbicide that is rapidly hydrolyzed in plants to its biologically active form, Quizalofop-P-acid.[2] Quizalofop-P-acid inhibits the enzyme acetyl-CoA carboxylase (ACCase) in the fatty acid synthesis pathway.[1] This inhibition blocks the formation of malonyl-CoA from acetyl-CoA, a critical step in fatty acid production, leading to the disruption of cell membrane integrity and ultimately, plant death.

G This compound This compound Quizalofop-P-acid (Active form) Quizalofop-P-acid (Active form) This compound->Quizalofop-P-acid (Active form) Hydrolysis in plant Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA Carboxylase (ACCase) Quizalofop-P-acid (Active form)->Acetyl-CoA Carboxylase (ACCase) Inhibits Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA catalyzed by Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membrane Integrity Cell Membrane Integrity Fatty Acid Synthesis->Cell Membrane Integrity Plant Death Plant Death Cell Membrane Integrity->Plant Death

Mechanism of action of this compound.

Degradation Pathway:

In the environment, this compound degrades into several metabolites. The primary degradation pathway involves the hydrolysis of the ester linkage to form Quizalofop-P-acid. Further degradation can lead to the formation of CHQ and CHHQ.

G QPT This compound QPA Quizalofop-P-acid QPT->QPA Hydrolysis CHQ 6-chloro-2-quinoxalinol (CHQ) QPA->CHQ Degradation CHHQ 2,3-dihydroxyquinoxaline (CHHQ) CHQ->CHHQ Further Degradation

Simplified degradation pathway of this compound.

Experimental Protocols

Sample Preparation: QuEChERS Method for Soil and Plant Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.[3]

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is ready for LC-MS/MS or HPLC-UV analysis.

G cluster_0 Extraction cluster_1 d-SPE Cleanup A 1. Weigh 10g sample B 2. Add 10mL Acetonitrile A->B C 3. Vortex 1 min B->C D 4. Add 4g MgSO4 + 1g NaCl C->D E 5. Shake 1 min D->E F 6. Centrifuge 5 min E->F G 1. Take 1mL supernatant F->G Transfer supernatant H 2. Add 150mg MgSO4 + 50mg PSA + 50mg C18 G->H I 3. Vortex 30 sec H->I J 4. Centrifuge 2 min I->J K 5. Collect supernatant for analysis J->K

QuEChERS sample preparation workflow.
Analytical Methods

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 analytical column (e.g., 100 x 2.1 mm, 3 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound429.1299.1
Quizalofop-P-acid345.1299.1
6-chloro-2-quinoxalinol (CHQ)181.0127.0
2,3-dihydroxyquinoxaline (CHHQ)163.0119.0

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 80:20, v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 235 nm

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of this compound and its metabolites.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixMethodLODLOQReference
This compoundFoodGC-MS/MS0.00025 mg/kg-[5]
Quizalofop-P-ethylSoilLC-MS/MS0.001 mg/kg0.005 mg/kg[6]
Quizalofop-P-acidSoilLC-MS/MS0.001 mg/kg0.005 mg/kg[6]
Quizalofop-P-ethylAdzuki beanHPLC-DAD0.005-0.008 mg/kg0.015-0.02 mg/kg[7]
Quizalofop-P-acidAdzuki beanHPLC-DAD0.003-0.01 mg/kg0.01-0.03 mg/kg[7]
Quizalofop-P-ethylWaterHPLC-UV17.8 µg/mL54.1 µg/mL[2]
Metabolites (PPA, CHHQ, CHQ)WaterUHPLC-Orbitrap-MS-> 0.1 µg/L

Table 2: Recovery Rates

AnalyteMatrixMethodRecovery (%)Reference
This compoundSoybeanHPLC-UV84.32 - 89.25
Quizalofop-P-ethylFoodGC-MS/MS80 - 93[5]
Quizalofop-P-ethylAdzuki beanHPLC-DAD88.7 - 116.2[7]
Quizalofop-P-acidAdzuki beanHPLC-DAD88.7 - 116.2[7]
Quizalofop-P-ethylPotato, Soil-76.1 - 99.0[5]
Quizalofop-P-acidPotato, Soil-77.4 - 106.4[5]

Conclusion

The protocols and data presented provide a robust framework for the development and validation of analytical methods for this compound and its key metabolites. The use of certified analytical standards, appropriate sample preparation techniques like QuEChERS, and sensitive analytical instrumentation such as LC-MS/MS and HPLC-UV are critical for achieving accurate and reliable results. These methods are essential for monitoring herbicide residues in food and environmental samples, ensuring regulatory compliance and safeguarding public health.

References

Application Notes and Protocols: The Use of Quizalofop-P-tefuryl in Herbicide Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quizalofop-P-tefuryl in studying herbicide resistance mechanisms. The protocols outlined below are essential for researchers investigating resistance in various weed species, as well as for professionals in the development of new herbicides.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is the tetrahydrofurfuryl ester of quizalofop-P.[2] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in grasses.[1][3][4] By inhibiting ACCase, this compound disrupts the formation of cell membranes, ultimately leading to the death of susceptible grass weeds.[3] Due to its high efficacy, it is widely used for the control of grassy weeds in various broadleaf crops. However, the extensive use of this compound and other ACCase inhibitors has led to the evolution of resistant weed populations, posing a significant challenge to sustainable agriculture.[1][5]

Mechanisms of Resistance to this compound

Understanding the mechanisms of resistance is crucial for developing effective weed management strategies. Resistance to this compound can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase gene, which alter the herbicide's binding site on the enzyme.[6] These mutations reduce the affinity of this compound for the ACCase enzyme, rendering the herbicide less effective.

Several amino acid substitutions in the ACCase gene have been identified to confer resistance to aryloxyphenoxypropionate herbicides. The most frequently reported mutation is the isoleucine-to-leucine substitution at position 1781 (Ile1781Leu).[7][8] Other mutations, such as the alanine-to-valine substitution at position 2004 (A2004V), have also been shown to confer high levels of resistance to quizalofop.[9]

Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. These mechanisms can include reduced herbicide uptake, altered translocation, enhanced herbicide metabolism (detoxification), or sequestration of the herbicide away from the target site.[8][10] Enhanced metabolism, often mediated by enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs), is a common NTSR mechanism.[8]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data from various studies on this compound resistance.

Table 1: Whole-Plant Dose-Response Assays

Weed SpeciesResistant PopulationHerbicideGR₅₀ (g ai/ha) - ResistantGR₅₀ (g ai/ha) - SusceptibleResistance Index (RI)Reference
Weedy Rice (Oryza sativa L.)acc7Quizalofop-ethyl>48011.442[8]
Weedy Rice (Oryza sativa L.)acc8Quizalofop-ethyl>4808.358[8]
Wheat (Triticum aestivum L.)Homozygous mutation (1 genome)Quizalofop2847.0[9]
Wheat (Triticum aestivum L.)Homozygous mutation (2 genomes)Quizalofop272468.0[9]

GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI) = GR₅₀ of resistant population / GR₅₀ of susceptible population.

Table 2: In Vitro ACCase Inhibition Assays

Plant SpeciesGenotypeHerbicideI₅₀ (µM) - ResistantI₅₀ (µM) - SusceptibleResistance FactorReference
Wheat (Triticum aestivum L.)Mutation in 1 genomeQuizalofop1.850.4863.8[9]
Wheat (Triticum aestivum L.)Mutation in 2 genomesQuizalofop19.30.48639.4[9]

I₅₀: The herbicide concentration required to inhibit 50% of the enzyme activity. Resistance Factor = I₅₀ of resistant genotype / I₅₀ of susceptible genotype.

Experimental Protocols

Detailed methodologies for key experiments in this compound resistance research are provided below.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a weed population by assessing plant survival and growth reduction after herbicide application.[11][12]

Materials:

  • Seeds from suspected resistant and known susceptible weed populations.

  • Pots filled with appropriate soil mix.

  • Growth chamber or greenhouse with controlled environmental conditions.

  • This compound formulated product.

  • Laboratory sprayer with a calibrated nozzle.

  • Balance, measuring cylinders, and beakers.

Procedure:

  • Seed Germination and Plant Growth:

    • Sow seeds of both resistant and susceptible populations in separate pots.

    • Place the pots in a growth chamber or greenhouse with optimal conditions for the specific weed species (e.g., temperature, light, humidity).

    • Water the plants as needed and allow them to grow to the 2-4 leaf stage (BBCH growth stage 12-14).[11]

  • Herbicide Application:

    • Prepare a series of herbicide dilutions of this compound to cover a range of doses, including a zero-dose control.

    • Apply the different herbicide doses to the respective pots using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).[11]

    • Ensure uniform spray coverage on the foliage.

  • Data Collection and Analysis:

    • Return the treated plants to the growth chamber or greenhouse.

    • Assess plant mortality and biomass (fresh or dry weight) 21-28 days after treatment.[12]

    • Calculate the GR₅₀ value for both the resistant and susceptible populations using a suitable statistical software package (e.g., R with the 'drc' package).

    • Determine the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: In Vitro ACCase Inhibition Assay

This biochemical assay directly measures the sensitivity of the ACCase enzyme to this compound, helping to determine if resistance is due to a target-site mutation.[9]

Materials:

  • Fresh, young leaf tissue from resistant and susceptible plants.

  • Extraction buffer (e.g., containing Tris-HCl, glycerol, DTT, and PVPP).

  • Quizalofop acid (the active form of the herbicide).

  • Assay buffer and reaction mixture (containing ATP, acetyl-CoA, and bicarbonate).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter or spectrophotometer.

  • Centrifuge and spectrophotometer.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • ACCase Activity Assay:

    • Prepare a range of Quizalofop acid concentrations.

    • In a reaction tube, mix the enzyme extract with the assay buffer and the different concentrations of Quizalofop acid.

    • Initiate the enzymatic reaction by adding the reaction mixture (containing ¹⁴C-bicarbonate or using a colorimetric method).

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.

    • Stop the reaction (e.g., by adding acid).

  • Data Analysis:

    • Measure the amount of ¹⁴C incorporated into the acid-stable product using a liquid scintillation counter or measure the change in absorbance using a spectrophotometer.

    • Calculate the specific activity of the ACCase enzyme.

    • Plot the enzyme activity against the herbicide concentration and determine the I₅₀ value for both resistant and susceptible extracts.

    • Calculate the Resistance Factor by dividing the I₅₀ of the resistant extract by the I₅₀ of the susceptible extract.

Protocol 3: Molecular Analysis of the ACCase Gene

This protocol is used to identify specific mutations in the ACCase gene that confer resistance.

Materials:

  • Leaf tissue from resistant and susceptible plants.

  • DNA extraction kit.

  • Primers designed to amplify the region of the ACCase gene known to contain resistance-conferring mutations.[13]

  • PCR reagents (Taq polymerase, dNTPs, buffer).

  • Thermocycler.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the leaf tissue of individual plants using a commercial DNA extraction kit or a standard CTAB method.

  • PCR Amplification:

    • Set up a PCR reaction using the extracted DNA as a template and the specific primers for the ACCase gene.

    • Perform PCR using a thermocycler with an appropriate amplification program.

  • Verification and Sequencing:

    • Run the PCR products on an agarose (B213101) gel to verify the amplification of the correct DNA fragment size.

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained DNA sequences from the resistant and susceptible plants with a reference ACCase sequence.

    • Identify any nucleotide changes that result in an amino acid substitution in the resistant plants.

Visualizations

The following diagrams illustrate key concepts and workflows in this compound resistance research.

G cluster_herbicide This compound Application cluster_plant Plant Cell QPT This compound ACCase_S Susceptible ACCase QPT->ACCase_S Inhibits ACCase_R Resistant ACCase (e.g., Ile1781Leu) QPT->ACCase_R No Inhibition FattyAcid_S Fatty Acid Synthesis ACCase_S->FattyAcid_S Catalyzes FattyAcid_R Fatty Acid Synthesis (Unaffected) ACCase_R->FattyAcid_R Catalyzes Membrane_S Cell Membrane Formation FattyAcid_S->Membrane_S Leads to Membrane_R Cell Membrane Formation FattyAcid_R->Membrane_R Leads to Death Plant Death Membrane_S->Death Disruption leads to Survival Plant Survival Membrane_R->Survival Allows

Caption: Mechanism of this compound action and target-site resistance.

G start Start: Suspected Resistant Weed Population seed_collection 1. Seed Collection from Field Survivors & Susceptible Control start->seed_collection whole_plant_assay 2. Whole-Plant Dose-Response Bioassay (Protocol 1) seed_collection->whole_plant_assay resistance_confirmed Resistance Confirmed? whole_plant_assay->resistance_confirmed biochemical_assay 3. In Vitro ACCase Inhibition Assay (Protocol 2) resistance_confirmed->biochemical_assay Yes end End: Characterize Resistance Mechanism resistance_confirmed->end No tsr_suspected Target-Site Resistance (TSR) Suspected? biochemical_assay->tsr_suspected molecular_analysis 4. Molecular Analysis of ACCase Gene (Protocol 3) tsr_suspected->molecular_analysis Yes ntsr_investigation Investigate Non-Target-Site Resistance (NTSR) tsr_suspected->ntsr_investigation No mutation_identified Mutation Identified? molecular_analysis->mutation_identified tsr_confirmed TSR Confirmed mutation_identified->tsr_confirmed Yes mutation_identified->ntsr_investigation No tsr_confirmed->end ntsr_investigation->end G cluster_problem Problem cluster_investigation Investigation cluster_management Management Strategies cluster_outcome Desired Outcome Resistance Evolution of this compound Resistant Weeds Characterization Characterize Resistance (TSR vs. NTSR) Resistance->Characterization Monitoring Monitor Spread of Resistant Biotypes Resistance->Monitoring HerbicideRotation Herbicide Rotation (Different Modes of Action) Characterization->HerbicideRotation TankMixing Tank Mixing with Other Herbicides Characterization->TankMixing Monitoring->HerbicideRotation CulturalPractices Integrated Weed Management (e.g., Crop Rotation, Tillage) Monitoring->CulturalPractices SustainableControl Sustainable Weed Control & Preserved Herbicide Efficacy HerbicideRotation->SustainableControl TankMixing->SustainableControl CulturalPractices->SustainableControl

References

Application Notes and Protocols for Plant Metabolic Profiling After Quizalofop-P-tefuryl Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-tefuryl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate group. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][2][3] This inhibition disrupts the production of lipids, which are essential components of cell membranes and energy storage molecules. The disruption of lipid metabolism leads to a cascade of metabolic perturbations within the plant, ultimately causing chlorosis, necrosis, and death of susceptible grass species.[3][4] Understanding these metabolic changes is crucial for developing more effective herbicides, identifying biomarkers for herbicide resistance, and assessing the impact of these chemicals on non-target organisms.

This document provides detailed application notes and protocols for conducting plant metabolic profiling studies after treatment with this compound, utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques.

Mechanism of Action: Inhibition of Lipid Biosynthesis

This compound is rapidly absorbed by the leaves and translocated to the meristematic tissues, where it inhibits ACCase.[2] This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in the de novo synthesis of fatty acids in the plastids.[1][5] The inhibition of ACCase leads to a depletion of fatty acids, which are essential for the formation of glycerolipids, the primary components of cellular membranes. This disruption of membrane integrity and function is a key factor in the herbicidal activity of this compound.[2]

cluster_workflow Metabolomic Analysis Workflow Plant Treatment Plant Treatment Sample Collection & Quenching Sample Collection & Quenching Plant Treatment->Sample Collection & Quenching Grinding & Homogenization Grinding & Homogenization Sample Collection & Quenching->Grinding & Homogenization Metabolite Extraction Metabolite Extraction Grinding & Homogenization->Metabolite Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Metabolite Extraction->Derivatization (for GC-MS) LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Processing & Analysis Data Processing & Analysis GC-MS Analysis->Data Processing & Analysis LC-MS Analysis->Data Processing & Analysis Metabolite Identification & Quantification Metabolite Identification & Quantification Data Processing & Analysis->Metabolite Identification & Quantification Biological Interpretation Biological Interpretation Metabolite Identification & Quantification->Biological Interpretation

References

Application Note: Solid-Phase Extraction for Quizalofop-P-tefuryl Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quizalofop-P-tefuryl is a selective post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops.[1][2] Its determination in environmental and food matrices is crucial for regulatory monitoring and ensuring food safety.[1] Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound from complex sample matrices prior to chromatographic analysis. This application note provides an overview of different SPE methods, including traditional SPE and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), for the efficient cleanup of this compound.

Principle of Solid-Phase Extraction

SPE is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid sample. The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analytes. The choice of sorbent and solvents is critical for achieving high recovery and efficient cleanup.

Quantitative Data Summary

The following tables summarize the performance of different SPE and QuEChERS methods for the analysis of this compound in various matrices.

Table 1: Performance of SPE Methods for this compound Cleanup

MatrixSPE SorbentAnalytical MethodRecovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
SoybeanSilica (B1680970) GelHPLC-UV84.32 - 89.25--[3]
FoodsPrimary Secondary Amine and Silica GelGC-MS/MS80 - 930.000250.01[4]

Table 2: Performance of QuEChERS Methods for this compound Cleanup

MatrixdSPE SorbentAnalytical MethodRecovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
SoilC18UHPLC-Orbitrap-MS---[5]
Cabbage, Pear, Chives, Wheat Flour, Soybean OilMagnesium Sulfate (B86663), Florisil, Graphitized Carbon Black (GCB)HPLC-MS/MS69.8 - 1200.0001 - 0.008-[6]
Beans-HPLC-DAD92.4 - 117.80.003-[7][8]
Brown Rice, Soybean, Potato, Pepper, MandarinPSA, C18, GCB, Z-SEP, MWCNTsLC-MS/MS---[9]

Experimental Protocols

Protocol 1: Traditional Solid-Phase Extraction using Silica Gel Cartridge (for Soybean Matrix)

This protocol is based on the methodology for determining this compound residues in soybean.[3]

1. Sample Preparation:

  • Homogenize a representative sample of soybean.

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

2. Extraction:

  • Add 20 mL of a methanol-water mixture (volume ratio to be optimized, e.g., 4:1) to the sample.

  • Vortex or shake vigorously for 10-15 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant.

3. SPE Cleanup:

  • Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of hexane (B92381) through it. Do not let the cartridge dry out.

  • Loading: Load the extracted supernatant onto the conditioned silica gel cartridge.

  • Washing: Wash the cartridge with 5 mL of a hexane-ethyl acetate (B1210297) mixture (e.g., 9:1 v/v) to remove interfering compounds.

  • Elution: Elute the this compound with 10 mL of a more polar solvent mixture, such as hexane-ethyl acetate (e.g., 1:1 v/v) or pure ethyl acetate.

4. Final Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile (B52724) or mobile phase) for HPLC-UV analysis.

Protocol 2: QuEChERS-based Cleanup (for Soil Matrix)

This protocol is adapted from a method for the analysis of this compound and its metabolites in soil.[5]

1. Sample Preparation:

  • Air-dry and sieve a representative soil sample.

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acidified water (0.1 M hydrochloric acid).

  • Add 10 mL of acidified acetonitrile (1% acetic acid, v/v).

  • Add magnesium sulfate and sodium chloride (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile (upper) layer and transfer it to a 2 mL dSPE tube containing C18 sorbent and magnesium sulfate (e.g., 50 mg C18 and 150 mg MgSO₄).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

4. Final Analysis:

  • Collect the supernatant and filter it through a 0.22 µm filter.

  • The extract is ready for analysis by UHPLC-Orbitrap-MS.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Homogenization Sample Homogenization/ Sieving Weighing Weighing Homogenization->Weighing Add_Solvent Add Extraction Solvent (e.g., Acetonitrile, Methanol) Weighing->Add_Solvent Shake Vortex/Shake Add_Solvent->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Loading Sample Loading Centrifuge1->Loading Conditioning Cartridge Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Chromatographic Analysis (HPLC, GC-MS/MS) Reconstitution->Analysis

Caption: General workflow for traditional Solid-Phase Extraction (SPE).

QuEChERS_Workflow cluster_extraction Extraction cluster_dspe Dispersive SPE (dSPE) cluster_analysis_quechers Analysis Sample Weigh Sample Add_Solvents Add Acetonitrile & Water/Buffer Sample->Add_Solvents Add_Salts Add MgSO4 & NaCl Add_Solvents->Add_Salts Shake_Centrifuge Shake & Centrifuge Add_Salts->Shake_Centrifuge Transfer Transfer Aliquot of Acetonitrile Layer Shake_Centrifuge->Transfer Add_dSPE Add dSPE Sorbent (e.g., C18, PSA) & MgSO4 Transfer->Add_dSPE Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Filter Filter Collect_Supernatant->Filter Analysis_Q LC/MS or GC/MS Analysis Filter->Analysis_Q

Caption: General workflow for the QuEChERS with dSPE cleanup method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Quizalofop-P-tefuryl LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Quizalofop-P-tefuryl.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound.

Problem 1: Significant Ion Suppression or Enhancement Observed

Symptoms:

  • Inconsistent and non-reproducible analyte response.

  • Poor peak shape.

  • Lower than expected sensitivity.

  • A study by Majumder et al. (2017) reported an extremely high matrix effect of 2360.9% for this compound in certain vegetable matrices, indicating significant ion enhancement[1].

Possible Causes:

  • Co-elution of matrix components that compete with the analyte for ionization.

  • High concentrations of phospholipids, pigments (chlorophyll), or fatty acids in the sample extract.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for pesticide residue analysis.[2][3][4][5]

    • Dispersive Solid-Phase Extraction (dSPE) Cleanup: After the initial extraction, a dSPE cleanup step is crucial. The choice of sorbent depends on the matrix composition.

      • For fatty matrices (e.g., oilseeds, avocado): Use a combination of PSA (Primary Secondary Amine) and C18. PSA removes polar interferences like sugars and organic acids, while C18 removes non-polar interferences like lipids.

      • For matrices with high pigment content (e.g., spinach, leafy greens): Include Graphitized Carbon Black (GCB) in the dSPE mixture to remove pigments like chlorophyll (B73375) and carotenoids. Be cautious, as GCB can sometimes retain planar analytes.

      • For general-purpose cleanup: A combination of PSA and anhydrous magnesium sulfate (B86663) is a good starting point for many fruit and vegetable matrices.

  • Dilute the Sample Extract: If matrix effects are still significant after cleanup, diluting the final extract can be a simple and effective solution. A 10-fold dilution can significantly reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.[1] It has been observed that for a range of pesticides, a 10x dilution can reduce matrix effects to ≤20% for about 60% of the compounds analyzed.[1]

  • Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This ensures that the standards and samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

  • Use an Internal Standard: A stable isotope-labeled internal standard for this compound, if available, is the ideal way to correct for matrix effects. The internal standard will co-elute with the analyte and experience the same ionization effects, allowing for reliable normalization of the signal.

Problem 2: Poor Recovery of this compound

Symptoms:

  • Consistently low analyte response across all samples and quality controls.

Possible Causes:

  • Inefficient extraction from the sample matrix.

  • Analyte loss during the cleanup step.

Solutions:

  • Optimize Extraction:

    • Ensure the sample is thoroughly homogenized before extraction.

    • For dry samples, hydration with water prior to acetonitrile (B52724) extraction is recommended to improve extraction efficiency.

    • The use of acidified acetonitrile can improve the extraction of certain pesticides.

  • Evaluate dSPE Sorbent Choice:

    • While GCB is effective for pigment removal, it can adsorb planar molecules. If you are using GCB and experiencing low recovery, consider reducing the amount of GCB or using an alternative sorbent combination.

    • Ensure the dSPE tube is shaken vigorously to ensure proper interaction between the extract and the sorbents.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can negatively impact the accuracy and precision of quantitative analysis.[6]

Q2: How can I quantitatively assess the matrix effect for this compound in my samples?

A2: The matrix effect can be calculated by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A positive value indicates ion enhancement, while a negative value indicates ion suppression. A value between -20% and +20% is generally considered to indicate a low or negligible matrix effect.

Q3: What are the typical dSPE sorbents used in the QuEChERS method and what do they remove?

A3: The most common dSPE sorbents and their primary functions are:

  • PSA (Primary Secondary Amine): Removes polar interferences such as organic acids, sugars, and some fatty acids.

  • C18 (Octadecylsilane): Removes non-polar interferences like lipids and waxes.

  • GCB (Graphitized Carbon Black): Removes pigments such as chlorophyll and carotenoids, as well as sterols.

  • Anhydrous Magnesium Sulfate (MgSO₄): Removes excess water from the acetonitrile extract.

Q4: Are there any alternatives to dSPE for cleanup?

A4: Yes, cartridge-based Solid-Phase Extraction (SPE) can also be used for cleanup and may offer a more thorough removal of interferences, although it can be more time-consuming and expensive than dSPE.

Quantitative Data Summary

The following table summarizes the reported matrix effect for this compound in a vegetable matrix and the general effect of dilution on reducing matrix effects for a range of pesticides.

AnalyteMatrixMatrix Effect (%)Cleanup/Mitigation StrategyReference
This compoundVegetable+2360.9-Majumder et al. (2017)[1]
Various PesticidesCucumber & BrinjalReduced to ≤20% for ~60% of analytes10x DilutionMajumder et al. (2017)[1]

Experimental Protocols

1. QuEChERS Sample Preparation for Plant-Based Matrices

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard.

    • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (see Troubleshooting Guide for recommendations).

    • Shake vigorously for 30 seconds.

    • Centrifuge at ≥12000 rcf for 2 minutes.

    • Take the supernatant for LC-MS/MS analysis. For highly concentrated extracts, a 10x dilution with mobile phase may be necessary before injection.

2. LC-MS/MS Parameters for this compound

ParameterValue
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 429.1
Product Ion 1 (m/z) (Quantifier) 299.0
Collision Energy 1 (eV) 22
Product Ion 2 (m/z) (Qualifier) 147.1
Collision Energy 2 (eV) 27

Note: These parameters are a starting point and should be optimized on your specific instrument for best performance.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 cleanup 4. dSPE Cleanup (PSA, C18, GCB) centrifugation1->cleanup centrifugation2 5. Centrifugation cleanup->centrifugation2 dilution 6. Dilution (Optional) centrifugation2->dilution lcms 7. LC-MS/MS Injection dilution->lcms data 8. Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Matrix Effect Observed? sample_prep Optimize Sample Prep (dSPE Sorbent Selection) start->sample_prep Yes end Accurate Quantification start->end No dilution Dilute Sample Extract sample_prep->dilution matrix_matched Use Matrix-Matched Calibration dilution->matrix_matched internal_standard Use Stable Isotope-Labeled Internal Standard matrix_matched->internal_standard internal_standard->end

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Improving Recovery of Quizalofop-P-tefuryl from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Quizalofop-P-tefuryl from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in recovering this compound?

Researchers often face challenges with low or inconsistent recoveries of this compound due to several factors:

  • Matrix Effects: Complex matrices can cause significant signal suppression or enhancement in LC-MS/MS analysis. For this compound, very high matrix enhancement (up to 2360.9%) has been observed in some vegetable matrices, leading to inaccurate quantification.

  • Analyte Degradation: this compound can degrade to its primary metabolite, Quizalofop-p, during sample extraction and analysis.[1] This degradation can lead to an underestimation of the parent compound.

  • Co-extraction of Interferences: Lipids, pigments (like chlorophyll), and other matrix components can be co-extracted, interfering with the analysis and potentially lowering recovery during cleanup steps.

  • Inefficient Extraction: The choice of extraction solvent and method is critical for efficiently releasing this compound from the sample matrix, especially in dry or high-fat content samples.

Q2: I'm observing low recovery of this compound. What are the common causes and how can I troubleshoot this?

Low recovery can stem from issues in sample preparation, extraction, or cleanup. Refer to the troubleshooting workflow below for a systematic approach to identifying and resolving the issue.

Q3: How can I mitigate the significant matrix effects observed with this compound?

Given the potential for strong matrix effects with this compound, several strategies can be employed:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is the most common and effective way to compensate for matrix effects.

  • Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization. However, this may compromise the method's limit of quantification (LOQ).

  • Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard for this compound can help to correct for recovery losses and matrix effects.

  • Optimized Cleanup: Employing a more effective dSPE or SPE cleanup to remove interfering matrix components is crucial (see Q4).

Q4: Which dSPE sorbents are most effective for cleaning up this compound extracts?

The choice of dSPE sorbent depends on the matrix composition:

  • Primary Secondary Amine (PSA): Effective for removing organic acids, fatty acids, and sugars.

  • C18 (Octadecyl): Ideal for removing non-polar interferences, such as lipids, from fatty matrices.

  • Graphitized Carbon Black (GCB): Used for removing pigments like chlorophyll (B73375) and carotenoids from highly pigmented matrices. However, GCB can also retain planar molecules, so its use should be carefully evaluated to avoid loss of this compound.

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective at removing lipids and pigments.

  • Florisil: Useful for removing polar interferences.[2]

A combination of sorbents is often used. For example, a mixture of PSA and C18 is common for many food matrices. For highly pigmented fatty matrices, a combination of C18 and a smaller amount of GCB might be necessary.

Q5: My this compound recoveries are inconsistent. What should I check?

Inconsistent recoveries often point to variability in the analytical process. Key areas to investigate include:

  • Sample Homogeneity: Ensure that each sample is thoroughly homogenized before taking a subsample for extraction.

  • Precise Pipetting: Use calibrated pipettes for all solvent and standard additions.

  • Consistent Shaking/Vortexing: Ensure uniform and adequate agitation during extraction and dSPE steps.

  • Temperature Control: Be mindful of temperature fluctuations during sample storage and processing, which could affect analyte stability.

  • pH of the Extraction Solvent: this compound is more stable in acidic conditions. Using an acidified extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid) can improve stability and recovery.

Quantitative Data Summary

The following tables summarize reported recovery data for this compound and related compounds in various complex matrices.

Table 1: Recovery of this compound in Various Matrices

MatrixAnalytical MethodExtraction MethodCleanup MethodRecovery (%)RSD (%)Reference
SoybeanHPLC-UVMethanol-water extractionSilica gel column84.32 - 89.250.49 - 1.51[3]
Cabbage, Chives, Pear, Wheat Flour, Soybean OilUPLC-MS/MSAcidified Acetonitrile (QuEChERS)dSPE (MgSO₄, Florisil, GCB)69.8 - 1200.6 - 19.5[2]
Animal Fat & MilkLC-MS/MSNot specifiedNot specified>80<20[4]

Table 2: Recovery of Quizalofop-p-ethyl (a related compound) in Various Matrices

MatrixAnalytical MethodExtraction MethodCleanup MethodRecovery (%)RSD (%)Reference
Potato Plant, Soil, Potato TuberNot specifiedNot specifiedNot specified76.1 - 99.00.9 - 5.5[1]
Adzuki Bean Seeds, Plants, SoilsHPLC-DADNot specifiedNot specified88.7 - 116.20.82 - 4.39[1]

Experimental Protocols

Method 1: Modified QuEChERS Protocol for this compound in Plant-Based Matrices

This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and should be optimized for specific matrices.

1. Sample Preparation:

  • Homogenize 10-15 g of the sample using a high-speed blender. For dry samples (e.g., grains, dried herbs), add a sufficient amount of deionized water to achieve a total water content of approximately 80-90% and allow to hydrate (B1144303) for 30 minutes before extraction. For fatty matrices, a smaller sample size (e.g., 5 g) may be necessary.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate - EN 15662 version).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate sorbents.

    • For general matrices: 900 mg MgSO₄ and 150 mg PSA.

    • For fatty matrices: 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • For pigmented matrices: 900 mg MgSO₄, 150 mg PSA, and 50 mg GCB (the amount of GCB should be minimized to avoid analyte loss).

    • For oily and pigmented matrices: A combination of MgSO₄, C18, and Florisil or Z-Sep can be effective.[2]

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the supernatant.

  • Filter through a 0.22 µm filter.

  • The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the final extract to mitigate matrix effects.

Method 2: General Solid-Phase Extraction (SPE) Protocol for Cleanup

This protocol provides a general workflow for SPE cleanup and should be optimized based on the specific SPE cartridge and matrix.

1. Cartridge Conditioning:

  • Condition an appropriate SPE cartridge (e.g., C18 or a polymeric reversed-phase cartridge) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading:

  • After the initial QuEChERS extraction (steps 1 and 2 of Method 1), take an aliquot of the acetonitrile supernatant and dilute it with deionized water (e.g., 1 mL of extract with 9 mL of water) to ensure proper retention on the reversed-phase sorbent.

  • Load the diluted sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

3. Washing:

  • Wash the cartridge with a weak solvent to remove polar interferences. For example, pass 5 mL of a 5% methanol in water solution through the cartridge.

4. Elution:

  • Elute the this compound from the cartridge with a small volume of a strong organic solvent. For example, use two 1 mL aliquots of acetonitrile or methanol.

5. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Low or Inconsistent This compound Recovery check_extraction 1. Review Extraction Efficiency start->check_extraction check_cleanup 2. Evaluate Cleanup Step check_extraction->check_cleanup Extraction OK sub_extraction1 Is the sample properly homogenized? (Especially for complex solids) check_extraction->sub_extraction1 sub_extraction2 Is an acidified organic solvent used? (e.g., ACN + 1% Acetic Acid) check_extraction->sub_extraction2 sub_extraction3 Is there sufficient shaking/vortexing? check_extraction->sub_extraction3 sub_extraction4 For dry matrices, was water added before extraction? check_extraction->sub_extraction4 check_matrix_effects 3. Assess Matrix Effects check_cleanup->check_matrix_effects Cleanup OK sub_cleanup1 Is the dSPE sorbent appropriate for the matrix? (e.g., C18 for fats, GCB for pigments) check_cleanup->sub_cleanup1 sub_cleanup2 Is analyte loss occurring during cleanup? (Test pre- and post-cleanup extract) check_cleanup->sub_cleanup2 check_stability 4. Investigate Analyte Stability check_matrix_effects->check_stability Matrix Effects Addressed sub_matrix1 Are you using matrix-matched standards? check_matrix_effects->sub_matrix1 sub_matrix2 Consider diluting the final extract. check_matrix_effects->sub_matrix2 end End: Optimized Recovery check_stability->end Stability Confirmed sub_stability1 Analyze for Quizalofop-p metabolite. High levels indicate degradation. check_stability->sub_stability1

Caption: A step-by-step workflow to diagnose and resolve poor recovery of this compound.

QuEChERS_Workflow sample 1. Homogenized Sample (10g in 50mL tube) extraction 2. Add 10mL Acidified Acetonitrile Shake 1 min sample->extraction salts 3. Add QuEChERS Salts (e.g., EN 15662) Shake 1 min extraction->salts centrifuge1 4. Centrifuge (≥4000 rpm, 5 min) salts->centrifuge1 supernatant 5. Transfer Supernatant (Acetonitrile Layer) centrifuge1->supernatant dspe 6. dSPE Cleanup (Add sorbents, vortex 30s) supernatant->dspe centrifuge2 7. Centrifuge (High speed, 5 min) dspe->centrifuge2 final_extract 8. Filtered Supernatant for LC-MS/MS Analysis centrifuge2->final_extract

Caption: General workflow for the QuEChERS extraction and cleanup process.

Degradation_Pathway QPT This compound QP Quizalofop-p (Metabolite) QPT->QP Hydrolysis

Caption: Degradation pathway of this compound to Quizalofop-p.

References

Technical Support Center: Optimizing the QuEChERS Method for Soil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of contaminants in various soil types.

Troubleshooting Guide

This guide addresses common issues encountered during the application of the QuEChERS method to soil samples.

1. Issue: Low Analyte Recovery in Dry or Clay Soils

  • Question: My analyte recoveries are consistently below the acceptable range (e.g., <70%) when working with arid or high-clay content soils. What could be the cause and how can I improve it?

  • Answer: Low recovery in these soil types is often due to poor solvent-sample interaction and strong analyte-matrix binding.

    • Solution 1: Sample Hydration: For dry soil samples, it is crucial to ensure adequate hydration before extraction. A common practice is to add a specific volume of water to a weighed amount of dry soil and allow it to hydrate (B1144303) for at least 30 minutes before adding the extraction solvent.[1][2][3] For example, 7 mL of water can be added to 3 g of air-dried soil.[1][2] This hydration step makes the pores more accessible to the extraction solvent.[4]

    • Solution 2: Enhanced Extraction: Compared to other matrices, soil samples can be more difficult to extract and may require longer extraction times.[1] Increasing the shaking or vortexing time during the extraction step can improve analyte release. For particularly challenging matrices, employing mechanical shaking or using a high-speed grinder can be beneficial.[1][2]

    • Solution 3: Sonication: Incorporating a sonication step after the addition of the extraction solvent can help disrupt soil aggregates and enhance the extraction efficiency.[4]

2. Issue: Significant Matrix Effects and Poor Cleanup

  • Question: I am observing significant signal suppression or enhancement in my LC-MS/MS or GC-MS analysis, suggesting a strong matrix effect. The standard d-SPE cleanup seems insufficient. How can I address this?

  • Answer: Soil is a complex matrix containing various interferences like humic substances, lipids, and pigments that can be co-extracted with the analytes.[5] The choice of d-SPE sorbent is critical for effective cleanup and is dependent on the soil composition.

    • Solution 1: Modifying d-SPE Sorbents:

      • For High Organic Matter/Humic Acid Content: Soils rich in organic matter often require a combination of sorbents. Primary Secondary Amine (PSA) is used to remove organic acids, fatty acids, and sugars.[5] For soils with high pigment content, Graphitized Carbon Black (GCB) can be added to remove chlorophyll (B73375) and other planar molecules. However, be cautious as GCB can also adsorb planar analytes.[6]

      • For High Lipid Content: C18 sorbent is effective in removing lipids and other nonpolar interferences.[1]

    • Solution 2: Adjusting Sorbent Amount: The amount of d-SPE sorbent may need to be optimized based on the level of matrix interferences. A higher amount of sorbent might be necessary for soils with a high content of co-extractives.

    • Solution 3: Matrix-Matched Calibration: To compensate for unavoidable matrix effects, it is highly recommended to use matrix-matched calibration curves for quantification.[2][3][7] This involves preparing calibration standards in a blank soil extract that has undergone the same QuEChERS procedure.

3. Issue: pH-Dependent Analyte Instability or Poor Recovery

  • Question: I am analyzing pH-sensitive compounds, and my recoveries are inconsistent or low. How can I improve the method for these specific analytes?

  • Answer: The pH of the extraction environment is crucial for the stability and recovery of pH-dependent analytes. The original unbuffered QuEChERS method may not be suitable for these compounds.

    • Solution 1: Buffered QuEChERS: Employ one of the official buffered QuEChERS methods, such as the AOAC Official Method 2007.01 (using acetate (B1210297) buffering) or the CEN Standard Method EN 15662 (using citrate (B86180) buffering).[5] These buffered salts are added during the initial extraction step to maintain a stable pH.

    • Solution 2: Post-Extraction Acidification: For base-sensitive compounds, adding a small amount of a weak acid like formic acid to the final extract can prevent degradation while awaiting LC analysis.[6]

    • Solution 3: Acid or Base Hydrolysis: Some compounds may be covalently bound to the soil matrix. An acid or base hydrolysis step prior to extraction can release these bound residues. However, this approach may have a detrimental effect on pH-sensitive analytes and should be used with caution.[1][2][3]

Frequently Asked Questions (FAQs)

1. How do I choose the right QuEChERS modification for my specific soil type?

The optimal QuEChERS method depends on the physicochemical properties of your soil, particularly the organic carbon content, clay content, and pH. A general guideline is to start with a standard buffered method (e.g., EN 15662) and then optimize the d-SPE cleanup step based on the observed matrix effects. For soils with high organic matter, incorporating GCB or increasing the amount of PSA may be necessary.[5][7] For soils with high lipid content, C18 is a good addition.[1]

2. What are the typical recovery rates I should expect for different soil types?

Recovery rates can vary significantly based on the soil type, analyte properties, and the specific QuEChERS protocol used. Generally, acceptable recoveries are within the 70-120% range.[7] Studies have shown that factors like organic carbon content and moisture levels significantly impact recovery. For instance, one study found higher pesticide recoveries in clayey soil with low organic carbon (1.26%) and 100% moisture compared to silty clayey soil with higher organic carbon (2.91%) and lower moisture content.[8]

3. Can I use QuEChERS for non-pesticide compounds in soil?

Yes, the QuEChERS method has been successfully adapted for the analysis of various other organic pollutants in soil, such as Polycyclic Aromatic Hydrocarbons (PAHs).[9] However, modifications to the extraction solvent and d-SPE sorbents are often necessary to optimize the method for the specific chemical properties of the target analytes. For PAHs, a combination of acetonitrile (B52724)/water as the extraction solvent and diatomaceous earth as the d-SPE sorbent has shown good results.[9][10]

4. Is it always necessary to perform the d-SPE cleanup step?

While the d-SPE step is designed to remove matrix interferences and improve data quality, it may not always be essential, especially with highly selective detection techniques like tandem mass spectrometry (MS/MS).[11][12] Omitting the cleanup step can make the method faster and less expensive. However, this should be carefully evaluated, as it may lead to stronger matrix effects and increased instrument contamination.[11]

Quantitative Data Summary

The following tables summarize quantitative data on analyte recovery and matrix effects in different soil types using various QuEChERS modifications.

Table 1: Analyte Recovery in Different Soil Types

Soil TypeOrganic Carbon (%)Moisture Content (%)Target AnalytesExtraction Solventd-SPE SorbentsAverage Recovery (%)Reference
Clayey Soil1.26100Fipronil, Thiamethoxam, Cartap (B107815)Acetonitrile/Ethyl AcetateVaried113.7 - 116.4[8]
Silty Clayey Soil2.9120Fipronil, Thiamethoxam, CartapAcetonitrile/Ethyl AcetateVaried< 60[8]
High Organic Carbon Soil>2.3Not SpecifiedOrganochlorine PesticidesNot SpecifiedNot Specified70 - 120[7]
Low Organic Carbon Soil<2.3Not SpecifiedOrganochlorine PesticidesNot SpecifiedNot Specified70 - 120[7]
Multiple Soil TypesNot SpecifiedNot SpecifiedBroflanilideOptimizedOptimized87.7 - 94.38[13]

Table 2: Matrix Effect in Different Soil Types

Soil TypeTarget AnalytesExtraction SolventMatrix Effect (%)InterpretationReference
Tropical SoilsCurrent Use Pesticides and Transformation ProductsAcetonitrile> 20% (significant)Signal Enhancement/Suppression[14]
Clayey Soil (100% moisture)CartapAcetonitrileStrongSignal Enhancement/Suppression[8]
Silty Clayey SoilFipronil, ThiamethoxamEthyl AcetateModerate to StrongSignal Enhancement/Suppression[8]

Note: Matrix effect values between 80% and 120% are considered mild, while values below 80% or above 120% are considered strong.[15]

Experimental Protocols

General QuEChERS Protocol for Soil (Citrate Buffered)

This protocol is a general guideline and may require optimization for specific soil types and analytes.[1][2][3]

  • Sample Preparation:

    • Weigh 3 g of air-dried soil into a 50 mL centrifuge tube.

    • Add 7 mL of deionized water, vortex briefly, and let it hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Shake vigorously for 5 minutes using a mechanical shaker.

    • Add the contents of a citrate buffering salt pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake for at least 2 minutes.

    • Centrifuge for 5 minutes at ≥ 3000 rcf.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 1 minute.

    • Centrifuge for 2 minutes at a high rcf (e.g., ≥ 5000).

  • Analysis:

    • Filter the purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial for LC-MS/MS or GC-MS analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step cluster_analysis Analysis Step A 1. Weigh Soil Sample B 2. Add Water (if dry) & Hydrate A->B C 3. Add Acetonitrile B->C D 4. Shake/Vortex C->D E 5. Add QuEChERS Salts D->E F 6. Shake & Centrifuge E->F G 7. Transfer Supernatant to d-SPE Tube F->G Acetonitrile Layer H 8. Vortex G->H I 9. Centrifuge H->I J 10. Filter Extract I->J K 11. LC/GC-MS Analysis J->K

Caption: Standard QuEChERS workflow for soil analysis.

Optimization_Decision_Tree Start Start: Analyze Soil Properties pH_Sensitive pH-Sensitive Analytes? Start->pH_Sensitive SoilType High Organic Matter? Cleanup1 Add GCB to d-SPE Mix SoilType->Cleanup1 Yes Recovery Acceptable Recovery? SoilType->Recovery No Cleanup1->Recovery End Proceed to Analysis Recovery->End Yes Optimize Optimize Shaking Time/Sorbents Recovery->Optimize No Buffered Use Buffered QuEChERS (AOAC/CEN) pH_Sensitive->Buffered Yes Standard Use Standard QuEChERS pH_Sensitive->Standard No DrySoil Dry Soil? Buffered->DrySoil Standard->DrySoil DrySoil->SoilType No Hydrate Add Water & Hydrate Sample DrySoil->Hydrate Yes Hydrate->SoilType Optimize->Recovery

Caption: Decision tree for optimizing QuEChERS based on soil type.

References

Troubleshooting peak tailing in HPLC analysis of Quizalofop-P-tefuryl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Quizalofop-P-tefuryl

This guide provides comprehensive troubleshooting support for scientists and researchers encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in HPLC analysis?

Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] An ideal peak has a symmetrical, Gaussian shape.[3] Tailing is a concern because it can negatively impact the accuracy and reliability of the analysis by causing poor resolution between adjacent peaks and leading to inaccurate peak integration and quantification.[2][4] A Tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[5]

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

While peak tailing in reversed-phase HPLC is often associated with basic compounds interacting with residual silanols on the silica-based column packing, acidic compounds can also exhibit tailing.[1][6][7] For this compound, which is an acidic herbicide with a pKa of 1.25[8], potential causes include:

  • Secondary Interactions: Interaction between the analyte and active sites on the stationary phase, such as un-capped residual silanol (B1196071) groups or metal impurities in the silica (B1680970) packing.[9][10][11]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms of the molecule can exist, leading to peak distortion.[1][5]

  • Column Issues: Degradation of the column, formation of a void at the column inlet, or a partially blocked column frit can distort the sample path and cause tailing for all peaks.[4][7][12]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a characteristic right-triangle peak shape.[4][12]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector and detector can cause band broadening and peak tailing.[9]

Q3: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is critical for controlling the peak shape of ionizable compounds. This compound is an acidic compound (pKa = 1.25).[8] To ensure a single, un-ionized form of the analyte and minimize secondary interactions, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the pKa. Using a mobile phase with a low pH (e.g., buffered to pH < 2.5 or containing an acidic modifier like formic or phosphoric acid) will suppress the ionization of residual silanol groups on the column, further reducing the potential for secondary interactions.[5][7]

Q4: My peak for this compound is tailing. Where should I start troubleshooting?

A systematic approach is the most effective way to diagnose the issue. First, determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected.

  • All Peaks Tailing: This typically points to a physical or mechanical issue, such as a column void, a blocked frit, or extra-column dead volume.[12]

  • Only Analyte Peak Tailing: This suggests a chemical interaction between this compound and the stationary phase or an issue with the mobile phase composition.[6]

The following workflow provides a step-by-step guide to troubleshooting.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing cluster_yes cluster_no A Peak Tailing Observed (Tf > 1.2) B Are ALL peaks tailing? A->B C YES (Mechanical/System Issue) B->C Yes D NO (Chemical/Method Issue) B->D No E 1. Check for Column Void - Reverse flush column (if permissible). - If problem persists, replace column. F 2. Inspect Connections - Check for dead volume in fittings. - Ensure tubing is properly seated. G 3. Check for Blocked Frit - Backflush the column. - Install an in-line filter. H 1. Check Mobile Phase - Is pH appropriate (e.g., < 2.5)? - Is buffer concentration sufficient (10-50 mM)? - Prepare fresh mobile phase. I 2. Check Column Chemistry - Column may be contaminated or degraded. - Flush with a strong solvent. - Use a guard column. J 3. Check Sample & Injection - Reduce sample concentration (check for overload). - Ensure sample solvent is weaker than mobile phase. K 4. Consider Additives - Add a silanol suppressor like triethylamine (B128534) (TEA) (use with caution, may affect MS). E->F F->G H->I I->J J->K

Caption: Systematic workflow for diagnosing peak tailing.

Q5: Could my column be the problem? How do I check for and resolve column-related issues?

Yes, the column is a frequent source of peak shape problems.[5] Here’s how to investigate:

  • Contamination: Impurities from samples can accumulate on the column, creating active sites that cause tailing.[2] To resolve this, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[5] Using a guard column can help protect the analytical column from contaminants.[4]

  • Degradation: Silica-based columns can degrade, especially when used with high pH mobile phases (pH > 8).[12] This exposes more silanol groups, which can lead to tailing. If the column is old or has been used extensively under harsh conditions, its performance may be permanently compromised, and replacement is the only solution.[5]

  • Column Void: A void or channel in the packing material at the column inlet can cause peak distortion for all compounds.[7] This can sometimes be fixed by reversing the column (if the manufacturer allows it) and flushing it at a low flow rate.[12]

Q6: Can my sample preparation or injection solvent cause peak tailing?

Absolutely. Two key factors related to the sample can cause peak tailing:

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[4] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[12]

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[6] Ideally, the sample should be dissolved in the mobile phase itself or in a weaker solvent.[9]

Reference HPLC Method Parameters

The following table summarizes typical starting conditions for the analysis of this compound and related compounds based on published methods. These parameters can be used as a baseline for method development and troubleshooting.

ParameterRecommended SettingRationale & Notes
Column Reversed-Phase C18, < 5 µm (e.g., 150 mm x 4.6 mm)C18 is a common choice for non-polar to moderately polar compounds like this compound (logP ≈ 4.3-4.6).[8][13] A high-purity, end-capped silica is recommended to minimize silanol interactions.[14]
Mobile Phase Acetonitrile : Water (with acid modifier)A common mobile phase composition is a gradient or isocratic mixture of acetonitrile and water.[15][16]
Acid Modifier 0.1% Formic Acid or Phosphoric AcidAdding an acid suppresses the ionization of both this compound and residual silanols, leading to improved peak shape.[7][17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[18][19]
Column Temp. 30-40 °CElevated temperature can improve efficiency but may accelerate column degradation if pH is not controlled.[3][16]
Detection UV, ~240-260 nmBased on methods for related compounds.[15][18] A PDA detector can be used to confirm peak purity.
Injection Vol. 5 - 20 µLStart with a low volume to avoid column overload.[18]
Sample Diluent Mobile Phase or Acetonitrile/Water mixtureThe diluent should be as weak as or weaker than the mobile phase.[9]

Example Experimental Protocol: Reversed-Phase HPLC Analysis

This protocol provides a detailed methodology for analyzing this compound using a standard reversed-phase HPLC system.

1. Objective: To quantify this compound using HPLC with UV detection, ensuring a symmetrical peak shape (Tailing factor ≤ 1.2).

2. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid (≥98%)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size (or equivalent).[18]

4. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the sample diluent.

5. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Gradient Program:

    • 0.0 min: 60% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 60% B

    • 15.0 min: 60% B (End of run)

6. System Suitability:

  • Before running samples, perform at least five replicate injections of a mid-range standard solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.2

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

7. Procedure:

  • Equilibrate the column with the initial mobile phase composition (40% A, 60% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Perform system suitability injections.

  • Inject the calibration standards followed by the unknown samples.

  • Bracket sample injections with check standards to monitor system performance over the run.

References

Technical Support Center: Enhancing GC-MS/MS Sensitivity for Trace Level Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the sensitivity of your Gas Chromatography-Mass Spectrometry (GC-MS/MS) for trace level detection.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve the sensitivity of my GC-MS/MS analysis?

A1: The initial and most critical step is often optimizing your sample preparation.[1] Proper sample preparation techniques can remove interfering matrix components and pre-concentrate your target analytes, leading to a significant increase in signal-to-noise ratio.[2] Techniques such as Solid Phase Extraction (SPE), Solid Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE) are commonly employed to clean up complex samples and enrich the analytes of interest before injection.[3][4]

Q2: Which injection mode is best for trace level analysis?

A2: For trace level analysis, a splitless injection is recommended.[5] This technique ensures that the entire vaporized sample is transferred to the analytical column, maximizing the amount of analyte that reaches the detector.[6] It is crucial to optimize the splitless hold time to ensure complete transfer of the analytes without introducing excessive solvent onto the column.[7]

Q3: How does the choice of GC column affect sensitivity?

A3: The GC column plays a pivotal role in sensitivity by influencing peak shape and resolution. For trace analysis, it is crucial to use a highly inert column to prevent analyte interaction with active sites, which can cause peak tailing and reduce signal intensity.[8][9] Columns with a smaller internal diameter (e.g., 0.25 mm) and a standard film thickness (e.g., 0.25 µm) generally provide high efficiency and good resolution for MS detectors.[8] Using a column specifically designed for mass spectrometry (often designated with "ms") is recommended due to lower column bleed, which reduces background noise.[5][10]

Q4: What are the key MS parameters to optimize for enhanced sensitivity?

A4: For trace level detection with MS/MS, operating in Multiple Reaction Monitoring (MRM) mode is essential. This mode offers significantly higher sensitivity and selectivity compared to full scan mode by monitoring specific precursor-to-product ion transitions.[11] Additionally, optimizing the ion source temperature and ensuring the ion source is clean are critical for efficient ionization and transmission of ions.[12][13] Regular tuning of the mass spectrometer is also necessary to ensure optimal performance.[14]

Q5: Can derivatization improve the sensitivity of my analysis?

A5: Yes, derivatization can significantly enhance sensitivity for certain analytes. For polar compounds containing active hydrogens (e.g., alcohols, amines, acids), derivatization can improve volatility, reduce peak tailing, and enhance thermal stability.[4] This chemical modification can lead to better chromatographic performance and increased signal intensity.[6]

Troubleshooting Guides

This section provides solutions to common issues encountered during trace level detection with GC-MS/MS.

Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)

Poor peak shape can significantly reduce sensitivity and make accurate quantification difficult.

Potential Cause Solution
Active Sites in the System Use a highly deactivated inlet liner and septum. Regularly condition the GC column and consider trimming the first few centimeters if contamination is suspected.[6][9]
Improper Injection Technique Ensure the injection speed is appropriate. For splitless injections, optimize the purge activation time.[7]
Column Overload Dilute the sample or increase the split ratio if not performing trace analysis.[15] Use a column with a thicker film or wider internal diameter if high concentration ranges are necessary.[16]
Suboptimal Temperatures Optimize the inlet and oven temperatures. An inlet temperature that is too low can cause slow vaporization, while one that is too high can cause thermal degradation.[6]
Analyte Polarity For polar compounds, consider derivatization to improve volatility and reduce interactions with the stationary phase.[14]
Issue 2: Low Signal Intensity / Poor Sensitivity

This is a common challenge in trace level analysis.

Potential Cause Solution
Suboptimal Sample Preparation Implement a sample preparation method like SPE or SPME to remove matrix interference and concentrate the analyte.[2][17]
Incorrect Injection Mode Use splitless injection for trace analysis to ensure the entire sample reaches the column.[5]
Inefficient Ionization Clean the ion source. A contaminated ion source is a primary cause of sensitivity loss.[13][18] Optimize the ion source temperature and ensure proper tuning of the mass spectrometer.[10]
Incorrect MS Acquisition Mode Use MRM (Multiple Reaction Monitoring) for MS/MS analysis to maximize sensitivity and selectivity for target compounds.[11]
Leaks in the System Perform a leak check, especially at the injector and column fittings. Leaks can reduce the amount of analyte reaching the detector.[7][9]
Slow Data Acquisition Rate An acquisition rate that is too slow can lead to poorly defined peaks and a loss of sensitivity. Ensure the data acquisition rate is sufficient to capture at least 10-15 data points across a peak.[19]
Issue 3: High Background Noise / Unstable Baseline

A high or unstable baseline can mask analyte peaks and reduce the signal-to-noise ratio.

Potential Cause Solution
Column Bleed Use a low-bleed "ms" certified column. Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.[5][8]
Contaminated Carrier Gas Ensure high-purity carrier gas and use gas purifiers to remove oxygen, moisture, and hydrocarbons.[9]
Contaminated Inlet Clean the injector port and replace the liner and septum. These are common sources of contamination that can contribute to a high baseline.[14][16]
Leaks Check for leaks in the system. Air leaks (oxygen) can cause an elevated baseline and damage the column at high temperatures.[9]
Dirty Ion Source A dirty ion source can contribute to a noisy baseline. Regular cleaning is essential for maintaining low background noise.[13][18]

Experimental Protocols & Methodologies

General Protocol for Enhancing Sensitivity through Sample Preparation (SPE)
  • Conditioning: Condition a suitable SPE cartridge (e.g., C18 for non-polar compounds) with a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Loading: Load the sample onto the cartridge at a slow, controlled flow rate to ensure proper binding of the analyte to the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove matrix interferences without eluting the analyte of interest.

  • Elution: Elute the analyte with a small volume of a strong solvent.

  • Concentration: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent suitable for GC injection. This step significantly concentrates the analyte.[2]

Optimizing GC-MS/MS Parameters for Trace Analysis

The following table provides a starting point for optimizing GC-MS/MS parameters. These should be further refined for your specific application.

Parameter Recommendation for Trace Analysis Rationale
Inlet Mode SplitlessMaximizes analyte transfer to the column.[5][6]
Inlet Temperature 250 - 280 °C (Analyte Dependent)Ensures rapid vaporization without thermal degradation.[6]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minInert and provides good chromatographic efficiency.[6][8]
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, low-bleed "ms" certifiedProvides a good balance of resolution, analysis time, and low background.[8]
Oven Program Start at a low temperature (e.g., 50-70 °C) and ramp upA lower initial temperature helps to focus the analytes at the head of the column, leading to sharper peaks.[6]
MS Transfer Line Temp. 280 °CPrevents condensation of analytes before reaching the mass spectrometer.[6]
MS Source Temperature 230 - 250 °C (Instrument Dependent)Optimizes ionization efficiency.[6]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for target analytes.[11]

Visualizations

GC_MS_Troubleshooting_Workflow cluster_sample Sample Preparation cluster_injection Injection cluster_gc GC Method cluster_ms MS/MS Method start Start: Low Sensitivity Issue sample_prep Review Sample Preparation start->sample_prep injection Check Injection Parameters sample_prep->injection Sample Prep OK matrix Matrix Interference Present? sample_prep->matrix gc_params Evaluate GC Method injection->gc_params Injection OK splitless Using Splitless Injection? injection->splitless ms_params Optimize MS/MS Parameters gc_params->ms_params GC Method OK column_choice Correct Column? (Inert, Low-Bleed) gc_params->column_choice system_check Perform System Maintenance ms_params->system_check MS/MS Params OK mrm_mode Using MRM Mode? ms_params->mrm_mode end_good Sensitivity Improved system_check->end_good System OK enrichment Implement Analyte Enrichment? (SPE, SPME) enrichment->injection matrix->enrichment Yes inlet_temp Inlet Temperature Optimized? splitless->inlet_temp Yes inlet_temp->gc_params Yes oven_prog Oven Program Optimized? column_choice->oven_prog Yes oven_prog->ms_params Yes source_clean Ion Source Clean? mrm_mode->source_clean Yes ms_tune MS Tuned Recently? source_clean->ms_tune Yes ms_tune->system_check Yes

Caption: A logical workflow for troubleshooting low sensitivity issues in GC-MS/MS analysis.

Sample_Prep_Workflow start Start: Complex Sample Matrix extraction Choose Extraction Method start->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Liquid Sample spe Solid Phase Extraction (SPE) extraction->spe Liquid/Complex Sample spme Solid Phase Microextraction (SPME) extraction->spme Volatiles/Semi-volatiles cleanup Matrix Cleanup & Analyte Concentration lle->cleanup spe->cleanup spme->cleanup analysis GC-MS/MS Analysis cleanup->analysis

Caption: Workflow for sample preparation to enhance GC-MS/MS sensitivity for trace analysis.

References

Technical Support Center: Method Validation for Quizalofop-P-tefuryl Analysis in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the method validation for the analysis of Quizalofop-P-tefuryl in various animal tissues. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable results.

Summary of Quantitative Method Performance Data

The following table summarizes typical performance data for the analytical method for Quizalof-P-tefuryl in different animal tissues. These values are indicative and may vary based on specific laboratory conditions and instrumentation.

Validation ParameterAnimal TissueTypical Value/Range
Limit of Quantification (LOQ) Muscle, Liver, Fat, Kidney0.02 mg/kg
Milk, Eggs0.01 mg/kg
Linearity (r²) All Tissues> 0.99
Accuracy (Recovery) Muscle, Liver, Eggs~80%[1][2]
Fat, Milk> 80%[1][2]
General Fatty Tissues70 - 120%
Precision (RSD) All Tissues< 20%[1][2]

Experimental Protocols

A detailed methodology for the analysis of this compound in animal tissues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

Sample Preparation and Extraction (QuEChERS)

This protocol is a general guideline and should be optimized for each specific animal tissue matrix.

a. Sample Homogenization:

  • Cryogenically homogenize the animal tissue sample (e.g., liver, muscle, fat, kidney) to a fine powder using a suitable grinder with dry ice.

  • Store the homogenized sample at -20°C or below until extraction.

b. Extraction:

  • Weigh 2 g (for muscle, liver, kidney) or 1 g (for fat) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for better stability of pH-sensitive analytes).

  • For fat samples, a pre-extraction with hexane-saturated acetonitrile and a cooling step to precipitate lipids may be beneficial.[3][4]

  • Add the appropriate internal standard.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

  • The d-SPE tube should contain a combination of sorbents to remove interfering matrix components. The choice of sorbents depends on the tissue type:

    • For Muscle, Liver, and Kidney: 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA).

    • For Fat: 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex for 1 minute.

  • Centrifuge at a high speed (e.g., ≥5000 x g) for 5 minutes.

  • The resulting supernatant is the cleaned extract.

LC-MS/MS Analysis

a. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid and 5 mM ammonium (B1175870) formate) and methanol (B129727) or acetonitrile (containing 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 429.1

  • Product Ions (m/z): 299.1 (quantifier), 85.1 (qualifier).

  • Optimize other parameters such as collision energy and cone voltage for your specific instrument.

Visualized Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenize Animal Tissue Weighing 2. Weigh Sample Homogenization->Weighing Extraction 3. Add Acetonitrile & Salts (QuEChERS) Weighing->Extraction Centrifugation1 4. Shake & Centrifuge Extraction->Centrifugation1 Transfer 5. Transfer Supernatant Centrifugation1->Transfer Add_Sorbents 6. Add d-SPE Sorbents (PSA, C18) Transfer->Add_Sorbents Centrifugation2 7. Vortex & Centrifuge Add_Sorbents->Centrifugation2 LCMS 8. LC-MS/MS Analysis Centrifugation2->LCMS Data_Processing 9. Data Processing & Quantification LCMS->Data_Processing

Caption: A flowchart of the experimental workflow for this compound analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in animal tissues.

Problem Potential Cause Recommended Solution
Low/No Analyte Peak Inefficient extraction.Ensure thorough homogenization of the tissue. Verify the correct solvent and salt composition for the QuEChERS extraction.
Analyte degradation.This compound is an ester and can be susceptible to hydrolysis. Use acidified acetonitrile and keep samples cool. Analyze extracts promptly.
Instrument sensitivity issue.Check MS/MS tuning and calibration. Ensure the correct MRM transitions are being monitored.
Poor Peak Shape (Tailing or Fronting) Matrix effects.Use matrix-matched calibration standards. Dilute the final extract if the concentration is high enough.
Column contamination.Implement a column wash step after each run. Use a guard column to protect the analytical column.
Inappropriate mobile phase.Ensure the pH of the mobile phase is compatible with the analyte and the column.
High Background/Interference Peaks Insufficient sample cleanup.Optimize the d-SPE cleanup step. For fatty matrices, ensure the use of C18 sorbent. Consider additional cleanup steps if necessary.
Contaminated reagents or vials.Use high-purity solvents and reagents. Run a blank to check for contamination.
Inconsistent Results (Poor Precision) Inhomogeneous sample.Ensure the initial tissue sample is thoroughly homogenized.
Inconsistent sample preparation.Standardize all steps of the QuEChERS protocol, including shaking times and centrifugation speeds. Use an autosampler for injections.
Low Recovery Strong matrix effects (ion suppression).Use matrix-matched calibrants. An isotopically labeled internal standard can help compensate for matrix effects.
Analyte loss during cleanup.Ensure the d-SPE sorbents are not retaining the analyte. Test recovery with and without the cleanup step.
Incomplete extraction from the matrix.Increase shaking time during extraction. Ensure the sample is fully dispersed in the extraction solvent.

Troubleshooting Logic Diagram

troubleshooting_logic Start Problem with Analysis CheckPeak Is there a low or no analyte peak? Start->CheckPeak CheckShape Is the peak shape poor? CheckPeak->CheckShape No Sol_Extraction Optimize extraction procedure. Check for analyte degradation. CheckPeak->Sol_Extraction Yes CheckInterference Is there high background or interference? CheckShape->CheckInterference No Sol_MatrixPeak Use matrix-matched calibrants. Optimize chromatography. CheckShape->Sol_MatrixPeak Yes CheckPrecision Are the results inconsistent? CheckInterference->CheckPrecision No Sol_Cleanup Improve sample cleanup. Check for contamination. CheckInterference->Sol_Cleanup Yes CheckRecovery Is the recovery low? CheckPrecision->CheckRecovery No Sol_Homogeneity Ensure sample homogeneity. Standardize sample preparation. CheckPrecision->Sol_Homogeneity Yes Sol_MatrixRecovery Address matrix effects (ion suppression). Verify cleanup step doesn't remove analyte. CheckRecovery->Sol_MatrixRecovery Yes End Problem Resolved CheckRecovery->End No Sol_Sensitivity Check instrument sensitivity and tuning. Sol_Extraction->Sol_Sensitivity Sol_Sensitivity->End Sol_MatrixPeak->End Sol_Cleanup->End Sol_Homogeneity->End Sol_MatrixRecovery->End

Caption: A decision tree for troubleshooting common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound in animal tissues?

A1: The primary challenges are the complexity of the animal tissue matrices, which can lead to significant matrix effects, and the potential for the analyte to degrade during sample preparation. Fatty tissues, in particular, require a robust cleanup step to remove lipids that can interfere with the analysis and contaminate the LC-MS/MS system.

Q2: Why is the QuEChERS method recommended for this analysis?

A2: The QuEChERS method is recommended because it is a simple, fast, and effective technique for extracting a wide range of pesticides from complex matrices. It uses a small amount of solvent and combines extraction and cleanup into a streamlined process, which improves laboratory efficiency.

Q3: What are matrix effects and how can I mitigate them?

A3: Matrix effects are the alteration of the ionization efficiency of the analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), affecting the accuracy and precision of the results. To mitigate matrix effects, you can:

  • Use matrix-matched calibration standards (prepare your calibration standards in a blank extract of the same tissue type).

  • Employ an isotopically labeled internal standard that co-elutes with the analyte.

  • Optimize the sample cleanup to remove as many interfering compounds as possible.

  • Dilute the sample extract, if the analyte concentration is sufficiently high.

Q4: Can I use a gas chromatography (GC) based method for this compound analysis?

A4: While LC-MS/MS is the more common and often more suitable technique for this compound due to its polarity and thermal stability, GC-based methods can also be developed. However, derivatization may be required to improve the volatility and thermal stability of the analyte and its metabolites for GC analysis.

Q5: How should I store my animal tissue samples before analysis?

A5: Animal tissue samples should be stored frozen, preferably at -20°C or lower, to prevent degradation of the analyte. Once homogenized, the samples should also be kept frozen until extraction. Extracts should be analyzed as soon as possible or stored in a freezer to minimize degradation.

Q6: What are the key validation parameters I need to assess for this method?

A6: The key method validation parameters include:

  • Specificity/Selectivity: The ability to detect the analyte without interference from matrix components.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in the matrix and in the prepared extracts under different storage conditions.

References

Reducing ion suppression in Quizalofop-P-tefuryl mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Quizalofop-P-tefuryl. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and matrix effects during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.

Q1: What is ion suppression and why is it a significant problem for this compound analysis?

A1: Ion suppression is a matrix effect that occurs when molecules co-eluting from the liquid chromatography (LC) column interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference reduces the number of analyte ions reaching the detector, leading to a weaker signal, poor sensitivity, and inaccurate quantification. For this compound, this effect can be particularly severe, with studies reporting extreme matrix effects (MEs), such as signal enhancement as high as 2360.9% in certain vegetable matrices.[1] Such variability makes reliable quantification challenging without proper mitigation strategies.

Q2: My this compound signal is inconsistent and sometimes unexpectedly high. What could be the cause?

A2: This is a classic sign of significant matrix effects. While ion suppression leads to a loss of signal, co-eluting matrix components can also sometimes lead to signal enhancement. For this compound, very high signal enhancement has been observed in certain vegetable and spice matrices.[1] This phenomenon, like suppression, compromises data accuracy and reproducibility. The troubleshooting workflow below can help you diagnose and mitigate this issue.

Q3: How can I determine if ion suppression is affecting my results?

A3: A post-column infusion experiment is the most definitive method. In this setup, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer ion source. This creates a stable, high signal baseline. You then inject a blank matrix extract (that has gone through your sample preparation procedure). Any significant dip in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.

Q4: What sample preparation strategy is recommended to minimize matrix effects for this compound?

A4: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is highly effective for extracting this compound from complex matrices like agricultural products.[2][3] The key is the dispersive solid-phase extraction (dSPE) cleanup step. The choice of sorbents is critical. For example, a combination of magnesium sulfate (B86663) (MgSO₄) to remove water, Florisil to remove polar impurities, and graphitized carbon black (GCB) for pigment removal is effective for many fruit and vegetable matrices.[2] For fatty matrices, a sorbent like Z-SEP can effectively remove lipids.[3]

Q5: Can simply diluting my sample extract solve the ion suppression problem?

A5: Yes, dilution can be a very effective and simple strategy. Diluting the final extract (e.g., 10-fold) with the mobile phase reduces the concentration of co-eluting matrix components, thereby lessening their impact on the ionization of this compound.[1] Studies have shown that for some matrices, a 10x dilution can reduce matrix effects for a majority of pesticides to an acceptable level (≤20%).[1] However, this also dilutes your analyte, which may compromise the limit of quantification (LOQ) if you are analyzing trace levels.

Q6: What is a matrix-matched calibration and why is it important?

A6: A matrix-matched calibration involves preparing your calibration standards in a blank matrix extract (i.e., a sample of the same type you are analyzing, but known to be free of this compound) instead of a pure solvent. This ensures that the calibration standards and the samples experience the same degree of ion suppression or enhancement. By doing this, the matrix effect is compensated for, leading to more accurate quantification.[3][4] This is a highly recommended approach when significant matrix effects are observed.

Troubleshooting Workflow

If you are experiencing issues with your this compound analysis, follow this logical troubleshooting guide.

G cluster_start cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_end start Start: Inaccurate or Irreproducible Results check_matrix Hypothesis: Matrix Effect (Ion Suppression or Enhancement) is Occurring start->check_matrix First step post_column Action: Perform Post-Column Infusion Experiment with Blank Matrix Extract check_matrix->post_column observe_signal Observe Analyte Signal: Is there a significant dip or peak in the baseline? post_column->observe_signal path_a Optimize Sample Prep observe_signal->path_a Yes path_b Modify Chromatography observe_signal->path_b Yes path_c Adjust Calibration observe_signal->path_c Yes end_node End: Accurate & Reproducible Quantification observe_signal->end_node No (investigate other causes e.g. instrument fault) quechers Implement/Refine QuEChERS dSPE Cleanup. (See Protocol 2) path_a->quechers dilute Dilute Final Extract (e.g., 10x or more) path_a->dilute gradient Modify LC Gradient to Separate Analyte from Interference Zone path_b->gradient uplc Switch to UPLC/UHPLC for Higher Resolution path_b->uplc matrix_match Use Matrix-Matched Calibration Standards path_c->matrix_match isl Use a Stable Isotope-Labeled Internal Standard (if available) path_c->isl quechers->end_node dilute->end_node gradient->end_node uplc->end_node matrix_match->end_node isl->end_node

Caption: Troubleshooting Decision Tree for Ion Suppression.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and related compounds.

Table 1: Matrix Effect (ME) of this compound in Various Commodities

Commodity Matrix Effect (%) Observation Reference
Cucumber +2360.9 Very High Enhancement [1]
Brinjal +1250.8 (for Tebuconazole) High Enhancement (indicative) [1]
Cumin -5.3 to +661 (for other pesticides) Variable Suppression/Enhancement [1]

| Peanut | Not Significant | Minimal Effect |[5] |

Table 2: LC-MS/MS Parameters for this compound and its Metabolite

Parameter Setting Reference
Ionization Mode ESI Positive (+) [6][7]
Precursor Ion (m/z) 429 [6]
Product Ion 1 (Quantifier) 299 [6][7]
Product Ion 2 (Qualifier) 85 [6]
Metabolite: Quizalofop-P
Precursor Ion (m/z) 345.1 [7]

| Product Ion (m/z) | 299.1 |[7] |

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

Protocol 1: General LC-MS/MS Analysis Workflow

This protocol outlines the general steps from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Homogenize Sample (10g) extract 2. Extract with Acetonitrile (B52724) sample->extract cleanup 3. dSPE Cleanup (See Protocol 2) extract->cleanup final 4. Evaporate & Reconstitute in Mobile Phase cleanup->final inject 5. Inject into LC-MS/MS System final->inject separate 6. Chromatographic Separation (C18 Column) inject->separate detect 7. MS/MS Detection (MRM Mode) separate->detect integrate 8. Peak Integration detect->integrate quantify 9. Quantification using Matrix-Matched Curve integrate->quantify

Caption: General workflow for this compound analysis.

Protocol 2: Modified QuEChERS Sample Preparation for Plant Matrices

This method is adapted from established protocols for pesticide residue analysis.[2][3]

1. Sample Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (containing 1% acetic acid for acid-stable pesticides).

  • Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.

  • The dSPE tube should contain specific sorbents based on the matrix type. A common combination for vegetables is:

    • 900 mg MgSO₄ (to remove residual water)

    • 150 mg Primary Secondary Amine (PSA) (to remove organic acids, fatty acids, and sugars)

    • 150 mg Graphitized Carbon Black (GCB) or C18 (to remove pigments and nonpolar interferences). Note: GCB can retain planar pesticides; test for recovery.

  • Cap the tube and vortex for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Final Preparation

  • Take an aliquot of the cleaned extract (e.g., 1 mL).

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Optimization of Quizalofop-P-tefuryl Extraction from Oily Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Quizalofop-P-tefuryl from oily crop matrices such as rapeseed, soybean, and peanut.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for this compound in oily crops?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and used for the extraction of this compound and other pesticide residues from high-fat matrices.[1][2] It involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (d-SPE).[1][2]

Q2: Why is acetonitrile the preferred extraction solvent in the QuEChERS method for oily matrices?

A2: Acetonitrile is favored because it is miscible with water but separates from it upon the addition of salts, allowing for effective partitioning of the analytes.[3] Crucially, it has low miscibility with fats and oils, which helps to minimize the co-extraction of lipids from the sample matrix, leading to cleaner extracts compared to other solvents like acetone (B3395972) or ethyl acetate.

Q3: What are "matrix effects" and how do they affect the analysis of this compound in oily crops?

A3: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) in the analytical instrument due to co-extracted components from the sample matrix.[3][4] In oily crops, co-extracted lipids, fatty acids, and pigments are major sources of matrix effects, which can lead to inaccurate quantification of this compound.[5] Using matrix-matched calibration standards or an internal standard can help to compensate for these effects.[3]

Q4: Can Ultrasound-Assisted Extraction (UAE) be used for this compound from oily crops?

A4: Yes, Ultrasound-Assisted Extraction (UAE) is a viable alternative or supplementary technique. The application of ultrasonic waves can enhance the extraction efficiency by improving solvent penetration into the sample matrix and accelerating mass transfer.[6][7] It can often be performed with shorter extraction times and reduced solvent consumption compared to traditional methods.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound from oily crops.

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Steps
Incomplete Extraction 1. Ensure Proper Homogenization: Grind the oily crop sample to a fine, uniform powder to maximize the surface area for solvent contact.[8] 2. Optimize Solvent-to-Sample Ratio: An insufficient volume of extraction solvent may not effectively extract the analyte. A typical starting point for QuEChERS is a 1:1 ratio (e.g., 15 mL of acetonitrile for a 15 g sample).[9] 3. Increase Extraction Time/Intensity: Extend the shaking or vortexing time during the initial extraction step to ensure thorough mixing. For UAE, optimize sonication time and power.[6]
Analyte Loss During Cleanup 1. Select Appropriate d-SPE Sorbent: For oily matrices, a combination of Primary Secondary Amine (PSA) and C18 is commonly used. PSA removes fatty acids and sugars, while C18 removes non-polar interferences like lipids.[4] For highly pigmented samples, Graphitized Carbon Black (GCB) can be added, but it may adsorb planar pesticides, so its use should be evaluated carefully.[4] 2. Optimize Sorbent Amount: Using an excessive amount of d-SPE sorbent can lead to the adsorption and loss of the target analyte. Start with the recommended amount and adjust as needed based on recovery experiments.
Poor Phase Separation 1. Ensure Proper Salt Addition and Mixing: Add the QuEChERS salts after the initial solvent extraction and shake vigorously immediately to prevent clumping and ensure proper phase separation. 2. Centrifugation: Ensure centrifugation is performed at a sufficient speed and for an adequate duration to achieve a clear separation between the organic and aqueous layers.
Issue 2: High Matrix Effects and Instrument Contamination
Possible Cause Troubleshooting Steps
Insufficient Cleanup 1. Utilize a Combination of d-SPE Sorbents: A combination of PSA and C18 is often more effective than a single sorbent for cleaning up extracts from oily matrices.[4] For particularly challenging matrices, newer sorbents like Z-Sep or EMR-Lipid can provide enhanced lipid removal.[10] 2. Optimize the Amount of Sorbent: Increase the amount of C18 or other lipid-removing sorbents if the extract remains visibly fatty. However, be mindful of potential analyte loss with increased sorbent use. 3. Consider a Freezing Step: For very fatty samples, a freeze-out step can be included. After the initial extraction and centrifugation, place the extract in a freezer (-20 °C) for a few hours to precipitate the lipids. Centrifuge the cold extract again and collect the supernatant.
Co-elution of Interferences 1. Optimize Chromatographic Conditions: Adjust the liquid chromatography (LC) or gas chromatography (GC) method to improve the separation of this compound from co-eluting matrix components. 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement caused by the matrix.[3]

Data Presentation

Table 1: Comparison of d-SPE Sorbents for Cleanup of Oily Matrix Extracts

d-SPE Sorbent Combination Target Interferences Removed Potential Issues Typical Recovery Range for Pesticides
PSA Fatty acids, organic acids, sugarsNot very effective for lipid removal on its own.80-110%
C18 Non-polar interferences (lipids, oils)May have limited capacity for highly fatty samples.75-105%
PSA + C18 Fatty acids, sugars, lipidsA balanced approach for many oily matrices.85-115%[4]
PSA + C18 + GCB Fatty acids, sugars, lipids, pigmentsGCB can adsorb planar pesticides, leading to low recovery for some compounds.70-120% (analyte dependent)[4]
Z-Sep / Z-Sep+ Lipids, fatty acidsCan be more effective than C18 for lipid removal.80-110%[10]
EMR-Lipid LipidsHighly selective for lipid removal.70-113%[10]

Recovery ranges are indicative and can vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Oily Crops
  • Sample Preparation:

    • Weigh 10 g of a homogenized oily crop sample (e.g., ground rapeseed) into a 50 mL centrifuge tube.

    • If the sample is dry (e.g., dried soybeans), add 8 mL of water and allow it to hydrate (B1144303) for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Partitioning:

    • Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Weigh 5 g of a homogenized oily crop sample into a 50 mL glass beaker.

  • Extraction:

    • Add 20 mL of a suitable extraction solvent (e.g., hexane (B92381) or a hexane/isopropanol mixture).[11]

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the sample for a predetermined time (e.g., 10-30 minutes) at a specific frequency (e.g., 20 kHz) and power.[6][7] The temperature of the extraction vessel should be controlled to prevent analyte degradation.

  • Separation and Cleanup:

    • After sonication, centrifuge the mixture to separate the solid material.

    • Collect the supernatant (the solvent extract).

    • The extract can then be cleaned up using a d-SPE step as described in the QuEChERS protocol or by passing it through a solid-phase extraction (SPE) cartridge packed with Florisil or a combination of sorbents.[12]

  • Final Extract Preparation:

    • The cleaned extract is then concentrated and reconstituted in a suitable solvent for instrumental analysis.

Visualizations

Experimental_Workflow_QuEChERS cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize Homogenize Oily Crop Sample Weigh Weigh 10g into 50mL Tube Homogenize->Weigh Hydrate Add Water (if dry) & Hydrate Weigh->Hydrate Add_ACN Add 10mL Acetonitrile Hydrate->Add_ACN Shake1 Vortex 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4 + NaCl) Shake1->Add_Salts Shake2 Vortex 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer_Aliquot Transfer 6mL of Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE Add d-SPE Sorbents (MgSO4 + PSA + C18) Transfer_Aliquot->Add_dSPE Shake3 Vortex 30s Add_dSPE->Shake3 Centrifuge2 Centrifuge Shake3->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS or GC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound extraction.

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_separation Phase Separation Start Start: Low Recovery Observed Check_Homogenization Check Sample Homogenization Start->Check_Homogenization Possible Cause Check_Sorbent_Type Verify d-SPE Sorbent Choice Start->Check_Sorbent_Type Possible Cause Check_Salt_Mixing Ensure Vigorous Mixing After Salt Add. Start->Check_Salt_Mixing Possible Cause Check_Solvent_Ratio Verify Solvent:Sample Ratio Check_Homogenization->Check_Solvent_Ratio Check_Shaking Increase Shaking Time/Intensity Check_Solvent_Ratio->Check_Shaking Solution Solution: Improved Recovery Check_Shaking->Solution Leads to Check_Sorbent_Amount Optimize Sorbent Amount Check_Sorbent_Type->Check_Sorbent_Amount Check_Sorbent_Amount->Solution Leads to Check_Centrifugation Verify Centrifuge Speed/Time Check_Salt_Mixing->Check_Centrifugation Check_Centrifugation->Solution Leads to

References

Addressing co-eluting interferences in Quizalofop-P-tefuryl chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Quizalofop-P-tefuryl.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound residues?

A1: The most prevalent analytical methods for this compound residue analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. LC-MS/MS is particularly common for its ability to analyze the compound directly, while GC-MS/MS often requires a derivatization step.

Q2: What is a co-eluting interference in the context of this compound analysis?

A2: A co-eluting interference occurs when one or more compounds in the sample matrix exit the chromatography column at the same retention time as this compound. This can lead to inaccurate quantification and potential misidentification of the target analyte. In complex matrices like soybeans, which have a high lipid content, fatty acids and other endogenous components are common sources of co-eluting interferences.

Q3: What are matrix effects and how do they impact the analysis of this compound?

A3: Matrix effects are the alteration of the ionization efficiency of this compound caused by co-eluting compounds from the sample matrix. This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the analytical method. For instance, a very high matrix effect of 2360.9% (ion enhancement) has been reported for this compound in certain vegetable matrices. The complexity of the sample matrix, such as in oilseed crops like soybeans, often dictates the severity of these effects.

Q4: What is the QuEChERS method and is it suitable for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis. It involves a solvent extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is well-suited for the analysis of this compound in various matrices, including soybeans, soil, and water.

Q5: How can I minimize matrix effects in my this compound analysis?

A5: Minimizing matrix effects is critical for accurate quantification. Key strategies include:

  • Effective Sample Cleanup: Utilizing appropriate d-SPE sorbents in the QuEChERS method to remove interfering matrix components. For fatty matrices like soybeans, sorbents like Z-Sep or C18 can be particularly effective at removing lipids.

  • Chromatographic Separation: Optimizing the LC or GC method to separate this compound from co-eluting interferences.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.

  • Internal Standards: Using a suitable internal standard, preferably a stable isotope-labeled version of this compound, to normalize for variations in sample preparation and instrument response.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect on the ionization of the target analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Problem: The chromatographic peak for this compound is not symmetrical, exhibiting either tailing (a drawn-out latter half of the peak) or fronting (a drawn-out first half of the peak).

Possible Causes and Solutions:

Possible CauseSolution
Column Overload Dilute the sample extract and re-inject. High concentrations of the analyte can saturate the stationary phase, leading to peak fronting.
Secondary Interactions with Column Residual silanol (B1196071) groups on the stationary phase can interact with the analyte, causing peak tailing. Ensure the mobile phase pH is appropriate. Adding a small amount of a weak acid like formic acid to the mobile phase can help to suppress these interactions.
Column Contamination or Degradation A buildup of matrix components on the column can lead to poor peak shape. Use a guard column and replace it regularly. If the analytical column is old or has been subjected to harsh conditions, it may need to be replaced.
Inappropriate Mobile Phase The mobile phase composition can significantly affect peak shape. If using methanol, consider switching to acetonitrile or a mixture of the two, as this can sometimes improve peak symmetry. Ensure the mobile phase is properly degassed.
Issue 2: Suspected Co-elution with an Interfering Peak

Problem: You suspect that another compound is eluting at the same time as this compound, leading to inaccurate quantification. This may be indicated by a distorted peak shape or inconsistent ion ratios in MS detection.

Troubleshooting Workflow:

start Suspected Co-elution mrm Analyze with Multiple MRM Transitions start->mrm ratio Check Quantifier/Qualifier Ion Ratio mrm->ratio blank Analyze a Matrix Blank ratio->blank Inconsistent Ratio no_coelution Co-elution Unlikely ratio->no_coelution Consistent Ratio peak Is a Peak Present at the Same Retention Time? blank->peak confirm Co-elution Confirmed peak->confirm Yes peak->no_coelution No optimize_lc Optimize Chromatographic Separation cleanup Improve Sample Cleanup confirm->optimize_lc confirm->cleanup

Caption: A workflow for troubleshooting co-eluting interferences in this compound analysis.

Detailed Steps:

  • Confirm with Multiple MRM Transitions: If using MS/MS, analyze your sample using at least two different Multiple Reaction Monitoring (MRM) transitions for this compound. A true peak will show a consistent ratio between the quantifier and qualifier ions. If this ratio differs from that of a pure standard, a co-eluting interference is likely present.

  • Analyze a Matrix Blank: Prepare and analyze a blank sample of the same matrix without any this compound. If a peak is observed at the same retention time as your analyte, this confirms the presence of an interference from the matrix.

  • Optimize Chromatographic Separation:

    • Modify the Mobile Phase Gradient: Adjust the gradient profile to increase the separation between this compound and the interfering peak.

    • Change the Stationary Phase: If co-elution persists, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).

  • Improve Sample Cleanup:

    • Evaluate Different d-SPE Sorbents: If using QuEChERS, test different cleanup sorbents. For oilseed matrices like soybeans, sorbents such as Z-Sep or a combination of PSA and C18 can be effective at removing lipids and other interferences.

    • Consider Solid Phase Extraction (SPE): For very complex matrices, a more rigorous cleanup using SPE cartridges may be necessary.

Issue 3: Low Recovery of this compound

Problem: The amount of this compound detected in your spiked samples is significantly lower than the expected concentration.

Potential Causes and Solutions:

Potential CauseSolution
Inefficient Extraction Ensure proper homogenization of the sample. For dry samples, a pre-wetting step with water may be necessary. Ensure vigorous shaking or vortexing during the extraction step of the QuEChERS procedure.
Analyte Loss During Cleanup This compound may be adsorbed onto the d-SPE sorbents. Evaluate different d-SPE sorbents. While PSA is commonly used, it can sometimes retain certain pesticides. Graphitized carbon black (GCB) can also lead to the loss of planar molecules.
Degradation of the Analyte This compound can degrade to its acid metabolite, Quizalofop-P. Ensure that samples are processed and analyzed in a timely manner and stored under appropriate conditions (e.g., frozen) to minimize degradation. The pH of the extraction and final solution should also be considered.
Instrumental Issues A dirty ion source or detector in the mass spectrometer can lead to a general loss of signal. Perform routine maintenance on your instrument as recommended by the manufacturer.

Quantitative Data

Table 1: Impact of d-SPE Cleanup Sorbent on Pesticide Recovery in Oilseed Matrix (Rapeseed)

d-SPE SorbentAverage Recovery Range (%)
PSA/C18Can result in lower recoveries for some pesticides at low concentrations.
Z-SepGenerally good recoveries for a wide range of pesticides.
Z-Sep+Can lead to strong matrix effects for some compounds.
EMR-LipidShows the best performance for fatty matrices, with a high number of pesticides having recoveries between 70-120%.[1]

Table 2: Example LC-MS/MS Parameters for this compound and its Metabolite

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 429.1285.1 (Quantifier)15
429.1175.1 (Qualifier)25
Quizalofop-P (acid) 347.1273.0 (Quantifier)12
347.1161.0 (Qualifier)20

Note: These are example values and should be optimized for your specific instrument.

Experimental Protocols

Protocol 1: Analysis of this compound in Soybeans using QuEChERS and LC-MS/MS

This protocol provides a general framework. It is essential to validate the method for your specific matrix and instrumentation.

1. Sample Preparation (QuEChERS)

start Homogenize Soybean Sample weigh Weigh 10 g into a 50 mL Centrifuge Tube start->weigh add_water Add 10 mL of Water and Vortex weigh->add_water add_acn Add 10 mL of Acetonitrile add_water->add_acn shake1 Shake Vigorously for 1 min add_acn->shake1 add_salts Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl, Na3Citrate·2H2O, Na2HCitrate·1.5H2O) shake1->add_salts shake2 Shake Vigorously for 1 min add_salts->shake2 centrifuge1 Centrifuge at >4000 rpm for 5 min shake2->centrifuge1 transfer Transfer 1 mL of Supernatant to a 2 mL d-SPE Tube centrifuge1->transfer dspe d-SPE Tube containing: - 150 mg MgSO4 - 50 mg PSA - 50 mg C18 or Z-Sep transfer->dspe vortex Vortex for 30 s dspe->vortex centrifuge2 Centrifuge at >10000 rpm for 5 min vortex->centrifuge2 filter Filter Supernatant through a 0.22 µm Filter centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Experimental workflow for QuEChERS sample preparation of soybeans.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start with 10% B, hold for 1 min.

    • Linearly increase to 95% B over 8 min.

    • Hold at 95% B for 2 min.

    • Return to 10% B and equilibrate for 3 min.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Use the MRM transitions from Table 2 and optimize them for your instrument.

References

Technical Support Center: Ensuring the Stability of Quizalofop-P-tefuryl Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quizalofop-P-tefuryl analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of this compound standards during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main degradation pathways?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate family of chemicals. It is the R-enantiomer of quizalofop-tefuryl and functions by inhibiting acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis in grasses.

The primary degradation pathway for this compound involves hydrolysis of the tefuryl ester to form its corresponding acid, Quizalofop-p. This acid metabolite can then undergo further degradation. The stability of this compound is significantly influenced by pH, with accelerated degradation observed in alkaline conditions. Photodegradation also contributes to its breakdown. In soil, this compound degrades rapidly, with the formation of Quizalofop-p being a major step.[1][2][3]

Q2: How should I prepare and store my this compound analytical standard stock solutions?

To ensure the stability of your analytical standard, it is recommended to prepare stock solutions in a high-purity organic solvent such as acetonitrile (B52724).[4] For short-term use, solutions can be stored at refrigerated temperatures (2-8 °C). For long-term storage, it is advisable to keep the solutions in a freezer at -20°C in tightly sealed, amber glass vials to prevent solvent evaporation and protect from light. Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.

Q3: What are the optimal pH conditions for working with this compound in aqueous solutions?

This compound and related aryloxyphenoxypropionate herbicides are more stable in acidic to neutral aqueous solutions.[5] Alkaline conditions promote rapid hydrolysis of the ester linkage, leading to the formation of the less active acid metabolite. Therefore, to minimize degradation during sample preparation and analysis, it is recommended to maintain the pH of aqueous solutions at or below 7.

Q4: My analytical results are inconsistent. What could be the cause?

Inconsistent results when analyzing this compound can stem from the degradation of the analytical standard. Key factors to investigate include:

  • pH of the medium: Ensure that any aqueous solutions used are not alkaline.

  • Light exposure: Protect standard solutions and samples from direct light.

  • Temperature: Avoid exposing standards to elevated temperatures for extended periods.

  • Age of the standard solution: Prepare fresh working standards regularly and check the expiration date of the stock solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peak area of the standard is decreasing over time. Degradation of this compound in the standard solution.Prepare a fresh stock solution from the certified reference material. Ensure proper storage conditions (refrigerated or frozen, protected from light). Verify the pH of any aqueous components in your mobile phase or sample diluent.
Appearance of unknown peaks in the chromatogram of the standard. Formation of degradation products.The primary degradation product is Quizalofop-p (the acid). Other potential degradants may also form. Confirm the identity of the new peaks using a mass spectrometer if available. The presence of these peaks indicates that the standard has degraded and should be replaced.
Poor peak shape (e.g., tailing or fronting). Interaction of the analyte with the analytical column or system.Ensure the mobile phase is appropriately buffered if analyzing the acid degradant. For the parent compound, ensure the column is in good condition and compatible with the mobile phase. Check for any active sites in the HPLC system that might be causing interactions.
Low recovery during sample preparation. Degradation of the analyte during extraction or cleanup steps.If using alkaline conditions during sample preparation, consider alternative methods. Minimize the time samples are in solution before analysis. Ensure all extraction and cleanup steps are performed promptly and at controlled temperatures.

Stability Data

The stability of aryloxyphenoxypropionate herbicides like this compound is highly dependent on the pH of the aqueous environment. The following table summarizes the hydrolysis half-life (DT50) data for the closely related compound, Quizalofop-P-ethyl, which provides an indication of the expected stability profile for this compound.

pHTemperature (°C)Half-life (DT50) in DaysReference
4.0Ambient5.35 - 8.09[6]
7.0Ambient2.76 - 4.37[6]
9.2Ambient1.26 - 2.17[6]

Data for Quizalofop-P-ethyl

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

This protocol outlines the procedure for preparing a standard stock solution of this compound.

Materials:

  • This compound certified reference material (CRM)

  • High-purity acetonitrile (HPLC grade or equivalent)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

Procedure:

  • Allow the this compound CRM to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount of the CRM (e.g., 10 mg) using an analytical balance.

  • Quantitatively transfer the weighed CRM to a Class A volumetric flask (e.g., 10 mL).

  • Add a small amount of acetonitrile to dissolve the CRM completely.

  • Once dissolved, bring the flask to volume with acetonitrile.

  • Stopper the flask and mix thoroughly by inverting it several times.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap for storage.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiration date.

  • Store the stock solution at -20°C for long-term stability.

Protocol 2: Forced Degradation Study - Hydrolysis

This protocol describes a forced degradation study to evaluate the hydrolytic stability of this compound.

Materials:

  • This compound stock solution in acetonitrile

  • 0.1 N Hydrochloric acid (HCl)

  • Purified water (HPLC grade)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare three sets of solutions: acidic, neutral, and basic.

  • For each condition, add a known amount of this compound stock solution to a mixture of the respective aqueous medium and acetonitrile to ensure solubility. A typical starting concentration is 10-20 µg/mL.

    • Acidic: 0.1 N HCl

    • Neutral: Purified water

    • Basic: 0.1 N NaOH

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately neutralize the acidic and basic samples to stop the degradation reaction.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Calculate the degradation rate and half-life for each condition.

Visualizations

G QPT This compound QP Quizalofop-p (Acid) QPT->QP Hydrolysis (Major Pathway) (especially under alkaline conditions) Metabolites Further Degradation (e.g., CHHQ, CHQ, PPA) QPT->Metabolites Photodegradation (Minor Pathway) QP->Metabolites Metabolism/Degradation

Caption: Degradation pathway of this compound.

G cluster_prep Standard Preparation cluster_analysis Stability Analysis weigh Weigh CRM dissolve Dissolve in Acetonitrile weigh->dissolve volume Bring to Volume dissolve->volume store Store at -20°C volume->store prepare_samples Prepare Stressed Samples (Acid, Base, Neutral, Light, Heat) store->prepare_samples Use Stock Solution incubate Incubate at Timed Intervals prepare_samples->incubate analyze Analyze by HPLC incubate->analyze calculate Calculate Degradation Rate analyze->calculate

References

Validation & Comparative

A Comparative Guide to the Analysis of Quizalofop-P-tefuryl: HPLC vs. GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agriculture, the accurate quantification of herbicides like Quizalofop-P-tefuryl is paramount for safety, efficacy, and regulatory compliance. The two leading analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS), offer distinct advantages and operational characteristics. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable approach for your analytical needs.

At a Glance: Key Performance Metrics

The choice between HPLC and GC-MS/MS for this compound analysis often depends on the specific requirements of the study, including sensitivity, sample matrix, and the need to analyze metabolites. Below is a summary of typical performance data for each technique.

Performance MetricHPLC (LC-MS/MS)GC-MS/MS
Limit of Detection (LOD) 0.0001 - 0.0075 mg/kg~0.00025 mg/kg
Limit of Quantitation (LOQ) 0.01 - 0.05 mg/kg~0.01 mg/kg
Recovery Rate 69.8% - 120%80% - 93%
Precision (RSD) 0.6% - 19.5%1% - 7%
Linearity (R²) > 0.993Not explicitly stated
Sample Preparation QuEChERSHydrolysis & Derivatization
Analysis Time Shorter run timesLonger run times
Analyte Suitability Thermally labile & non-volatile compoundsVolatile & thermally stable compounds

In-Depth Comparison: HPLC and GC-MS/MS

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a versatile and widely used technique for the analysis of a broad range of pesticide residues, including this compound. Its primary advantage lies in its ability to analyze non-volatile and thermally labile compounds without the need for derivatization.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique known for its high separation efficiency and sensitivity, especially for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability for GC analysis.

Experimental Protocols

HPLC (LC-MS/MS) Method for this compound Analysis

This method is suitable for the simultaneous determination of this compound and its metabolites in various matrices like fruits, vegetables, and grains.[1]

1. Sample Preparation (QuEChERS Method)

  • Homogenize 10-15 g of the sample.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified acetonitrile (B52724) (e.g., with 1% acetic acid).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup, use a dispersive solid-phase extraction (dSPE) tube containing a suitable sorbent mixture (e.g., magnesium sulfate, PSA, C18, and/or graphitized carbon black).

  • Vortex and centrifuge.

  • The final extract is then filtered and ready for LC-MS/MS injection.

2. Chromatographic and Mass Spectrometric Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 2.6 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water (often with additives like formic acid or ammonium (B1175870) formate) is typical.[1]

  • Flow Rate: Approximately 0.3 - 1.0 mL/min.[2]

  • Injection Volume: 5 - 10 µL.[2]

  • Detector: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, operated in Multiple Reaction Monitoring (MRM) mode.

  • MS/MS Transitions for this compound:

    • Precursor Ion (m/z): 429.1[3][4]

    • Product Ions (m/z): 299.0 (Quantifier), 147.1 (Qualifier)[3][4]

GC-MS/MS Method for this compound Analysis

This method is designed for the regulatory analysis of this compound and its metabolites, which are converted to a common moiety for detection.[5]

1. Sample Preparation (Hydrolysis and Derivatization)

2. Chromatographic and Mass Spectrometric Conditions

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[6]

  • Injector: Splitless injection is commonly used.

  • Oven Temperature Program: A typical program would be:

    • Initial temperature: 80°C, hold for 1-2 minutes.

    • Ramp 1: Increase to 170°C at 20°C/min.

    • Ramp 2: Increase to 310°C at 20°C/min, hold for 3.5 minutes.[2]

  • Detector: Tandem mass spectrometer (MS/MS) with an electron ionization (EI) source, operated in Multiple Reaction Monitoring (MRM) mode.

  • MS/MS Transitions for the Derivatized Product (CMQ): While specific transitions for CMQ were not detailed in the searched literature, the analysis would monitor for characteristic precursor and product ions of this derivative. For Quizalofop-ethyl, a related compound, the transitions are Precursor Ion (m/z): 372 and Product Ions (m/z): 299 (Quantifier), 255 (Qualifier).[7]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS/MS analysis of this compound.

HPLC_Workflow sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (Supernatant + Sorbents) centrifuge1->cleanup Transfer Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration centrifuge2->filtration Collect Supernatant analysis LC-MS/MS Analysis filtration->analysis

Caption: HPLC-MS/MS analysis workflow for this compound.

GCMSMS_Workflow sample Sample Weighing hydrolysis Alkaline Hydrolysis (Methanolic KOH, Reflux) sample->hydrolysis extraction Liquid-Liquid Extraction (Hexane) hydrolysis->extraction cleanup Solid-Phase Extraction Cleanup (PSA + Silica Cartridges) extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration analysis GC-MS/MS Analysis concentration->analysis

Caption: GC-MS/MS analysis workflow for this compound.

Concluding Remarks

Both HPLC and GC-MS/MS are highly capable and sensitive techniques for the determination of this compound. The choice between them should be guided by the specific analytical goals and available resources.

  • HPLC (LC-MS/MS) is generally more versatile, accommodating a wider range of analytes including the parent compound and its metabolites without derivatization. The widespread adoption of the QuEChERS sample preparation method further enhances its efficiency for multi-residue analysis in complex matrices.

  • GC-MS/MS offers excellent selectivity and sensitivity, particularly when a hydrolysis and derivatization step is employed to analyze a common moiety representing the total residue. This approach can be very robust and is well-suited for regulatory monitoring where a single target analyte is quantified.

Ultimately, the decision should be based on a thorough evaluation of the pros and cons of each technique in the context of the specific sample types, target analytes (parent compound and/or metabolites), required throughput, and the instrumentation available in the laboratory.

References

Cross-Validation of Analytical Methods for Quizalofop-P-tefuryl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantitative determination of Quizalofop-P-tefuryl, a selective herbicide, in diverse matrices. The cross-validation of analytical methods is a critical process to ensure the reliability, reproducibility, and robustness of results across different laboratories and techniques.[1] This document outlines the experimental protocols and performance data of several common analytical techniques, offering a basis for method selection and validation in research and quality control settings.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most frequently employed techniques. The following table summarizes the key performance parameters of these methods based on published data.

Parameter HPLC-UV GC-MS/MS LC-MS/MS
Linearity (R²) 0.9971[2]> 0.99[3]≥0.999[4]
Accuracy (Recovery %) -80–93%[5]70–120%[4][6][7]
Precision (RSD %) -1–7%[5]<20%[4]
Limit of Detection (LOD) -0.00025 mg/kg[5]0.0001 - 0.008 mg/kg[7]
Limit of Quantitation (LOQ) 54.1 µg/mL[2]0.005 mg/kg[3]0.01 mg/kg[4]

Note: The performance parameters can vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Workflow for Cross-Validation

The cross-validation process ensures that an analytical method is transferable and yields consistent results. A typical workflow involves comparing the performance of a primary method with one or more alternative methods.

Cross-Validation Workflow cluster_0 Method 1 (Primary) cluster_1 Method 2 (Alternative) cluster_2 Method 3 (Alternative) M1_Sample Sample Preparation M1_Analysis LC-MS/MS Analysis M1_Sample->M1_Analysis M1_Data Data Processing M1_Analysis->M1_Data Comparison Comparative Statistical Analysis M1_Data->Comparison M2_Sample Sample Preparation M2_Analysis GC-MS/MS Analysis M2_Sample->M2_Analysis M2_Data Data Processing M2_Analysis->M2_Data M2_Data->Comparison M3_Sample Sample Preparation M3_Analysis HPLC-UV Analysis M3_Sample->M3_Analysis M3_Data Data Processing M3_Analysis->M3_Data M3_Data->Comparison Start Sample Aliquots Start->M1_Sample Start->M2_Sample Start->M3_Sample End Validated Method Comparison->End

Figure 1. A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often used for the analysis of this compound in formulations.

  • Sample Preparation: A stock solution is prepared by accurately weighing the standard substance and dissolving it in acetonitrile (B52724). The sample solution is prepared by weighing the equivalent amount of the product and diluting it with acetonitrile.[2]

  • Instrumentation: An HPLC system equipped with a C18 column and a UV detector is used.

  • Mobile Phase: A mixture of acetonitrile and distilled water (e.g., 80:20 v/v) is commonly used.[2]

  • Detection: UV detection is performed at a wavelength of 260 nm.[2]

  • Quantification: The concentration is determined by comparing the peak area of the sample with that of a standard solution.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is suitable for the determination of this compound and its metabolites in various food matrices.

  • Sample Preparation: Residues are converted to 6-chloro-2-methoxyquinoxaline (B13452622) (CMQ) by refluxing the sample in a methanolic potassium hydroxide (B78521) solution. The CMQ is then extracted with hexane.[5]

  • Cleanup: The extract is cleaned up using primary secondary amine and silica (B1680970) gel cartridges.[5]

  • Instrumentation: A GC system coupled with a tandem mass spectrometer is used for analysis.

  • Analysis: The method is validated for this compound and its metabolites in various food matrices, achieving high trueness and precision.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the simultaneous determination of this compound and other herbicides in complex matrices like agricultural products.

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction using acetonitrile.[6][8]

  • Cleanup: Various sorbents such as primary-secondary amine, C18, and graphitized carbon black can be used for cleanup.[4]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.

  • Analysis: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7] The method demonstrates good linearity and recovery across various agricultural products.[4]

References

Validating the Hydrolysis Efficiency of Quizalofop-P-tefuryl and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the hydrolysis efficiency of Quizalofop-P-tefuryl, a widely used aryloxyphenoxypropionate (AOPP) herbicide. It is designed for researchers, scientists, and professionals in drug development and environmental science, offering objective performance comparisons supported by experimental data. The focus is on the rapid conversion of the pro-herbicide this compound into its active acid form and subsequent metabolites.

Executive Summary

This compound is a pro-herbicide that undergoes rapid hydrolysis to its biologically active metabolite, Quizalofop-P-acid (quizalofop), upon application.[1][2] This conversion is a critical step for its herbicidal activity. The dissipation of this compound in environments like soil is extremely fast, with a typical half-life (DT₅₀) of less than a day.[3] Following the initial hydrolysis, Quizalofop-P-acid is further degraded into several metabolites, including 6-chloroquinoxalin-2-ol (CHQ), dihydroxychloroquinoxalin (CHHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA).[4][5] The efficiency of this hydrolysis can be influenced by environmental conditions and microbial activity. This guide compares the hydrolysis and degradation rates of this compound with other AOPP herbicides and details the analytical methodologies used for their quantification.

Comparative Hydrolysis Efficiency

The hydrolysis of AOPP herbicides can be mediated by enzymes. A study involving a novel esterase (QpeH) isolated from a Pseudomonas sp. demonstrated varying catalytic efficiencies towards different AOPP herbicides. This provides a basis for comparing their relative hydrolysis rates under specific enzymatic conditions.

HerbicideRelative Catalytic Efficiency (vs. Quizalofop-P-ethyl)
Fenoxaprop-P-ethyl> this compound
This compound > Quizalofop-P-ethyl (B1662796)
Quizalofop-P-ethyl (QPE)> Haloxyfop-P-methyl
Haloxyfop-P-methyl> Cyhalofop-butyl
Cyhalofop-butyl> Clodinafop-propargyl
Clodinafop-propargylLower than other tested herbicides
Data sourced from a study on the QpeH enzyme.[6]

In environmental matrices, this compound demonstrates rapid degradation. In aerobic soil, its half-life is typically around 0.3 days.[3] All commercial ester variants of quizalofop (B1680410), including the ethyl and tefuryl esters, readily degrade to the active Quizalofop-P-acid after application.[2][4]

Degradation Pathway of this compound

The metabolic cascade of this compound begins with the hydrolysis of the ester bond, releasing the active Quizalofop-P-acid. This is followed by further breakdown into smaller molecules.

G cluster_0 Primary Hydrolysis cluster_1 Secondary Degradation QPT This compound QPA Quizalofop-P-acid (Active Herbicide) QPT->QPA Rapid Hydrolysis (DT50 < 1 day in soil) CHQ CHQ (6-chloroquinoxalin-2-ol) QPA->CHQ Metabolism CHHQ CHHQ (dihydroxychloroquinoxalin) QPA->CHHQ Metabolism PPA PPA ((R)-2-(4-hydroxyphenoxy) propionic acid) QPA->PPA Metabolism

Caption: Metabolic pathway of this compound.

Experimental Protocols

Validating the hydrolysis efficiency requires robust analytical methods to extract and quantify the parent compound and its metabolites from various matrices.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for extracting pesticide residues from food and environmental samples.[1][4]

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample (e.g., soil, plant material).

  • Extraction:

    • Add the homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acidified water (0.1 M HCl) and 10 mL of acidified acetonitrile (B52724) (1% acetic acid).[5]

    • Add extraction salts, typically magnesium sulfate (B86663) and sodium chloride.[5]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >1500 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent like C18.[5]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed to pellet the sorbent.

  • Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS/MS.

Analytical Quantification

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Orbitrap-MS) are the preferred techniques for sensitive and selective quantification.[4][7][8]

Instrumentation: UHPLC system coupled to an Orbitrap mass spectrometer or a triple quadrupole mass spectrometer. Typical Parameters:

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) formate.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Selected Reaction Monitoring (SRM) for MS/MS or full scan/dd-MS2 for Orbitrap-MS.

Performance of Analytical Methods

The table below summarizes typical performance characteristics for the analysis of Quizalofop-P-ethyl (a related ester) and its primary metabolite, Quizalofop-P-acid. The values are indicative and may vary based on the matrix and specific laboratory conditions.

AnalyteMatrixRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Quizalofop-P-ethylAdzuki Bean88.7 - 116.20.82 - 4.390.005 - 0.0080.015 - 0.02[4]
Quizalofop-P-acidAdzuki Bean88.7 - 116.20.82 - 4.390.003 - 0.010.01 - 0.03[4]
Quizalofop-P-ethylPotato76.1 - 99.00.9 - 5.5--[4]
Quizalofop-P-acidPotato77.4 - 106.41.7 - 11.3--[4]
RSD = Relative Standard Deviation, LOD = Limit of Detection, LOQ = Limit of Quantification.

General Analytical Workflow

The process from sample collection to final data analysis follows a structured workflow to ensure accuracy and reproducibility.

G cluster_workflow Analytical Workflow Sample Sample Collection (Soil, Water, Plant) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Cleanup->Analysis Quant Data Processing & Quantification Analysis->Quant Report Reporting Quant->Report

Caption: Generalized workflow for residue analysis.

Conclusion

The validation of this compound's hydrolysis efficiency relies on understanding its rapid conversion to the active Quizalofop-P-acid and its subsequent degradation pathway. Experimental data confirms that this initial hydrolysis is a swift and critical process for its herbicidal function. Compared to other AOPP herbicides, its enzymatic hydrolysis rate is relatively high. Accurate quantification of the parent compound and its metabolites is achievable through established protocols like QuEChERS extraction followed by sensitive LC-MS/MS analysis, which provide reliable data for environmental monitoring and regulatory assessment.

References

Inter-laboratory comparison of Quizalofop-P-tefuryl analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quizalofop-P-tefuryl is a selective, post-emergence herbicide used to control grass weeds in a variety of broadleaf crops.[1][2] Its effective and safe use necessitates reliable and sensitive analytical methods to monitor its residues in food and environmental samples, ensuring compliance with regulatory limits.[2]

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for this compound and related compounds as reported in various studies. It is important to note that these are primarily single-laboratory validation data and may not reflect the variability that would be observed in a formal inter-laboratory study.

Analytical TechniqueMatrixSample PreparationRecovery (%)LOQ (mg/kg)LOD (mg/kg)Linearity (r²)Reference
HPLC-UVSoybeanMethanol-water extraction, Silica (B1680970) gel cleanup84.32 - 89.25Not ReportedNot ReportedNot Reported[3]
LC-MS/MSAgricultural ProductsAcetonitrile (B52724) extraction, Salting out, SPE cleanupNot Specified0.01Not ReportedNot Reported[4]
HPLC-DADAdzuki Bean (Plant & Soil)Not Specified88.7 - 116.20.01 - 0.030.003 - 0.01Not Reported[5]
GC-MS/MSVarious FoodsMethanolic KOH reflux, Hexane extraction, SPE cleanup80 - 930.010.00025Not Reported[6]
LC-MS/MSVarious Plant MatricesAcidified acetonitrile extraction, dSPE cleanup69.8 - 120Not Reported0.0001 - 0.008> 0.993[7]
LC-MS/MSSoilAcetonitrile-phosphoric acid extractionNot Specified0.0050.001> 0.99[8]

LOQ: Limit of Quantification; LOD: Limit of Detection; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; GC-MS/MS: Gas Chromatography with tandem Mass Spectrometry; SPE: Solid Phase Extraction; dSPE: dispersive Solid Phase Extraction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of common experimental protocols for the analysis of this compound.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.[9][10]

  • Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized. For samples with low water content, a specific amount of water is added.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. Extraction salts (commonly magnesium sulfate (B86663) and sodium chloride) are added to induce phase separation and enhance the extraction of the analyte into the organic layer. The tube is then shaken vigorously.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.

  • Centrifugation: The tube is centrifuged to separate the cleaned extract from the sorbents.

  • Final Extract: The supernatant is collected and is ready for analysis by LC-MS/MS or GC-MS/MS.

2. HPLC-UV Analysis of this compound in Soybean [3]

  • Extraction: Samples are extracted with a methanol-water mixture.

  • Cleanup: The extract is cleaned up using a silica gel column.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph.

    • Detector: UV Detector.

    • Further details on the column, mobile phase, and wavelength were not specified in the abstract.

3. LC-MS/MS Multi-Residue Method for Agricultural Chemicals [4]

  • Extraction: The sample is extracted with acetonitrile followed by dehydration through salting out.

  • Cleanup: The extract is cleaned using an octadecylsilanized silica gel cartridge and a graphite (B72142) carbon/aminopropylsilanized silica gel layered cartridge.

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS).

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.

    • Monitoring Ions: For this compound, the precursor ion is m/z 429, and the product ions are m/z 299 and 85.[4]

Visualizations: Workflow and Mechanism of Action

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in a regulatory or research laboratory.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Procedure cluster_2 Data Processing & Reporting SampleReception Sample Reception & Logging Homogenization Sample Homogenization SampleReception->Homogenization Subsampling Sub-sampling Homogenization->Subsampling Extraction Extraction (e.g., QuEChERS) Subsampling->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Cleanup->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Final Report Generation Quantification->Reporting G QPT This compound (Proherbicide) QP Quizalofop-P (Active Herbicide) QPT->QP Hydrolysis in Plant ACCase Acetyl-CoA Carboxylase (ACCase) QP->ACCase Inhibits FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Catalyzes CellDeath Weed Death FattyAcid->CellDeath Leads to Disruption and

References

Degradation Rates of Quizalofop-P-tefuryl and Propaquizafop: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental fate of two common aryloxyphenoxypropionate herbicides, Quizalofop-P-tefuryl and propaquizafop (B1679619), reveals significant differences in their degradation rates and persistence in soil environments. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of these two compounds.

Both this compound and propaquizafop are selective post-emergence herbicides used for controlling grass weeds in a variety of broadleaf crops. Their environmental impact and potential for carryover are largely determined by their degradation rates in the soil. Both herbicides are pro-herbicides that degrade to the active form, quizalofop-p (B1240509), which is then further broken down.

Comparative Degradation Rates in Soil

Experimental data indicates that this compound generally exhibits a significantly faster degradation rate compared to propaquizafop. Under aerobic soil conditions, this compound has a very short half-life, often reported to be around 0.3 days. This rapid degradation is primarily due to the hydrolysis of the tefuryl ester to form its principal metabolite, quizalofop-p. Subsequently, quizalofop-p itself is also readily degraded, with a reported half-life of less than one day.

In contrast, propaquizafop demonstrates a more variable and generally longer persistence in soil. Its degradation also proceeds through the formation of quizalofop-p via hydrolysis of the ester linkage. However, the half-life of propaquizafop in soil can range from approximately 1.41 to 29.36 days, and in some cases even longer, depending on various environmental factors.

Several factors are known to influence the degradation rates of these herbicides in soil, including soil type, organic matter content, pH, temperature, and microbial activity. For instance, the degradation of propaquizafop has been shown to be faster in soils with lower organic matter content. Temperature also plays a crucial role, with higher temperatures generally accelerating the degradation process.

Quantitative Data Summary

The following tables summarize the degradation half-life (DT₅₀) data for this compound and propaquizafop from various studies.

Table 1: Degradation Half-life (DT₅₀) of this compound in Soil

Soil TypeExperimental ConditionsHalf-life (DT₅₀) in daysReference
Not SpecifiedAerobic, laboratory at 20°C0.3[1]
Not SpecifiedNot SpecifiedRapid conversion to quizalofop-p[2]

Table 2: Degradation Half-life (DT₅₀) of Propaquizafop in Soil

Soil TypeApplication RateExperimental ConditionsHalf-life (DT₅₀) in daysReference
Alfisol50.0 g/haField15.12[3]
Alfisol62.5 g/haField17.67[3]
Alfisol100.0 g/haField21.29[3]
Alfisol125.0 g/haField29.36[3]
Saline Soil2 µg/gLaboratory25.29[4]
Saline Soil4 µg/gLaboratory25.95[4]
Red & Lateritic Soil2 µg/gLaboratory26.15[4]
Red & Lateritic Soil4 µg/gLaboratory27.63[4]
Fluvo-aquic soilNot SpecifiedNot Specified1.41[5]
Red loamNot SpecifiedNot Specified2.76[5]
Paddy soilNot SpecifiedNot Specified3.52[5]
Black soilNot SpecifiedNot Specified5.74[5]
Ginseng soilNot SpecifiedNot Specified7.75[5]
Not SpecifiedNot SpecifiedAerobic, typical2.1[6]
Not SpecifiedNot SpecifiedAerobic, lab at 20°C1.3[6]

Experimental Protocols

The determination of herbicide degradation rates in soil typically involves the following key steps, as synthesized from various research methodologies:

1. Soil Collection and Preparation:

  • Soil samples are collected from the upper layer (e.g., 0-15 cm) of the experimental field.

  • The soil is sieved to remove large debris and ensure homogeneity.

  • Physicochemical properties of the soil, such as texture, pH, organic carbon content, and microbial biomass, are characterized.

2. Herbicide Application:

  • A stock solution of the herbicide (this compound or propaquizafop) of a known concentration is prepared.

  • The herbicide solution is applied to the soil samples to achieve the desired concentration, often expressed in mg/kg or g/ha.

  • The treated soil is thoroughly mixed to ensure uniform distribution of the herbicide.

3. Incubation:

  • The treated soil samples are placed in incubation containers (e.g., glass jars).

  • Incubation is carried out under controlled laboratory conditions or in the field.

  • Key parameters such as temperature, moisture content, and light are maintained at specific levels throughout the experiment. For aerobic degradation studies, adequate aeration is ensured.

4. Sample Collection and Extraction:

  • Soil subsamples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 15, 30, 45, 60, and 90 days after application).

  • The herbicide residues are extracted from the soil samples using an appropriate organic solvent (e.g., acetonitrile, acetone).

  • The extraction is often facilitated by mechanical shaking or sonication. The resulting extract is then filtered and concentrated.

5. Residue Analysis:

  • The concentration of the parent herbicide and its degradation products in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for confirmation.

6. Data Analysis:

  • The degradation kinetics of the herbicide are determined by plotting the concentration of the herbicide against time.

  • The data is often fitted to a first-order or other appropriate kinetic model.

  • The half-life (DT₅₀), which is the time required for 50% of the initial herbicide concentration to dissipate, is calculated from the kinetic model.

Visualizing the Degradation Process

The following diagrams illustrate the experimental workflow for determining herbicide degradation and the simplified degradation pathways of this compound and propaquizafop in soil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Herbicide_Application Herbicide Application Soil_Characterization->Herbicide_Application Incubation Incubation (Controlled Conditions) Herbicide_Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC/GC-MS Analysis Extraction->Quantification Data_Analysis Kinetic Modeling Quantification->Data_Analysis Half_Life DT50 Calculation Data_Analysis->Half_Life

Caption: Experimental workflow for determining herbicide degradation rates in soil.

Degradation_Pathways cluster_QPT This compound Degradation cluster_Prop Propaquizafop Degradation QPT This compound QP_acid1 Quizalofop-p (acid) QPT->QP_acid1 Hydrolysis DPs1 Further Degradation Products QP_acid1->DPs1 Prop Propaquizafop QP_acid2 Quizalofop-p (acid) Prop->QP_acid2 Hydrolysis DPs2 Further Degradation Products QP_acid2->DPs2

Caption: Simplified degradation pathways of this compound and propaquizafop in soil.

References

Multi-Residue Method Validation for Quizalofop-P-tefuryl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, the validation of multi-residue methods is critical for ensuring the accuracy and reliability of pesticide analysis. This guide provides a comparative overview of validated methods for the detection of Quizalofop-P-tefuryl, a widely used herbicide, alongside other pesticides in various matrices.[1] The information presented is compiled from various studies, offering insights into different analytical approaches and their performance.

Comparative Performance of Analytical Methods

The determination of this compound and other pesticide residues is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most common methods, often employed after a sample preparation step using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2][3]

The following tables summarize the quantitative performance data from various studies, providing a clear comparison of method efficacy.

Table 1: Performance of LC-MS/MS Methods for this compound and Other Pesticides

AnalyteMatrixLOQ (mg/kg)Recovery (%)RSD (%)Reference
This compoundDry commodities, high oil & water content0.01--[2]
This compoundSoybean-84.32 - 89.250.49 - 1.51[4]
Quizalofop-ethylBrown rice, soybean, potato, pepper, mandarin0.0170 - 120<20[5]
Quizalofop-p-ethylSoil0.005--[6]
210 PesticidesLettuce, pear, dried fruit<0.01 (for all)-<5[7]

Table 2: Performance of GC-MS/MS Methods for Quizalofop Analogs

AnalyteMatrixLOQ (mg/kg)Recovery (%)RSD (%)Reference
Quizalofop ethyl & tefurylSix food commodities0.0180 - 931 - 7[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the analysis of this compound and other pesticides.

QuEChERS Sample Preparation

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[3] The general steps are as follows:

  • Sample Homogenization: A representative sample (e.g., 10-15 g) of the matrix is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube, and an extraction solvent, typically acetonitrile (B52724), is added. For acidic herbicides, acidified acetonitrile may be used.[8][9] The tube is shaken vigorously.

  • Salting Out: Extraction salts, commonly magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, are added to induce phase separation and partition the pesticides into the acetonitrile layer.[10][11] The mixture is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a clean tube containing a d-SPE sorbent. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove non-polar interferences; and graphitized carbon black (GCB) to remove pigments and sterols.[3][9] The choice of sorbent depends on the matrix. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further diluted before injection into the analytical instrument.

LC-MS/MS Analysis
  • Chromatographic Separation: The pesticide residues are separated on a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of two solvents, such as water with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12] This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[13] For this compound, one example of a monitored transition is m/z 429 → 299.[13]

GC-MS/MS Analysis
  • Chromatographic Separation: The separation is achieved on a capillary column suitable for pesticide analysis, such as a DB-5ms. An appropriate temperature program is used to separate the target analytes.

  • Mass Spectrometric Detection: Similar to LC-MS/MS, a triple quadrupole mass spectrometer in MRM mode is used for detection and quantification, providing high selectivity and sensitivity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a multi-residue pesticide analysis using the QuEChERS method followed by LC-MS/MS or GC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction Acetonitrile Extraction sample->extraction salting_out Addition of Salts & Centrifugation extraction->salting_out d_spe d-SPE Cleanup salting_out->d_spe final_extract Final Extract d_spe->final_extract lc_msms LC-MS/MS final_extract->lc_msms gc_msms GC-MS/MS final_extract->gc_msms quantification Quantification & Confirmation lc_msms->quantification gc_msms->quantification report Final Report quantification->report

Caption: Multi-residue analysis workflow from sample preparation to reporting.

This guide provides a foundational comparison of multi-residue methods that include this compound. For specific applications, it is essential to consult the detailed methodologies in the cited literature and perform in-house validation to ensure the method is fit for its intended purpose.

References

A Comparative Toxicological Profile: Quizalofop-P-tefuryl vs. Quizalofop-P-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two structurally related aryloxyphenoxypropionate herbicides: Quizalofop-P-tefuryl and Quizalofop-P-ethyl. The information presented is collated from regulatory assessments, safety data sheets, and scientific literature to provide an objective overview supported by experimental data.

Executive Summary

This compound and Quizalofop-P-ethyl are selective post-emergence herbicides that function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1][2] While both compounds share a common mode of action and target organ toxicity, primarily affecting the liver, notable differences in their acute toxicity profiles exist.[3][4] This guide details their comparative toxicity through acute, sub-chronic, and chronic exposure, as well as their environmental impact.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and Quizalofop-P-ethyl.

Acute Toxicity
Parameter This compound Quizalofop-P-ethyl Test Species
Oral LD50 1012 mg/kg[5][6]1182 - 1670 mg/kg (male)[7][8] 1480 mg/kg (female)[9][10]Rat
Dermal LD50 >2000 mg/kg[5][6]>2000 mg/kg[7] >5000 mg/kg[9][10]Rabbit, Rat
Inhalation LC50 (4h) >3.9 mg/L[5][11]5.8 mg/L[7][12]Rat
Chronic and Sub-Chronic Toxicity
Parameter This compound Quizalofop-P-ethyl Study Duration Test Species
NOAEL 1.3 mg/kg bw/day[13][14]0.9 mg/kg bw/day[13][15]2-YearRat
NOAEL -10 mg/kg/day[16]1-YearDog
LOAEL -6.4 mg/kg/day (liver lesions)[16]90-DayRat
Ecotoxicity
Parameter This compound Quizalofop-P-ethyl Test Species
Fish LC50 (96h) 0.23 mg/L[17]0.46 - 10.7 mg/L[16][18]Fish
Avian LD50 Not Available>2000 mg/kg[16]Mallard Duck
Bee Contact LD50 (48h) Not Available>100 µ g/bee [16]Bee

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data.

Acute Oral Toxicity (OECD 420, 423, 425)

Acute oral toxicity is typically determined using one of three main OECD guidelines: the Fixed Dose Procedure (FDP), the Acute Toxic Class Method (ATC), or the Up-and-Down Procedure (UDP).[16][19][20]

  • Principle: A single dose of the test substance is administered orally to a group of experimental animals (commonly rats).[21]

  • Procedure: In the Fixed Dose Procedure, the substance is administered at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) to a small group of animals of one sex (usually females).[20] The observation of signs of toxicity at one dose determines the dosing for the next animal. The test concludes when the dose causing evident toxicity or mortality is identified.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.[18] A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD 402)

This test assesses the potential hazard from a single dermal exposure to a substance.[22]

  • Principle: The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface area) of the test animal (commonly rats or rabbits) for a 24-hour period.[22]

  • Procedure: A limit test is often performed at a dose of 2000 mg/kg body weight. If no mortality or compound-related effects are observed, no further testing is required. If effects are seen, a full study with multiple dose groups is conducted. The application site is covered with a porous gauze dressing.[3]

  • Observation: Animals are observed for signs of toxicity and skin reactions at the application site for 14 days.[18]

Acute Inhalation Toxicity (OECD 403, 436)

This guideline is used to determine the toxicity of a substance when inhaled.[1][23]

  • Principle: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a standard duration, typically 4 hours.[23]

  • Procedure: A series of concentrations are tested to determine the concentration that is lethal to 50% of the test animals (LC50). The test atmosphere is generated and monitored to ensure a stable and uniform concentration.[12]

  • Observation: Animals are monitored for signs of toxicity during and after exposure for an observation period of up to 14 days.[1]

Sub-chronic and Chronic Toxicity (OECD 408, 452)

These studies evaluate the adverse effects of repeated exposure to a substance over a longer period.

  • Principle: The test substance is administered daily to several groups of experimental animals (usually rodents) at different dose levels for a period of 90 days (sub-chronic) or 12-24 months (chronic).[24][25]

  • Procedure: Administration is typically via the oral route (in the diet, drinking water, or by gavage). At least three dose levels and a control group are used.[24]

  • Observation: Detailed observations are made throughout the study, including clinical signs, body weight, food and water consumption, hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of organs and tissues are performed to identify target organs and characterize any toxic effects.[24][26]

Mechanism of Action and Signaling Pathway

Both this compound and Quizalofop-P-ethyl are classified as aryloxyphenoxypropionate ("fop") herbicides.[2] Their primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][13]

ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[27][28] By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to a cessation of cell growth and ultimately, the death of susceptible grass species.[27][28] Broadleaf plants are generally tolerant because their ACCase enzyme is structurally different and less sensitive to these herbicides.[28]

ACCase_Inhibition_Pathway sub Acetyl-CoA + Bicarbonate enzyme Acetyl-CoA Carboxylase (ACCase) sub->enzyme Substrate product Malonyl-CoA enzyme->product Catalysis disruption Disruption fatty_acids Fatty Acid Biosynthesis product->fatty_acids lipids Lipid Production (for cell membranes) fatty_acids->lipids growth Cell Growth & Maintenance lipids->growth herbicide This compound or Quizalofop-P-ethyl inhibition Inhibition herbicide->inhibition inhibition->enzyme disruption->fatty_acids

Figure 1. Mechanism of action of Quizalofop herbicides.

Experimental Workflow for Toxicity Assessment

The assessment of the toxicological profile of a new chemical entity like an herbicide follows a structured workflow, beginning with acute studies and progressing to longer-term studies if necessary.

Toxicity_Testing_Workflow start Test Substance: This compound or Quizalofop-P-ethyl acute_studies Acute Toxicity Studies (Oral, Dermal, Inhalation) (OECD 420, 402, 403) start->acute_studies acute_results Determine LD50/LC50 & Identify Acute Hazards acute_studies->acute_results subchronic_studies Sub-chronic Toxicity Studies (90-day) (OECD 408) acute_results->subchronic_studies If warranted by exposure patterns risk_assessment Human Health & Environmental Risk Assessment acute_results->risk_assessment subchronic_results Identify Target Organs & Establish NOAEL subchronic_studies->subchronic_results chronic_studies Chronic Toxicity Studies (1-2 years) (OECD 452) subchronic_results->chronic_studies If long-term exposure is anticipated subchronic_results->risk_assessment chronic_results Assess Long-term Effects & Carcinogenicity chronic_studies->chronic_results chronic_results->risk_assessment

Figure 2. Generalized workflow for toxicological assessment.

Conclusion

Based on the available data, Quizalofop-P-ethyl exhibits slightly lower acute oral toxicity in rats compared to this compound. Both compounds have low acute dermal toxicity. For chronic exposure, the NOAEL for Quizalofop-P-ethyl in a 2-year rat study was slightly lower than that observed for this compound, suggesting a marginally higher potential for cumulative toxicity with Quizalofop-P-ethyl. Both substances are toxic to aquatic life. Their shared mechanism of action as ACCase inhibitors effectively controls grass weeds while maintaining selectivity for broadleaf crops. This comparative guide provides essential data for researchers and professionals to make informed decisions regarding the selection and safe handling of these herbicides.

References

Assessing the Enantiomeric Purity of Commercial Quizalofop-P-tefuryl Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomeric fraction of Quizalofop-P-tefuryl in commercial herbicide formulations. The herbicidally active component is the R-enantiomer. Formulations aim to be enriched in this stereoisomer to enhance efficacy and reduce the environmental load of the less active S-enantiomer. This document summarizes available data on the enantiomeric composition of commercial products and presents a detailed experimental protocol for its assessment using chiral high-performance liquid chromatography (HPLC).

Comparison of Commercial Formulations

The enantiomeric fraction of an active ingredient is a critical quality attribute for chiral agrochemicals. While many commercial formulations are marketed as the active P-tefuryl ester, the actual ratio of the desired R-enantiomer to the less active S-enantiomer can vary. Research has shown that a commercial formulation of this compound contained approximately 85% of the herbicidally active R-enantiomer and 15% of the S-enantiomer[1].

For the purpose of this guide, we will compare this finding with other commercially available products. The following table summarizes the reported enantiomeric fractions for named commercial formulations. It is important to note that obtaining precise, publicly available enantiomeric composition data for specific commercial herbicide formulations is challenging. The data presented here is based on available scientific literature.

Commercial FormulationActive Ingredient ConcentrationEnantiomeric Fraction (R-enantiomer : S-enantiomer)Reference
Generic FormulationNot Specified85% : 15%[1]
Panarex®40 g/L this compound[2]Data not publicly available-
Master-D®Not SpecifiedData not publicly available-
Dixon®Not SpecifiedData not publicly available-

Note: The commercial products Panarex®, Master-D®, and Dixon® have been identified in scientific literature as containing this compound[3]. However, specific data on their enantiomeric composition was not found in the public domain. Researchers are encouraged to perform their own analysis to determine the enantiomeric fraction of these and other commercial formulations.

Experimental Protocol: Chiral HPLC Analysis

The following protocol provides a detailed methodology for the determination of the enantiomeric fraction of this compound in commercial emulsifiable concentrate (EC) formulations.

Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of analytical standard grade this compound (of known enantiomeric composition, if available) in acetonitrile (B52724) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of working standards by serial dilution in the mobile phase to be used for HPLC analysis.

  • Commercial Formulation Sample Preparation:

    • Accurately weigh an amount of the commercial this compound EC formulation equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chiral HPLC Method

The separation of this compound enantiomers can be achieved using a chiral stationary phase (CSP) under normal phase or reversed-phase conditions. Polysaccharide-based CSPs are commonly used for this class of compounds[4].

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Chiral Column Chiralcel OD-H (or equivalent polysaccharide-based chiral column)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 254 nm
Data Analysis and Calculation
  • Chromatogram Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Identify the two peaks corresponding to the R- and S-enantiomers of this compound based on their retention times. The elution order may vary depending on the specific chiral column used.

  • Calculation of Enantiomeric Fraction:

    • The enantiomeric fraction (EF) is calculated based on the peak areas of the two enantiomers in the chromatogram.

    • The percentage of each enantiomer is calculated as follows:

      • % R-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100

      • % S-enantiomer = [Area(S) / (Area(R) + Area(S))] x 100 Where Area(R) is the peak area of the R-enantiomer and Area(S) is the peak area of the S-enantiomer.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for assessing the enantiomeric fraction of this compound in commercial formulations.

G cluster_prep Sample and Standard Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing and Calculation Standard Prepare Analytical Standard HPLC Inject into HPLC System Standard->HPLC Formulation Prepare Commercial Formulation Sample Formulation->HPLC Separate Enantiomeric Separation on Chiral Column HPLC->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calculation Calculate Enantiomeric Fraction Peak_Integration->Calculation

Caption: Workflow for Enantiomeric Fraction Analysis of this compound.

References

Performance Showdown: Selecting the Optimal SPE Cartridge for Quizalofop-P-tefuryl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists, achieving accurate and reproducible quantification of the herbicide Quizalofop-P-tefuryl is paramount. The critical sample preparation step of solid-phase extraction (SPE) plays a pivotal role in removing matrix interferences and concentrating the analyte. This guide provides a comparative overview of the performance of different SPE sorbents for the cleanup of this compound, drawing upon available experimental data to aid in method development and selection.

While direct comparative studies evaluating a range of SPE cartridges for this compound are limited, existing research provides valuable insights into the efficacy of several common sorbents, including silica (B1680970) gel, C18, and Florisil. The data, primarily derived from cleanup steps within broader analytical methods such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), indicates that the choice of sorbent can significantly impact recovery and analytical performance.

Comparative Performance of SPE Sorbents

The selection of an appropriate SPE sorbent is crucial for effective sample cleanup. Below is a summary of reported performance data for various sorbents used in the analysis of this compound and related compounds. It is important to note that the data is synthesized from different studies, employing varied matrices and analytical techniques, which should be considered when comparing results.

SPE SorbentMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Silica GelSoybeanThis compound84.32 - 89.250.49 - 1.51[1]
Silica Gel & PSAVarious FoodsQuizalofop ethyl, Quizalofop-tefuryl, Quizalofop80 - 93 (Trueness)1 - 7[2][3]
C18 (dSPE)SoilThis compound & related compoundsNot explicitly stated, but used successfully in the methodNot explicitly stated[4]
Florisil (dSPE)Various plant matricesThis compound & other acidic herbicidesMet recovery requirements (typically 70-120%)Not explicitly stated[5][6]
C18 (dSPE)Various plant matricesThis compound & other acidic herbicidesMet recovery requirements (typically 70-120%)Not explicitly stated[5][6]

From the available data, both silica gel and a combination of Primary Secondary Amine (PSA) and silica gel cartridges have demonstrated good recoveries and precision for this compound and its related compounds in food matrices.[1][2][3] Furthermore, studies utilizing the QuEChERS methodology with a dispersive SPE (dSPE) cleanup step have shown that both C18 and Florisil are effective sorbents for removing matrix components in the analysis of various plant-based samples, meeting the typical recovery criteria for pesticide residue analysis.[5][6]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical procedures. The following protocols are based on the methods described in the cited literature for the extraction and cleanup of this compound.

Method 1: SPE Cleanup using Silica Gel Cartridge (Soybean Matrix)

This method was developed for the analysis of this compound in soybeans.[1]

  • Sample Extraction: Samples were extracted with a mixture of methanol (B129727) and water.

  • SPE Cleanup:

    • Cartridge: Silica gel SPE column.

    • Procedure: The crude extract was loaded onto the silica gel column for cleanup.

  • Final Analysis: The final residue was detected by High-Performance Liquid Chromatography (HPLC) with a UV detector.[1]

Method 2: SPE Cleanup using PSA and Silica Gel Cartridges (Various Food Matrices)

This protocol was employed for the analysis of Quizalofop ethyl, Quizalofop-tefuryl, and their metabolites in various food samples.[2][3]

  • Sample Extraction and Hydrolysis: Residues were converted to 6-chloro-2-methoxyquinoxaline (B13452622) (CMQ) by refluxing the sample in a methanolic potassium hydroxide (B78521) solution, followed by extraction with hexane.[3]

  • SPE Cleanup:

    • Cartridges: Primary Secondary Amine (PSA) and silica gel cartridges were used in sequence for cleanup.

  • Final Analysis: The cleaned extract was analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[3]

Method 3: Dispersive SPE (dSPE) with C18 or Florisil (General Plant Matrices)

This approach is part of a QuEChERS-based method for the simultaneous determination of several acidic herbicides, including this compound, in various plant-origin matrices.[5][6]

  • Sample Extraction (QuEChERS): The sample is first extracted with acidified acetonitrile (B52724).

  • Partitioning: Salts (e.g., MgSO₄, NaCl) are added to induce phase separation.

  • dSPE Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a dSPE sorbent.

    • Sorbents Evaluated: C18 and Florisil were among the sorbents that met the recovery requirements.[5][6] Florisil is effective at removing polar impurities and fatty acids, while C18 is used to adsorb fats.[5][6]

  • Final Analysis: The purified extract is analyzed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5]

Visualizing the Workflow

To better illustrate the general procedure of solid-phase extraction for pesticide analysis, the following diagram outlines the key steps from sample preparation to final analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Conditioning Cartridge Conditioning Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Elution (Collect Analyte) Washing->Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration Analysis LC-MS/MS or GC-MS/MS Analysis Concentration->Analysis

Caption: General workflow for sample preparation and analysis using solid-phase extraction.

Conclusion

The selection of an SPE cartridge for this compound analysis should be guided by the sample matrix and the specific requirements of the analytical method. Based on the available literature, silica gel, C18, and Florisil-based sorbents have all been successfully employed for the cleanup of this analyte. For complex food and environmental samples, a thorough method validation, including recovery and matrix effect studies, is crucial to ensure the accuracy and reliability of the analytical results. While a definitive "best" cartridge cannot be declared without direct comparative studies, the information presented in this guide provides a solid foundation for researchers to select an appropriate SPE strategy and develop robust analytical methods for the determination of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Quizalofop-P-tefuryl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the laboratory bench. This guide offers detailed, step-by-step procedures for the proper disposal of the herbicide Quizalofop-P-tefuryl, ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory setting.

This compound is a selective herbicide that, while valuable in agricultural applications, requires careful handling and disposal due to its potential health and environmental risks.[1] It is classified as harmful if swallowed, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects.[2] Therefore, proper disposal is not merely a recommendation but a regulatory necessity governed by federal and state laws.

Regulatory Framework: A Dual Oversight

In the United States, the disposal of pesticides like this compound is regulated by two primary federal statutes. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) governs the use, sale, and distribution of pesticides, and mandates that all product labels include legally binding disposal instructions.[3] Once a pesticide is designated as waste, it falls under the purview of the Resource Conservation and Recovery Act (RCRA) , which manages hazardous waste from its creation to its final disposal.[3][4][5] It is important to note that state and local regulations may impose stricter requirements than federal laws.[3][6][7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound, derived from its Safety Data Sheet (SDS).[2]

PropertyValue
Physical State Solid
Melting Point 58.3 °C / 136.94 °F
Flash Point 132 °C / 269.6 °F
Acute Oral Toxicity Category 4 (Harmful if swallowed)
Carcinogenicity Category 2 (Suspected of causing cancer)
Reproductive Toxicity Category 2 (Suspected of damaging fertility or the unborn child)
Aquatic Toxicity Category 1 (Very toxic to aquatic life)

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., Viton™, Butyl rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A lab coat or other suitable protective clothing.[2][8]

2. Disposal of Unused or Excess Product:

  • Do not dispose of this compound down the drain or in regular solid waste.[6][7] This can contaminate waterways and interfere with wastewater treatment processes.

  • The primary method of disposal is to use an approved waste disposal plant .[2][8]

  • If you have a small amount of excess product, consider if a colleague can use it according to its intended purpose, provided it is in its original, fully-labeled container.[6][7]

  • For waste disposal, the product should be clearly labeled and stored in a designated, locked-up area until it can be collected by a licensed hazardous waste contractor.[2][9]

3. Disposal of Empty Containers:

  • An empty container can be as hazardous as a full one due to residual product.[6]

  • Triple-rinse empty containers. To do this:

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., acetone (B3395972) or methanol, depending on the original formulation).

    • Securely cap the container and shake for at least 30 seconds.

    • Pour the rinsate into a designated hazardous waste container.

    • Repeat this process two more times.

  • After triple-rinsing, puncture the container to prevent reuse.

  • Dispose of the rinsed container through a licensed hazardous waste disposal service.[10]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads used for spills, or contaminated labware, must be treated as hazardous waste.

  • Place these materials in a clearly labeled, sealed container for hazardous waste.

  • Manage this waste in the same manner as unused product, awaiting collection by a certified waste disposal company.[9]

5. Spill Cleanup:

  • In the event of a spill, prevent further spread by containing the material with an inert absorbent (e.g., vermiculite, dry sand).

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Ensure the area is well-ventilated during cleanup.[8]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type unused_product Unused/Excess Product waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container contaminated_materials Contaminated Materials (Gloves, Absorbents) waste_type->contaminated_materials Materials collect_waste Collect in Labeled Hazardous Waste Container unused_product->collect_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse contaminated_materials->collect_waste puncture Puncture Container triple_rinse->puncture puncture->collect_waste store Store in Secure, Designated Area collect_waste->store disposal Arrange for Pickup by Licensed Waste Contractor store->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. For further information, always consult the product's Safety Data Sheet and your institution's environmental health and safety office.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quizalofop-P-tefuryl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Researchers

This document provides essential procedural guidance for the safe handling and disposal of Quizalofop-P-tefuryl in a laboratory setting. Adherence to these protocols is critical to mitigate risks and ensure a safe research environment. This compound is an herbicide that requires careful management due to its potential health and environmental hazards.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE based on the task being performed.

Task Required Personal Protective Equipment (PPE)
Pre-handling and Area Preparation - Laboratory coat- Safety glasses with side shields
Handling and Preparation of Solutions - Chemical-resistant gloves (Viton™ or nitrile rubber)[1][2]- Chemical splash goggles or a face shield[3][4]- Laboratory coat or chemical-resistant apron[5]- Closed-toe shoes
Application or Use in Experiments - All PPE listed for "Handling and Preparation of Solutions"- In cases of potential aerosol generation, a NIOSH-approved respirator with an organic vapor (OV) cartridge or a P95 prefilter is recommended[3][5]
Spill Cleanup and Waste Disposal - Chemical-resistant gloves (Viton™ or nitrile rubber)[1][2]- Chemical splash goggles and a face shield[3][4]- Chemical-resistant coveralls or apron[5]- Chemical-resistant boots[4]- NIOSH-approved respirator with an organic vapor (OV) cartridge

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling.

Hazard Classification Category Hazard Statement
Acute Oral Toxicity Category 4Harmful if swallowed[1]
Carcinogenicity Category 2Suspected of causing cancer[1]
Reproductive Toxicity Category 2Suspected of damaging fertility or the unborn child[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs through prolonged or repeated exposure[1]
Skin Irritation Category 2Causes skin irritation[6]
Eye Irritation Category 2ACauses serious eye irritation[6]
Acute Aquatic Toxicity Category 1Very toxic to aquatic life[1]
Chronic Aquatic Toxicity Category 1Very toxic to aquatic life with long lasting effects[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and research integrity.

Pre-Handling and Preparation
  • Area Designation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Review Documentation: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[1][6][7]

Handling and Solution Preparation
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If working with a solid form, weigh the required amount in a fume hood to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetone (B3395972), methanol).

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., HPLC-grade acetone or methanol)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

  • Beakers

  • Spatula

  • Wash bottle with solvent

  • Labeled waste container

Procedure:

  • Preparation: Don all required PPE (chemical-resistant gloves, goggles, lab coat). Work within a certified chemical fume hood.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare.

    • Carefully weigh 10 mg of this compound into the weighing boat using a clean spatula. Record the exact weight.

  • Dissolution:

    • Transfer the weighed this compound to a 10 mL volumetric flask.

    • Rinse the weighing boat with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add approximately 5-7 mL of the solvent to the flask.

    • Gently swirl the flask to dissolve the solid completely.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add the solvent to the 10 mL mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Store the solution in a cool, dry, and dark place, as specified in the SDS.[6][8]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal & Emergency start Start: Review SDS and Protocol ppe Don Appropriate PPE start->ppe area_prep Prepare Designated Work Area ppe->area_prep weigh Weigh Chemical in Fume Hood area_prep->weigh spill Emergency: Spill Response area_prep->spill dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill waste Segregate and Label Waste decontaminate->waste decontaminate->spill remove_ppe Remove and Dispose/Clean PPE waste->remove_ppe dispose Dispose of Waste via Approved Vendor remove_ppe->dispose end End dispose->end spill->dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple rinsed with a suitable solvent.[9] The rinsate should be collected and treated as hazardous waste. After rinsing, containers should be punctured or crushed to prevent reuse and disposed of according to institutional and local regulations.[9][10]

  • Disposal Vendor: All hazardous waste must be disposed of through an approved and licensed hazardous waste disposal company.[1]

Emergency Response Plan

In the event of an emergency, prompt and correct action is vital.

Emergency Situation Immediate Action
Skin Contact - Immediately remove contaminated clothing.[4]- Wash the affected area with soap and plenty of water for at least 15 minutes.[7]- Seek medical attention if irritation persists.[7]
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7]- Remove contact lenses if present and easy to do so.[7]- Seek immediate medical attention.[7]
Inhalation - Move the person to fresh air.[1][7]- If breathing is difficult, provide oxygen.- Seek medical attention if symptoms persist.[7]
Ingestion - DO NOT induce vomiting.[8]- Rinse mouth with water.[1][7]- Seek immediate medical attention and show the SDS to the medical personnel.[1]
Spill - Evacuate the area.- Wear appropriate PPE, including respiratory protection.- Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8][11]- Collect the absorbed material into a labeled container for hazardous waste disposal.[8]- Clean the spill area with a detergent and water solution.[2]- For large spills, contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can minimize their risk of exposure to this compound and ensure the safety of themselves and their colleagues, while also protecting the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.